Product packaging for Ammonium titanium(4+) ethanedioate (2/1/3)(Cat. No.:CAS No. 10580-03-7)

Ammonium titanium(4+) ethanedioate (2/1/3)

Cat. No.: B084247
CAS No.: 10580-03-7
M. Wt: 275.96 g/mol
InChI Key: JOTBIIWYQTUMJR-UHFFFAOYSA-K
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Description

Ammonium titanium(4+) ethanedioate (2/1/3) is a useful research compound. Its molecular formula is C4H6NO10Ti- and its molecular weight is 275.96 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6NO10Ti- B084247 Ammonium titanium(4+) ethanedioate (2/1/3) CAS No. 10580-03-7

Properties

CAS No.

10580-03-7

Molecular Formula

C4H6NO10Ti-

Molecular Weight

275.96 g/mol

IUPAC Name

azanium;oxalate;oxotitanium(2+);hydrate

InChI

InChI=1S/2C2H2O4.H3N.H2O.O.Ti/c2*3-1(4)2(5)6;;;;/h2*(H,3,4)(H,5,6);1H3;1H2;;/q;;;;;+2/p-3

InChI Key

JOTBIIWYQTUMJR-UHFFFAOYSA-K

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[Ti+4]

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].O.O=[Ti+2]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ammonium Titanyl Oxalate Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Ammonium Titanyl Oxalate Monohydrate (CAS No. 10580-03-7). It details the compound's physical and chemical characteristics, supported by available data. Furthermore, this document outlines the experimental protocols for its synthesis and thermal decomposition, a key chemical property. A visualization of the thermal decomposition pathway is also provided to facilitate a deeper understanding of its behavior under thermal stress. This guide is intended to be a valuable resource for professionals in research and development who are working with or considering the use of this compound.

Introduction

Ammonium Titanyl Oxalate Monohydrate, systematically named diammonium oxotitanium(IV) bis(oxalate) monohydrate, is a white to light beige crystalline powder.[1][2] Its chemical formula is (NH₄)₂TiO(C₂O₄)₂·H₂O.[3] This compound is primarily utilized as a precursor in the synthesis of high-purity titanium dioxide (TiO₂) nanomaterials, as a mordant in the dyeing of textiles and leather, and as a reagent in various chemical syntheses.[4][5] Understanding its chemical properties is crucial for its effective application and for the development of new materials and processes.

Chemical and Physical Properties

A summary of the known chemical and physical properties of Ammonium Titanyl Oxalate Monohydrate is presented in the table below. The data has been compiled from various chemical suppliers and safety data sheets.

PropertyValueSource(s)
Chemical Name Ammonium Titanyl Oxalate Monohydrate[1]
Synonyms Ammonium bis(oxalato)oxotitanate(IV)[6]
CAS Number 10580-03-7[6]
Molecular Formula C₄H₁₀N₂O₁₀Ti[2]
Molecular Weight 294.0 g/mol [2]
Appearance White to light beige crystalline powder or crystals[1][2]
Odor Odorless[6]
pH 3 (5% aqueous solution)[6]
Melting Point Decomposes upon heating[6]
Boiling Point Not applicable[6]
Solubility in Water Soluble[4][7]
Purity Typically ≥98%[1]

Key Chemical Reactions

The most significant chemical property of Ammonium Titanyl Oxalate Monohydrate is its thermal decomposition to form titanium dioxide. This process is leveraged in the production of TiO₂ with controlled particle size and morphology. The decomposition proceeds through several stages, involving the loss of water, ammonia, carbon monoxide, and carbon dioxide.[3][8]

Ammonium Titanyl Oxalate Monohydrate is incompatible with strong oxidizing agents and strong acids.[6] It is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.

Experimental Protocols

A common method for the synthesis of Ammonium Titanyl Oxalate Monohydrate involves the controlled precipitation from an aqueous solution.[9]

Materials:

  • Titanium precursor (e.g., Titanium tetrachloride, TiCl₄, or Titanyl sulfate, TiOSO₄)

  • Oxalic acid (H₂C₂O₄)

  • Ammonium hydroxide (NH₄OH)

  • Distilled water

Procedure:

  • A solution of the titanium precursor is prepared in distilled water.

  • To this solution, a stoichiometric amount of oxalic acid solution is added with constant stirring to form a titanyl oxalate complex.

  • The pH of the reaction mixture is carefully adjusted to a specific range by the slow addition of ammonium hydroxide. This step is critical to ensure the precipitation of the desired product and to avoid the formation of titanium hydroxides.[9]

  • The resulting precipitate of Ammonium Titanyl Oxalate Monohydrate is then filtered, washed with distilled water to remove any unreacted reagents and byproducts, and subsequently dried under controlled temperature conditions.

The thermal decomposition of Ammonium Titanyl Oxalate Monohydrate is typically studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Differential Thermal Analyzer (DTA)

  • Inert atmosphere (e.g., Nitrogen or Argon) or oxidizing atmosphere (Air)

Procedure:

  • A small, accurately weighed sample of Ammonium Titanyl Oxalate Monohydrate is placed in the sample pan of the TGA/DTA instrument.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).

  • The change in mass of the sample with temperature is recorded by the TGA, while the DTA records the temperature difference between the sample and a reference material, indicating exothermic or endothermic transitions.

  • The resulting TGA and DTA curves are analyzed to determine the temperatures at which decomposition events occur and the corresponding mass losses. This allows for the elucidation of the decomposition pathway.

Visualizations

The following diagram illustrates the key stages in the thermal decomposition of Ammonium Titanyl Oxalate Monohydrate to produce titanium dioxide.

ThermalDecomposition cluster_0 Thermal Decomposition of (NH₄)₂TiO(C₂O₄)₂·H₂O A Ammonium Titanyl Oxalate Monohydrate ((NH₄)₂TiO(C₂O₄)₂·H₂O) B Dehydration (Loss of H₂O) A->B Heat C Anhydrous Ammonium Titanyl Oxalate ((NH₄)₂TiO(C₂O₄)₂) B->C D Decomposition of Ammonium and Oxalate (Loss of NH₃, CO, CO₂) C->D Further Heating E Amorphous TiO₂ Intermediate D->E F Crystallization E->F High Temperature G Crystalline TiO₂ (Anatase/Rutile) F->G

Caption: A flowchart illustrating the stepwise thermal decomposition of Ammonium Titanyl Oxalate Monohydrate.

Conclusion

Ammonium Titanyl Oxalate Monohydrate is a compound with well-defined chemical and physical properties that make it a valuable precursor in materials science, particularly for the synthesis of titanium dioxide. Its thermal decomposition behavior is a key characteristic that has been a subject of study. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of this compound. Further research into its properties and applications is encouraged to fully exploit its potential in various technological fields.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Ammonium Titanyl Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and characterization of ammonium titanyl oxalate, a versatile precursor material with significant applications in materials science, catalysis, and pharmaceutical development. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and offers visual representations of the synthesis and characterization workflows.

Introduction

Ammonium titanyl oxalate, (NH₄)₂TiO(C₂O₄)₂·H₂O, is a white crystalline solid that serves as a crucial intermediate in the preparation of various titanium-based materials, including high-purity titanium dioxide (TiO₂) nanoparticles and mixed-metal titanates. Its controlled thermal decomposition allows for the synthesis of TiO₂ with specific polymorphs (anatase, rutile, or brookite) and tailored morphologies. Furthermore, it finds utility as a mordant in the textile industry and as a reagent in organic synthesis. This guide provides a comprehensive overview of its synthesis from common titanium precursors and its detailed characterization using modern analytical techniques.

Synthesis of Ammonium Titanyl Oxalate

The synthesis of ammonium titanyl oxalate can be achieved through a controlled precipitation reaction involving a titanium precursor, oxalic acid, and an ammonium source. The following protocol details a common and effective method.

Experimental Protocol: Synthesis

Materials:

  • Titanium tetrachloride (TiCl₄) or Titanium(IV) isopropoxide

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Ammonium hydroxide (NH₄OH) solution (25-28%)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Titanium Solution: A hydrolyzed titanium solution is prepared by slowly adding a measured amount of titanium tetrachloride to ice-cold deionized water with vigorous stirring. The concentration of the resulting solution should be approximately 0.5 M.

  • Formation of Titanyl Oxalate Complex: Two equivalents of solid oxalic acid dihydrate are dissolved in the cold, clear titanium solution.

  • Ammonia Addition: Four to five equivalents of ammonium hydroxide solution are carefully added to the solution. The addition should be slow to maintain a clear solution and avoid the precipitation of titanium hydroxide. The final pH of the solution should be in the range of 1-2.

  • Crystallization: An equal volume of ethanol is gently layered on top of the aqueous solution without stirring to create two distinct layers.

  • Isolation of Crystals: The mixture is allowed to stand overnight. Colorless crystals of ammonium titanyl oxalate monohydrate will form at the interface and settle at the bottom.

  • Purification: The crystals are isolated by filtration, washed with a small amount of cold ethanol, and dried in a desiccator. A high yield of over 80% can be expected with this method.

Synthesis Workflow

Synthesis_Workflow TiCl4 Titanium Tetrachloride (TiCl₄) HydrolyzedTi Hydrolyzed TiCl₄ Solution (approx. 0.5 M) TiCl4->HydrolyzedTi H2O Ice-Cold Deionized Water H2O->HydrolyzedTi OxalicAcid Oxalic Acid (H₂C₂O₄) TitanylOxalateComplex Titanyl Oxalate Complex Solution OxalicAcid->TitanylOxalateComplex HydrolyzedTi->TitanylOxalateComplex Dissolve AdjustedpH pH Adjusted Solution (pH 1-2) TitanylOxalateComplex->AdjustedpH NH4OH Ammonium Hydroxide (NH₄OH) NH4OH->AdjustedpH Careful Addition Crystallization Overnight Crystallization AdjustedpH->Crystallization Ethanol Ethanol Addition Ethanol->Crystallization Layering Filtration Filtration and Washing Crystallization->Filtration Drying Drying Filtration->Drying FinalProduct Ammonium Titanyl Oxalate Monohydrate Crystals Drying->FinalProduct

Caption: Synthesis workflow for ammonium titanyl oxalate.

Characterization of Ammonium Titanyl Oxalate

A thorough characterization of the synthesized ammonium titanyl oxalate is essential to confirm its identity, purity, and structural properties. The following sections detail the key analytical techniques and expected results.

Thermogravimetric Analysis (TGA)

Experimental Protocol: Thermogravimetric analysis is performed using a TGA instrument. A small sample (5-10 mg) of the synthesized ammonium titanyl oxalate is heated in a platinum or alumina crucible from room temperature to 800 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

Quantitative Data: The thermal decomposition of ammonium titanyl oxalate monohydrate typically proceeds in four distinct stages.

Temperature Range (°C)Weight Loss (%)Decomposition Step
25 - 150~6.1Dehydration (loss of one water molecule)
150 - 400~48.3Decomposition of oxalate ligands (release of CO and CO₂)
400 - 600VariableDecomposition of ammonium ions and residual oxalate
> 600-Formation of stable titanium dioxide (TiO₂) residue

Note: The exact temperatures and weight losses may vary slightly depending on the experimental conditions.

X-ray Diffraction (XRD)

Experimental Protocol: The crystal structure of the synthesized powder is analyzed using an X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å). The data is collected over a 2θ range of 10-80° with a step size of 0.02°.

Crystallographic Data: Ammonium titanyl oxalate monohydrate crystallizes in a monoclinic system.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a6.21 Å
b12.38 Å
c7.89 Å
β97.5°
Z4
Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol: The FTIR spectrum of the sample is recorded using an FTIR spectrometer in the range of 4000-400 cm⁻¹. The sample is prepared as a KBr pellet.

Key Absorption Bands:

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching of water of hydration
~3200N-H stretching of ammonium ion
~1650Asymmetric C=O stretching of oxalate
~1400Symmetric C-O stretching of oxalate
~1315C-O stretching
~800O-C=O bending
~600Ti-O stretching vibrations

Characterization Workflow

Characterization_Workflow Sample Ammonium Titanyl Oxalate Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA XRD X-ray Diffraction (XRD) Sample->XRD FTIR FTIR Spectroscopy Sample->FTIR TGA_Data Thermal Stability & Decomposition Profile TGA->TGA_Data XRD_Data Crystal Structure & Phase Purity XRD->XRD_Data FTIR_Data Functional Groups & Bonding FTIR->FTIR_Data

Caption: Characterization workflow for ammonium titanyl oxalate.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and characterization of ammonium titanyl oxalate. The detailed experimental protocols and tabulated quantitative data offer a valuable resource for researchers and professionals in materials science and drug development. The successful synthesis and thorough characterization of this precursor are critical for the development of advanced materials with tailored properties for a wide range of applications. The provided workflows serve as a clear visual aid for the experimental processes involved.

Unraveling the Crystal Maze: A Technical Guide to the Structure of Ammonium Titanyl Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of precursor materials is paramount. This technical guide delves into the intricate crystal structure of ammonium titanyl oxalate monohydrate, (NH₄)₂TiO(C₂O₄)₂·H₂O, a compound of significant interest in materials science and catalysis. This document provides a detailed overview of its synthesis, crystal architecture, and the experimental parameters used in its structural determination.

Ammonium titanyl oxalate is a key precursor for the synthesis of various titanium dioxide (TiO₂) nanomaterials, which have widespread applications in photocatalysis, solar cells, and pharmaceuticals. A thorough knowledge of its crystal structure is essential for controlling the morphology and properties of the resulting TiO₂ particles.

Synthesis of Ammonium Titanyl Oxalate Monohydrate

High-quality single crystals of ammonium titanyl oxalate monohydrate suitable for X-ray diffraction studies can be synthesized via a straightforward aqueous solution method. The protocol, as described by van de Velde, Harkema, and Gellings, is as follows[1]:

  • Preparation of Titanium Tetrachloride Solution: A clear, hydrolyzed solution of titanium tetrachloride (TiCl₄) in water is prepared at a concentration of approximately 0.5 M. It is crucial to maintain a low temperature to control the hydrolysis reaction.

  • Addition of Oxalic Acid: Two equivalents of solid oxalic acid (H₂C₂O₄) are dissolved in the cold TiCl₄ solution.

  • Ammonia Addition: Four to five equivalents of ammonia (NH₃) are carefully added to the solution. The addition must be performed in a manner that avoids the precipitation of hydroxylated titanium species, ensuring the solution remains clear. The final pH of the solution should be in the range of 1-2.

  • Crystallization: An equal volume of ethanol is slowly added to the solution without stirring, creating two distinct layers.

  • Isolation: The mixture is left to stand overnight, during which colorless crystals of (NH₄)₂TiO(C₂O₄)₂·H₂O precipitate. The crystals can then be isolated by filtration.

Crystal Structure Determination: An Overview

The crystal structure of ammonium titanyl oxalate monohydrate was determined by single-crystal X-ray diffraction. The key findings from the crystallographic analysis are summarized below[1][2].

Crystallographic Data

The fundamental crystallographic data for ammonium titanyl oxalate monohydrate are presented in Table 1. The compound crystallizes in the monoclinic system with the space group P2₁/c.

ParameterValueReference
Formula(NH₄)₂TiO(C₂O₄)₂·H₂O[2]
Crystal SystemMonoclinic[1][2]
Space GroupP2₁/c[1][2]
a13.473(2) Å[2]
b11.329(1) Å[2]
c17.646(2) Å[2]
β126.66(1)°[2]
Z8[1][2]
Calculated Density (ρcalc)1.808 g/cm³[2]
Measured Density (ρmeas)1.80 g/cm³[1][2]
The Tetrameric Anionic Complex

A remarkable feature of the crystal structure is the presence of a distinct cyclic tetrameric anion, {[TiO(C₂O₄)₂]²⁻}₄. This complex anion is formed by four distorted titanium-oxygen octahedra linked together.

The coordination sphere around each titanium atom is comprised of:

  • Two bridging oxygen atoms, which are cis to each other.

  • Four oxygen atoms from two bidentate oxalate groups.

The four titanium atoms in the tetramer are arranged in a nearly square geometry, with Ti-Ti distances of 3.39 Å and 3.50 Å and angles of 86° and 94°. The bridging oxygen atoms form a distorted diamond shape[1].

Selected Bond Distances

The Ti-O bond distances within the distorted octahedra provide insight into the bonding environment. The bridging Ti-O bonds are significantly shorter than the Ti-O bonds of the oxalate ligands, with alternating short and long distances within the eight-membered Ti-O-Ti ring, suggesting the presence of dπ-pπ three-center two-electron bonds[1][2].

BondDistance (Å)Reference
Ti-O (bridging)1.785(7) - 1.855(6)[2]
Ti-O (oxalate, trans to bridging O)2.060(7) - 2.116(7)[2]

Experimental Protocols

The determination of the crystal structure of ammonium titanyl oxalate monohydrate involved the following key experimental stages:

X-ray Diffraction Data Collection

An automatic single-crystal diffractometer was used for the intensity data collection. Key parameters of the experiment are outlined below:

  • Radiation: Molybdenum Kα (Mo-Kα) radiation with a graphite monochromator.

  • Data Collection: 2500 reflections were measured.

  • Structure Solution: The positions of the atoms were determined using conventional Patterson and Fourier methods.

  • Refinement: The structure was refined by least-squares methods using isotropic thermal parameters for the 34 independent non-hydrogen atoms, resulting in a final R-value of 7.0% for 2466 used reflections[1][2].

Visualizing the Experimental Workflow

The logical flow of the crystal structure determination process can be visualized as follows:

experimental_workflow cluster_synthesis Crystal Synthesis cluster_diffraction X-ray Diffraction cluster_structure_solution Structure Solution and Refinement cluster_analysis Structural Analysis synthesis Synthesize (NH₄)₂TiO(C₂O₄)₂·H₂O Crystals isolation Isolate Single Crystal synthesis->isolation data_collection Data Collection (Single-Crystal Diffractometer) isolation->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (Patterson/Fourier Methods) data_processing->structure_solution refinement Least-Squares Refinement structure_solution->refinement analysis Analysis of Crystal Structure (Bond Lengths, Angles, etc.) refinement->analysis

Figure 1: Experimental workflow for the crystal structure determination of ammonium titanyl oxalate.

Structural Relationships in the Tetrameric Anion

The connectivity within the unique tetrameric anion can be represented as a logical diagram, highlighting the coordination of the titanium centers.

Figure 2: Connectivity within the tetrameric {[TiO(C₂O₄)₂]²⁻}₄ anion.

References

In-depth Technical Guide to the Thermal Decomposition Behavior of Ammonium Titanyl Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium titanyl oxalate monohydrate ((NH₄)₂TiO(C₂O₄)₂·H₂O), a critical precursor in the synthesis of high-purity titanium dioxide (TiO₂) nanomaterials. Understanding its thermal behavior is paramount for controlling the physicochemical properties of the resulting TiO₂, which has significant applications in photocatalysis, pharmaceuticals, and advanced materials development.

Introduction

Ammonium titanyl oxalate monohydrate is a double salt that serves as a versatile and reliable precursor for the production of various TiO₂ polymorphs, including anatase, rutile, and brookite. The thermal decomposition process is a key step in this synthesis, as it directly influences the crystal structure, particle size, and surface morphology of the final titanium dioxide product. This guide details the stepwise decomposition mechanism, associated thermal events, and the experimental protocols for its characterization.

Thermal Decomposition Pathway

The thermal decomposition of ammonium titanyl oxalate monohydrate is a multi-stage process that occurs over a broad temperature range. The process can be broadly categorized into three main stages: dehydration, decomposition of the ammonium and oxalate ligands, and the final crystallization of titanium dioxide.

Stage I: Dehydration

The initial stage of decomposition involves the loss of the water of hydration. This is an endothermic process that typically occurs at relatively low temperatures.

Stage II: Ligand Decomposition

Following dehydration, the ammonium and oxalate ions begin to decompose. This is a complex stage involving multiple reactions and the evolution of several gaseous byproducts, including ammonia (NH₃), carbon monoxide (CO), and carbon dioxide (CO₂). This stage is often characterized by significant and rapid mass loss.

Stage III: Crystallization of Titanium Dioxide

The final stage involves the decomposition of any remaining intermediates and the crystallization of the amorphous titanium oxide into a stable crystalline phase of TiO₂. The specific polymorph formed (anatase, rutile, or brookite) is highly dependent on the heating rate and the surrounding atmosphere.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data associated with the thermal decomposition of ammonium titanyl oxalate monohydrate, based on thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The data presented is a synthesis of typical values found in thermal analysis studies of similar oxalate compounds, as specific comprehensive data for ammonium titanyl oxalate is not consistently reported across literature.

Table 1: Thermogravimetric Analysis (TGA) Data for the Decomposition of Ammonium Titanyl Oxalate Monohydrate

Decomposition StageTemperature Range (°C)Mass Loss (%)Evolved Gaseous ProductsIntermediate/Final Product
Stage I: Dehydration 50 - 150~6%H₂O(NH₄)₂TiO(C₂O₄)₂
Stage II: Ligand Decomposition 150 - 350~67%NH₃, H₂O, CO, CO₂Amorphous TiO₂
Stage III: Crystallization > 350--Crystalline TiO₂ (Anatase/Rutile)

Table 2: Differential Thermal Analysis (DTA) Data for the Decomposition of Ammonium Titanyl Oxalate Monohydrate

Decomposition StageTemperature Range (°C)Peak Temperature (°C)Thermal Event
Stage I: Dehydration 50 - 150~120Endothermic
Stage II: Ligand Decomposition 150 - 350~250 (shoulder), ~320Exothermic (complex)
Stage III: Crystallization > 350Varies (e.g., ~400 for anatase)Exothermic

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the thermal decomposition of ammonium titanyl oxalate are provided below.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature-dependent mass loss and thermal events associated with the decomposition of ammonium titanyl oxalate monohydrate.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DTA is recommended.

Methodology:

  • Sample Preparation: A small amount of ammonium titanyl oxalate monohydrate (typically 5-10 mg) is accurately weighed and placed in an alumina or platinum crucible.

  • Instrument Setup:

    • The furnace is purged with a continuous flow of an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

    • A controlled heating program is set, typically from room temperature to around 800°C, at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument continuously records the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

  • Data Analysis: The resulting TGA curve is analyzed to determine the onset and completion temperatures of each mass loss stage and the percentage of mass lost. The DTA curve is analyzed to identify the temperatures of endothermic and exothermic events.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition.

Instrumentation: A thermal analyzer coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Methodology:

  • The TGA-DTA experiment is performed as described above.

  • The gas evolved from the furnace is transferred via a heated transfer line to the MS or FTIR spectrometer.

  • Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the heating program.

  • The spectra are analyzed to identify the chemical composition of the gases released at different temperatures, correlating them with the mass loss events observed in the TGA curve.

Visualizations of Decomposition Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and relationships in the thermal decomposition of ammonium titanyl oxalate.

Decomposition_Pathway cluster_start Precursor cluster_intermediate Intermediates cluster_final Final Product ATO_H2O (NH₄)₂TiO(C₂O₄)₂·H₂O ATO (NH₄)₂TiO(C₂O₄)₂ ATO_H2O->ATO Stage I: Dehydration (50-150°C) - H₂O Amorphous_TiO2 Amorphous TiO₂ ATO->Amorphous_TiO2 Stage II: Decomposition (150-350°C) - NH₃, H₂O, CO, CO₂ Crystalline_TiO2 Crystalline TiO₂ (Anatase/Rutile) Amorphous_TiO2->Crystalline_TiO2 Stage III: Crystallization (>350°C)

Caption: Thermal decomposition pathway of ammonium titanyl oxalate monohydrate.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_characterization Product Characterization Sample Ammonium Titanyl Oxalate Monohydrate TGA_DTA TGA-DTA Analysis Sample->TGA_DTA Heating Program EGA Evolved Gas Analysis (MS/FTIR) TGA_DTA->EGA Evolved Gases XRD X-ray Diffraction (XRD) TGA_DTA->XRD Solid Residue SEM_TEM Electron Microscopy (SEM/TEM) XRD->SEM_TEM Phase & Crystallite Size

Caption: Experimental workflow for characterizing the thermal decomposition.

Conclusion

The thermal decomposition of ammonium titanyl oxalate monohydrate is a well-defined, multi-stage process that is fundamental to the synthesis of high-quality titanium dioxide nanomaterials. A thorough understanding and precise control of the decomposition parameters, as outlined in this guide, are essential for researchers and professionals aiming to tailor the properties of TiO₂ for specific applications in drug development, catalysis, and materials science. The provided data and protocols serve as a valuable resource for the systematic investigation and optimization of this important synthetic route.

Spectroscopic Analysis of Ammonium Titanium(IV) Ethanedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of ammonium titanium(IV) ethanedioate, also known as ammonium titanyl oxalate monohydrate ((NH₄)₂TiO(C₂O₄)₂·H₂O). This compound serves as a critical precursor in the synthesis of various titanium-based materials, including photocatalysts and electroceramics. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and the rational design of novel materials.

Introduction

Ammonium titanium(IV) ethanedioate is a coordination complex where a central titanium(IV) ion is chelated by oxalate ligands. Its structure in the solid state is complex, often featuring tetrameric units.[1] The spectroscopic characterization of this compound is crucial for confirming its identity, purity, and structural integrity. This guide covers the primary spectroscopic techniques used for its analysis: Infrared (IR) Spectroscopy, Raman Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of ammonium titanium(IV) ethanedioate based on available literature.

Table 1: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)AssignmentReference
1700 - 1300Distinctive vibrational modes of oxalate ligands[2]
900 - 700Broad absorption band indicating -Ti-O-Ti-O- links[1]
950 - 850O-O stretching vibrations (in peroxo complex)[2]

Note: The formation of a peroxo complex, for instance, by reaction with hydrogen peroxide, introduces new vibrational modes, indicating the coordination of the peroxide group to the titanium center.[2]

Table 2: Raman Spectroscopy Data

While specific Raman data for ammonium titanium(IV) ethanedioate is not extensively detailed in the reviewed literature, the general principles of oxalate Raman spectroscopy are applicable.[2] Key vibrational modes expected are related to the oxalate group.

Wavenumber (cm⁻¹)Assignment (General for Oxalates)Reference
~1480Symmetric stretching of C-O single and double bonds[3]
~920Stretching of the C-C single bond[3]
~500Bending of the O-C-O bond[3]

Note: The band associated with the O-C-O bending has a greater contribution from the metal-oxygen stretching motion.[3]

Table 3: UV-Visible (UV-Vis) Spectroscopy Data
Wavelength (nm)ObservationReference
~330 (onset)Significant blue shift in UV-Vis reflectance spectrum for zeolite-encapsulated TiO₂ synthesized from this compound.[2]

Note: This blue shift, when compared to bulk TiO₂, is characteristic of quantum-sized particles.[2]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible spectroscopic analysis. The following sections outline generalized methodologies based on common laboratory practices.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and bonding characteristics of ammonium titanium(IV) ethanedioate.

Methodology:

  • Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) disc. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr disc is recorded and subtracted from the sample spectrum.

  • Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the oxalate ligands and the Ti-O framework.[2]

Raman Spectroscopy

Objective: To obtain information about the vibrational modes of the molecule, complementing IR spectroscopy.

Methodology:

  • Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a similar range to the IR spectrum.

  • Analysis: The Raman spectrum is analyzed for vibrational modes, which can help in determining the structure of the oxalate anion.[4]

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions and to characterize materials derived from ammonium titanium(IV) ethanedioate.

Methodology:

  • Sample Preparation: For solution-state analysis, the compound is dissolved in a suitable solvent, such as water. For solid-state analysis (reflectance spectroscopy), the finely ground powder is used.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is employed.

  • Data Acquisition: The absorbance or reflectance spectrum is recorded over the UV and visible range (typically 200-800 nm). A blank (solvent or a reference material) is used for baseline correction.

  • Analysis: The spectrum is analyzed for absorption maxima, which correspond to electronic transitions.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for the spectroscopic analysis of ammonium titanium(IV) ethanedioate and a logical relationship for its characterization and application.

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Outcome synthesis Synthesis of Ammonium Titanium(IV) Ethanedioate preparation Sample Preparation (Grinding, Pelleting, Dissolving) synthesis->preparation ftir FTIR Spectroscopy preparation->ftir Solid (KBr pellet) raman Raman Spectroscopy preparation->raman Solid (powder) uvvis UV-Vis Spectroscopy preparation->uvvis Solution or Solid data_proc Data Acquisition & Processing ftir->data_proc raman->data_proc uvvis->data_proc interpretation Spectral Interpretation (Peak Assignment, Structural Elucidation) data_proc->interpretation report Technical Report & Characterization interpretation->report

Caption: Experimental workflow for spectroscopic analysis.

logical_relationship cluster_characterization Structural & Spectroscopic Characterization cluster_properties Physicochemical Properties cluster_application Applications compound Ammonium Titanium(IV) Ethanedioate xrd X-ray Diffraction (Crystal Structure) compound->xrd ftir FTIR (Functional Groups) compound->ftir raman Raman (Vibrational Modes) compound->raman uvvis UV-Vis (Electronic Transitions) compound->uvvis thermal Thermal Analysis (Decomposition) compound->thermal solution Solution Chemistry (pH dependence) compound->solution photocatalyst Photocatalyst Synthesis (e.g., TiO₂) xrd->photocatalyst electroceramic Electroceramic Precursor xrd->electroceramic ftir->photocatalyst ftir->electroceramic raman->photocatalyst raman->electroceramic uvvis->photocatalyst uvvis->electroceramic thermal->photocatalyst thermal->electroceramic solution->photocatalyst solution->electroceramic

Caption: Characterization and application relationships.

Conclusion

The spectroscopic analysis of ammonium titanium(IV) ethanedioate provides invaluable insights into its molecular structure and purity. IR spectroscopy is particularly useful for identifying the characteristic vibrations of the oxalate ligands and the titanyl framework. Raman spectroscopy offers complementary information on the compound's vibrational modes. UV-Vis spectroscopy is primarily employed to characterize the electronic properties of materials synthesized from this precursor. The combined use of these techniques, supported by detailed experimental protocols, ensures a comprehensive characterization, which is fundamental for its application in materials science and drug development.

References

Solubility of ammonium titanyl oxalate in various solvents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium titanyl oxalate, with the chemical formula (NH₄)₂TiO(C₂O₄)₂·H₂O, is a white crystalline solid with applications as an intermediate for catalysts and as a mordant for cotton and leather. A thorough understanding of its solubility in various solvents is crucial for its application in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the known solubility characteristics of ammonium titanyl oxalate and outlines a detailed experimental protocol for its quantitative determination.

Qualitative Solubility Data

SolventSolubility
WaterVery Soluble / Readily Soluble
EthanolInsoluble
EtherInsoluble
AcetoneSlightly Soluble

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of ammonium titanyl oxalate solubility in a given solvent, adapted from established methods for similar inorganic salts. This protocol is designed to be a robust starting point for researchers seeking to establish precise solubility curves.

1. Materials and Equipment

  • Ammonium titanyl oxalate (high purity)

  • Solvent of interest (e.g., deionized water, ethanol, acetone)

  • Constant temperature bath with precise temperature control (±0.1°C)

  • Sealed, airtight vessels (e.g., screw-cap vials, glass ampoules)

  • Mechanical rotator or shaker

  • Calibrated thermometer

  • Syringes and syringe filters (solvent-compatible, pore size ≤ 0.45 µm)

  • Pre-weighed weighing bottles

  • Analytical balance (±0.0001 g)

  • Drying oven

2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of ammonium titanyl oxalate to a known volume of the solvent in a sealed vessel. The presence of undissolved solid is essential to ensure saturation.

    • Place the sealed vessel in the constant temperature bath set to the desired temperature.

    • Agitate the mixture using a mechanical rotator or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the same temperature as the bath to avoid precipitation or dissolution during sampling.

    • Immediately pass the solution through a syringe filter into a pre-weighed, dry weighing bottle. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Record the total weight of the weighing bottle containing the filtered saturated solution.

    • Place the open weighing bottle in a drying oven at a suitable temperature (e.g., 105°C, to be determined based on the solvent's boiling point and the compound's thermal stability) until all the solvent has evaporated and a constant weight of the dry ammonium titanyl oxalate is achieved.

    • Cool the weighing bottle in a desiccator to room temperature before re-weighing.

3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [ (Weight of bottle + dry solid) – (Weight of empty bottle) ] / [ (Volume of filtrate in mL) ] * 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of ammonium titanyl oxalate solubility.

experimental_workflow start Start prep_solution Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep_solution equilibration Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_solution->equilibration settling Allow Solid to Settle equilibration->settling sampling Withdraw Supernatant with Temperature-Controlled Syringe settling->sampling filtration Filter through Syringe Filter into Pre-weighed Bottle sampling->filtration weigh_wet Record Weight of Filtered Solution filtration->weigh_wet evaporation Evaporate Solvent in Drying Oven weigh_wet->evaporation weigh_dry Record Weight of Dry Solute evaporation->weigh_dry calculate Calculate Solubility weigh_dry->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of ammonium titanyl oxalate.

Conclusion

While quantitative data on the solubility of ammonium titanyl oxalate remains to be fully characterized in scientific literature, its qualitative behavior is well-established. For researchers and professionals requiring precise solubility data for applications in drug development and other scientific endeavors, the experimental protocol provided in this guide offers a reliable framework for its determination. The successful quantification of its solubility in various solvents will undoubtedly enhance its utility and application in diverse chemical processes.

Physical and chemical properties of ammonium bis(oxalato)oxotitanate(IV).

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of ammonium bis(oxalato)oxotitanate(IV), also known as ammonium titanyl oxalate monohydrate. This document collates critical data on its structure, solubility, thermal stability, and spectroscopic characteristics to support its application in research and development.

Chemical Identity and Structure

Ammonium bis(oxalato)oxotitanate(IV) is a coordination complex with the chemical formula (NH₄)₂[TiO(C₂O₄)₂]·H₂O. It is a white to light beige crystalline powder. The compound is notable for its role as a precursor in the synthesis of titanium dioxide nanoparticles, which have widespread applications in photocatalysis and materials science.[1]

The crystal structure of ammonium bis(oxalato)oxotitanate(IV) monohydrate is monoclinic with the space group P2₁/c.

Table 1: Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a13.473(2) Å
b11.329(1) Å
c17.646(2) Å
β126.66(1)°
Z8
Density (calculated)1.808 g/cm³
Density (measured)1.80 g/cm³

Physicochemical Properties

Solubility

Table 2: Solubility of Ammonium Oxalate in Water at Various Temperatures [5][6]

Temperature (°C)Solubility ( g/100 g H₂O)
02.31
103.01
204.04
305.46
407.35
509.77
6012.8
7518.2
8724.8
10034.3

Note: This data is for ammonium oxalate and should be considered an approximation for the solubility of ammonium bis(oxalato)oxotitanate(IV).

Thermal Decomposition

The thermal decomposition of ammonium bis(oxalato)oxotitanate(IV) monohydrate proceeds in multiple steps, involving the loss of water, ammonia, carbon monoxide, and carbon dioxide, ultimately yielding titanium dioxide. While specific TGA/DSC data for this compound is not available, the decomposition pattern is expected to be similar to that of other metal oxalates.[7] The decomposition of the analogous ammonium oxotris(oxalate)niobate involves the stepwise release of CO, CO₂, NH₃, and water.

A proposed thermal decomposition pathway is illustrated below:

G A (NH₄)₂[TiO(C₂O₄)₂]·H₂O(s) B (NH₄)₂TiO(C₂O₄)₂ A->B ~100-150°C - H₂O C Intermediate Amorphous Phase B->C ~150-300°C - 2NH₃ - 2CO - 2CO₂ D TiO₂(s) (Anatase/Rutile) C->D > 300°C Crystallization

Caption: Proposed thermal decomposition pathway of ammonium bis(oxalato)oxotitanate(IV) monohydrate.

Spectroscopic Properties

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a key tool for characterizing the bonding within ammonium bis(oxalato)oxotitanate(IV). The spectra are characterized by bands corresponding to the vibrations of the ammonium cation (NH₄⁺), the oxalate ligand (C₂O₄²⁻), the titanyl group (Ti=O), and water of hydration (H₂O).

Table 3: Tentative Vibrational Band Assignments

Wavenumber (cm⁻¹)Assignment
~3400ν(O-H) of H₂O
~3200ν(N-H) of NH₄⁺
~1700-1600ν(C=O) of C₂O₄²⁻
~1400δ(N-H) of NH₄⁺
~1300ν(C-O) + ν(C-C) of C₂O₄²⁻
~900ν(Ti=O)
~800δ(O-C=O) of C₂O₄²⁻

Note: These are approximate band positions based on literature data for similar compounds.[8][9][10][11]

Experimental Protocols

Synthesis

A representative synthesis protocol for ammonium bis(oxalato)oxotitanate(IV) monohydrate is as follows:

G cluster_0 Solution Preparation cluster_1 Precipitation cluster_2 Crystallization and Isolation A Dissolve TiCl₄ in cold water B Add solid oxalic acid A->B C Carefully add ammonia solution (pH ~1-2) B->C D Slowly add ethanol to form layers C->D E Allow to stand overnight D->E F Collect colorless crystals by filtration E->F G Wash with ethanol and dry F->G

Caption: Experimental workflow for the synthesis of ammonium bis(oxalato)oxotitanate(IV) monohydrate.

Detailed Methodology:

  • A solution of titanium tetrachloride (TiCl₄) in cold water (approximately 0.5 M) is prepared, ensuring the solution remains clear.

  • Two equivalents of solid oxalic acid are dissolved in the TiCl₄ solution.

  • Four to five equivalents of ammonia are carefully added to the solution, maintaining clarity and avoiding the precipitation of titanium hydroxides. The final pH should be around 1-2.

  • Approximately half the volume of ethanol is slowly added without stirring to create two layers.

  • The mixture is left to stand overnight, during which colorless crystals of (NH₄)₂[TiO(C₂O₄)₂]·H₂O will form.

  • The crystals are collected by filtration, washed with ethanol, and dried.

X-ray Diffraction (XRD) Analysis

A standard protocol for powder XRD analysis of a crystalline compound like ammonium bis(oxalato)oxotitanate(IV) is outlined below.

G A Sample Preparation (Grind to a fine powder) B Mounting (On a zero-background sample holder) A->B C Instrument Setup (e.g., Cu Kα radiation, set voltage and current) B->C D Data Collection (Scan over a 2θ range, e.g., 5-80°) C->D E Data Analysis (Phase identification, lattice parameter refinement) D->E

Caption: General workflow for powder X-ray diffraction analysis.

Detailed Methodology:

  • Sample Preparation: A small amount of the crystalline sample is finely ground using an agate mortar and pestle to ensure random orientation of the crystallites.

  • Mounting: The powdered sample is mounted onto a flat, zero-background sample holder.

  • Instrumentation: A powder X-ray diffractometer with, for example, Cu Kα radiation (λ = 1.5406 Å) is used. Typical operating conditions are 40 kV and 40 mA.

  • Data Collection: The diffraction pattern is recorded over a 2θ range, for instance, from 5° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases by comparison with a database (e.g., the ICDD PDF database). The lattice parameters can be refined using appropriate software.[12][13][14][15][16]

Thermal Analysis (TGA/DSC)

The thermal stability and decomposition of the compound can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[17][18]

Detailed Methodology:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • Instrumentation: A simultaneous TGA/DSC instrument is used.

  • Experimental Conditions: The sample is heated from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 50 mL/min).

  • Data Analysis: The TGA curve (mass vs. temperature) and the DSC curve (heat flow vs. temperature) are recorded. The TGA data reveals the temperature ranges of decomposition and the corresponding mass losses, while the DSC data indicates whether the processes are endothermic or exothermic.

Vibrational Spectroscopy (FTIR/Raman)

FTIR Spectroscopy:

  • Sample Preparation: A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Instrumentation: A Fourier-transform infrared spectrometer is used.

  • Data Collection: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Raman Spectroscopy:

  • Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

  • Data Collection: The Raman spectrum is collected over a specific spectral range (e.g., 100-3500 cm⁻¹).

Safety Information

Ammonium bis(oxalato)oxotitanate(IV) is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[2]

References

A Technical Guide to the Molecular Structure of Ammonium Titanyl Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ammonium titanyl oxalate monohydrate, with the chemical formula (NH₄)₂TiO(C₂O₄)₂·H₂O, is a white crystalline solid widely utilized in scientific and industrial applications.[1][2] Its primary significance lies in its role as a high-purity precursor for the synthesis of various titanium dioxide (TiO₂) polymorphs, such as anatase and rutile, which are critical in catalysis, photocatalysis, and electronic materials.[3] It also serves as a mordant in the dyeing of cotton and leather.[2][4] While its chemical formula suggests a simple monomeric complex, crystallographic studies have revealed a far more intricate molecular architecture in the solid state. This guide provides an in-depth exploration of its molecular structure, supported by experimental data and protocols for researchers and professionals in chemistry and materials science.

Chemical and Physical Properties

Ammonium titanyl oxalate is typically available as a stable monohydrate. Its fundamental properties are summarized below, compiled from various chemical data sources.

PropertyDataReference(s)
Chemical Formula (NH₄)₂TiO(C₂O₄)₂·H₂O[1][5]
Molecular Weight 294.02 g/mol [6][]
CAS Number 10580-03-7[6][8]
Appearance White to light beige crystalline powder[4][9]
Solubility Readily soluble in water; insoluble in alcohol and ether[1][5]
Density (experimental) 1.803 g/cm³[10]
Crystal System Monoclinic[1][10]
Space Group P2₁/c[10]
Unit Cell Parameters a = 13.47 Å, b = 11.33 Å, c = 17.64 Å, β = 126.66°[10]

The Molecular Structure in the Solid State

Contrary to the simplistic representation suggested by its name, ammonium titanyl oxalate does not contain discrete "titanyl" (Ti=O) species in its crystalline form.[10] Extensive structural elucidation through single-crystal X-ray diffraction has demonstrated that the compound exists as a distinct cyclic tetramer , with the formula {[TiO(C₂O₄)₂]²⁻}₄.[3][10]

This complex arrangement consists of four titanium-containing octahedra linked in a ring. Key features of this structure include:

  • Titanium Coordination: Each titanium(IV) ion is six-coordinated, forming a distorted octahedron. The coordination sphere is composed of two bidentate oxalate groups and two bridging oxygen atoms that link it to adjacent titanium centers.[10]

  • Bridging Oxygen Atoms: The four titanium octahedra are connected by four bridging oxygen atoms. This creates a central eight-membered ring of alternating titanium and oxygen atoms (Ti-O-Ti-O)₄.[10]

  • Tetrameric Core: The four titanium atoms form a near-square arrangement. The Ti-O bonds within the bridging Ti-O-Ti linkages are notable for having alternatingly short (approx. 1.78-1.84 Å) distances.[10]

This tetrameric structure is stabilized by hydrogen bonds involving the ammonium ions, oxalate ligands, and the water molecule of hydration.

Tetramer_Logical Conceptual Diagram of the Tetrameric Core unit1 [Ti(C₂O₄)₂] Unit unit2 [Ti(C₂O₄)₂] Unit unit1->unit2 Bridging Oxygen unit3 [Ti(C₂O₄)₂] Unit unit2->unit3 Bridging Oxygen unit4 [Ti(C₂O₄)₂] Unit unit3->unit4 Bridging Oxygen unit4->unit1 Bridging Oxygen

Logical relationship of the tetrameric core.
Key Crystallographic Data

The following table summarizes key bond distances and angles within the tetrameric structure as determined by X-ray crystallography.[10]

ParameterValue(s)
Ti---Ti Distances 3.39 Å, 3.50 Å
Ti-O (bridging) Bonds 1.78 Å, 1.84 Å (alternating)
Ti-O-Ti Angles 139°, 152°

Experimental Protocols for Characterization

The determination of the structure and properties of ammonium titanyl oxalate relies on several key analytical techniques.

Synthesis Protocol

High-quality crystals suitable for analysis can be prepared via a controlled precipitation method.[10]

SynthesisWorkflow Synthesis Workflow for Crystalline Ammonium Titanyl Oxalate start 1. Prepare a cold, clear, hydrolyzed solution of TiCl₄ in water (~0.5 M) add_oxalic 2. Dissolve two equivalents of solid oxalic acid start->add_oxalic add_ammonia 3. Carefully add 4-5 equivalents of ammonia to reach pH 1-2, ensuring the solution remains clear add_oxalic->add_ammonia add_etoh 4. Slowly add approximately half the solution volume of ethanol without stirring to create two layers add_ammonia->add_etoh crystallize 5. Allow the mixture to stand overnight add_etoh->crystallize end 6. Isolate the resulting colorless crystals crystallize->end

Experimental workflow for synthesis.[10]
Structural Elucidation: Single-Crystal X-ray Diffraction

This is the definitive technique for determining the solid-state structure.

  • Methodology: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays (commonly Mo-Kα radiation), and the diffraction pattern is collected as the crystal is rotated. The positions and intensities of the diffracted beams are used to solve the crystal structure using computational methods like Patterson and Fourier analysis.[10]

Spectroscopic Analysis: Infrared (IR) Spectroscopy

Vibrational spectroscopy provides insight into the chemical bonding within the compound.

  • Methodology: An IR spectrum is obtained from a sample (typically prepared as a KBr pellet). The spectrum reveals absorption bands corresponding to the vibrational modes of the functional groups. For ammonium titanyl oxalate, distinctive bands for the oxalate ligands are observed in the 1300–1700 cm⁻¹ region, while vibrations associated with the Ti-O framework also provide key structural information.[3]

Thermal Analysis: Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition pathway of the compound, which is critical for its use as a precursor.

  • Methodology: A sample is heated at a controlled rate in a specified atmosphere (e.g., air or nitrogen), and its mass is continuously monitored. The resulting data shows distinct mass loss steps corresponding to the release of water, ammonia, and the decomposition of the oxalate groups.[11] Studies show that ammonium titanyl oxalate is more stable than ammonium oxalate alone.[11]

ThermalDecomposition Simplified Thermal Decomposition Pathway start (NH₄)₂TiO(C₂O₄)₂·H₂O (Crystalline Solid) step1 Dehydration start->step1 ~100-200°C (Loses H₂O) intermediate1 Anhydrous (NH₄)₂TiO(C₂O₄)₂ step1->intermediate1 step2 Decomposition of NH₄⁺ and Oxalate Ligands intermediate1->step2 >200°C (Loses NH₃, CO, CO₂) end Titanium Dioxide (TiO₂) (Final Amorphous/Crystalline Product) step2->end

Simplified thermal decomposition pathway.

Conclusion

Ammonium titanyl oxalate monohydrate is a compound whose simple chemical formula belies a complex and elegant molecular structure. The definitive solid-state architecture, established by X-ray crystallography, is a cyclic tetramer where four [TiO(C₂O₄)₂]²⁻ units are linked by bridging oxygen atoms.[10] This well-defined crystalline structure is fundamental to its utility as a reliable precursor for the synthesis of high-purity titanium dioxide nanomaterials. A thorough understanding of this molecular arrangement, along with the experimental techniques used for its characterization, is essential for its effective application in materials science, catalysis, and other advanced chemical fields.

References

Technical Guide: Ammonium Titanium(IV) Ethanedioate (Ammonium Titanyl Oxalate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ammonium Titanium(4+) Ethanedioate (2/1.3), more commonly known as ammonium titanyl oxalate monohydrate. This document consolidates key identifiers, physicochemical properties, synthesis and analysis methodologies, and safety information.

Chemical Identifiers and Nomenclature

Ammonium titanyl oxalate is an inorganic complex with the titanium atom in the +4 oxidation state. The compound's nomenclature can vary, leading to some ambiguity. The systematic name "Ammonium titanium(4+) ethanedioate (2/1/3)" suggests a salt containing two ammonium ions, one titanium(4+) ion, and three ethanedioate (oxalate) ions. However, the most commonly referenced and commercially available form is ammonium titanyl oxalate monohydrate.

IdentifierValue
Common Name Ammonium Titanyl Oxalate Monohydrate[1][2]
Systematic Name diazanium;oxalate;titanium(4+)[3]
CAS Number 10580-03-7[1][3][4]
EC Number 600-678-3[3][4]
PubChem CID 25022221[4]
Molecular Formula C₄H₈N₂O₉Ti[2]
Molecular Weight 294.02 g/mol
InChI Key DDDMZPWEAOSVIF-UHFFFAOYSA-J[3][4]
SMILES [NH4+].[NH4+].[Ti+4].[O-]C(=O)C([O-])=O.[O-]C(=O)C([O-])=O.[O-]C(=O)C([O-])=O[3]
Synonyms Ammonium bis(oxalato)oxotitanate(IV), Titanyl ammonium oxalate[1][5]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of ammonium titanyl oxalate monohydrate.

PropertyValue
Appearance White to light beige crystalline powder or crystals.
Solubility Soluble in water.
pH A 0.1 M aqueous solution has a pH of 3.3 due to slight hydrolysis.
Stability Stable under normal conditions.
Thermal Decomposition Decomposes upon heating. The water of crystallization is lost in two steps between 50°C and 190°C. Final decomposition of the anhydrous salt begins at 220°C, yielding pure titanium dioxide at 300°C.

Experimental Protocols

A published method for the synthesis of ammonium titanyl oxalate monohydrate is as follows:

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Oxalic acid (solid)

  • Ammonia solution

  • Ethanol

Procedure:

  • Prepare a cold, clear, hydrolyzed solution of TiCl₄ in water (approximately 0.5 M).

  • Dissolve two equivalents of solid oxalic acid in the TiCl₄ solution.

  • Carefully add 4-5 equivalents of ammonia solution. The addition should be performed in a manner that keeps the solution clear and avoids the precipitation of hydroxylated titanium species. The target pH should be around 1-2.

  • Slowly add approximately half the volume of ethanol without stirring to form two distinct layers.

  • Allow the mixture to stand overnight.

  • Colorless crystals of ammonium titanyl oxalate monohydrate will form and can be isolated. This method is reported to yield approximately 80% of the product.

3.2.1. Determination of Oxalate Content by Permanganate Titration

This method is based on the redox reaction between oxalate ions and potassium permanganate in an acidic solution.

Principle: In an acidic medium, oxalate ions are oxidized to carbon dioxide by permanganate ions, which are reduced to manganese(II) ions. The endpoint is indicated by the persistence of the pink color of the permanganate ion.

General Procedure:

  • Accurately weigh a sample of ammonium titanyl oxalate monohydrate and dissolve it in deionized water.

  • Acidify the solution with dilute sulfuric acid.

  • Heat the solution to approximately 60-70°C.[6]

  • Titrate the hot solution with a standardized solution of potassium permanganate (KMnO₄) until a faint, persistent pink color is observed.[3][6]

  • The concentration of oxalate can be calculated from the volume and concentration of the KMnO₄ solution used.

3.2.2. Determination of Ammonium Content by Kjeldahl Method

The Kjeldahl method is a classical technique for determining the nitrogen content in a substance.

Principle: The sample is digested with a strong acid to convert the nitrogen into ammonium sulfate. The ammonium is then liberated as ammonia gas by adding a strong base. The ammonia is distilled and collected in a standard acid solution, and the amount of ammonia is determined by titration.

General Procedure:

  • Digestion: Place a weighed sample in a Kjeldahl flask with concentrated sulfuric acid and a catalyst (e.g., Kjeldahl tablets). Heat the mixture until the solution becomes clear.[7][8]

  • Distillation: After cooling, dilute the digested mixture with water. Add a concentrated sodium hydroxide solution to liberate ammonia gas. Distill the ammonia into a receiving flask containing a known amount of standard acid (e.g., boric acid or a standard solution of HCl or H₂SO₄).[4][7][8]

  • Titration: Titrate the contents of the receiving flask with a standardized base (if a standard acid was used as the receiving solution) or a standardized acid (if boric acid was used as the receiving solution) to determine the amount of ammonia that was trapped.[4][9][10] The nitrogen and, subsequently, the ammonium content can then be calculated.

Workflow Diagrams

The following diagrams illustrate the synthesis and analysis workflow for ammonium titanyl oxalate.

Synthesis_Workflow cluster_synthesis Synthesis of Ammonium Titanyl Oxalate start Start prep_ti Prepare 0.5M TiCl4 solution start->prep_ti add_oxalic Add 2 eq. Oxalic Acid prep_ti->add_oxalic add_nh3 Add 4-5 eq. Ammonia (pH 1-2) add_oxalic->add_nh3 add_etoh Layer with Ethanol add_nh3->add_etoh crystallize Crystallize Overnight add_etoh->crystallize isolate Isolate Crystals crystallize->isolate

Caption: Synthesis workflow for ammonium titanyl oxalate.

Analysis_Workflow cluster_analysis Analysis of Ammonium Titanyl Oxalate cluster_oxalate Oxalate Content (Permanganate Titration) cluster_ammonium Ammonium Content (Kjeldahl Method) sample Ammonium Titanyl Oxalate Sample dissolve_ox Dissolve in H2O sample->dissolve_ox digest Digest with H2SO4 sample->digest acidify Acidify with H2SO4 dissolve_ox->acidify heat Heat to 60-70°C acidify->heat titrate_ox Titrate with KMnO4 heat->titrate_ox result_ox Calculate Oxalate % titrate_ox->result_ox distill Add NaOH & Distill NH3 digest->distill trap Trap NH3 in Acid distill->trap titrate_nh3 Titrate trap->titrate_nh3 result_nh3 Calculate Ammonium % titrate_nh3->result_nh3

Caption: Analytical workflow for ammonium titanyl oxalate.

Applications in Research and Development

Ammonium titanyl oxalate serves as a versatile precursor and reagent in various fields:

  • Materials Science: It is a key precursor for the synthesis of high-purity titanium dioxide (TiO₂), a material with extensive applications in photocatalysis, pigments, and electronic materials. The thermal decomposition of ammonium titanyl oxalate provides a route to produce TiO₂ with controlled particle size and morphology.

  • Pharmaceutical Synthesis: While specific examples are proprietary, this compound is used as a reagent in pharmaceutical syntheses.[11] Its role may involve acting as a catalyst or a source of titanium in the formation of titanium-containing active pharmaceutical ingredients or intermediates.[12]

  • Chemical Analysis: It can be used as a laboratory reagent for the detection and analysis of titanium and other elements.[13]

Safety and Handling

Ammonium titanyl oxalate monohydrate is a hazardous substance and should be handled with appropriate precautions.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Skin: Wash with plenty of soap and water.

    • Inhalation: Remove victim to fresh air and keep at rest in a comfortable position for breathing.

    • Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional consultation.

References

Methodological & Application

Synthesis of Titanium Dioxide (TiO₂) Nanoparticles Using Ammonium Titanyl Oxalate Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of titanium dioxide (TiO₂) nanoparticles using ammonium titanyl oxalate monohydrate ((NH₄)₂TiO(C₂O₄)₂·H₂O) as a precursor. Two primary methods are outlined: thermal decomposition and hydrothermal synthesis . These methods allow for the controlled production of various TiO₂ polymorphs (anatase, rutile, and brookite) with tunable particle sizes, crucial for applications in photocatalysis, drug delivery, and material science.

Introduction

Ammonium titanyl oxalate is a versatile and highly pure precursor for the synthesis of TiO₂ nanomaterials. Its oxalate ligands can be removed at relatively low temperatures, yielding highly reactive and pure titanium oxide. The choice of synthesis method significantly impacts the physicochemical properties of the resulting nanoparticles, such as crystallinity, particle size, morphology, and surface area, which in turn dictate their performance in various applications.

Method 1: Thermal Decomposition

Thermal decomposition, or calcination, is a straightforward method involving the heating of the ammonium titanyl oxalate precursor in a controlled atmosphere. The temperature profile is a critical parameter that dictates the final crystalline phase and size of the TiO₂ nanoparticles.

Experimental Protocol: Thermal Decomposition
  • Precursor Preparation: Place a known quantity of ammonium titanyl oxalate monohydrate powder into a ceramic crucible.

  • Calcination: Transfer the crucible to a muffle furnace.

  • Heating: Heat the sample from room temperature to the target calcination temperature (see Table 1) at a controlled ramp rate (e.g., 5-10 °C/min).

  • Isothermal Treatment: Hold the sample at the target temperature for a specified duration, typically 2-3 hours, to ensure complete decomposition and phase formation.[1]

  • Cooling: Allow the furnace to cool down naturally to room temperature.

  • Collection: Carefully collect the resulting white TiO₂ nanoparticle powder from the crucible.

Experimental Workflow: Thermal Decomposition

G cluster_workflow Thermal Decomposition Workflow precursor Ammonium Titanyl Oxalate Precursor crucible Place in Crucible precursor->crucible Step 1 furnace Insert into Muffle Furnace crucible->furnace Step 2 calcination Heat to Target Temperature (e.g., 400-850 °C) for 2-3 hours furnace->calcination Step 3 & 4 cooling Cool to Room Temperature calcination->cooling Step 5 product Collect TiO₂ Nanoparticles cooling->product Step 6

Caption: Workflow for TiO₂ nanoparticle synthesis via thermal decomposition.

Data Presentation: Influence of Calcination Temperature

The calcination temperature is a key factor in determining the crystal structure and size of the synthesized TiO₂ nanoparticles. Higher temperatures generally lead to larger crystallite sizes and promote the phase transition from anatase to the more thermodynamically stable rutile.

Calcination Temperature (°C)Precursor SystemPredominant Phase(s)Average Crystallite Size (nm)Reference
~450Titanium OxalateAnatase~15[2]
500-600Titanium AlkoxideAnatase, Brookite, Rutile-[3]
700-1100Titanium OxalateRutile-[4]
~850Titanium OxalateRutile>30[5]

Table 1: Effect of calcination temperature on the properties of TiO₂ nanoparticles synthesized from oxalate and related precursors.

Method 2: Hydrothermal Synthesis

Hydrothermal synthesis is a solution-based method that allows for excellent control over particle morphology and crystal phase by tuning reaction parameters such as pH, temperature, and reaction time. This technique involves heating an aqueous solution of the precursor in a sealed vessel, known as an autoclave.

Experimental Protocol: Hydrothermal Synthesis
  • Solution Preparation: Prepare an aqueous solution of ammonium titanyl oxalate. For example, a 0.07 M to 0.28 M solution can be used.[6]

  • pH Adjustment: Adjust the pH of the solution using an acid (e.g., HCl) or a base (e.g., NaOH or NH₄OH). This is a critical step for controlling the final crystal phase (see Table 2).[4]

  • Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave.

  • Heating: Seal the autoclave and heat it in an oven to the desired reaction temperature (e.g., 150-250 °C) for a specific duration (e.g., 10 minutes to 24 hours).[4][6]

  • Cooling: After the reaction, allow the autoclave to cool down to room temperature.

  • Purification: Collect the precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the purified TiO₂ nanoparticles in an oven at a low temperature (e.g., 80-100 °C) for several hours.

  • (Optional) Post-Calcination: The dried powder can be further calcined (as described in Method 1) to improve crystallinity.

Experimental Workflow: Hydrothermal Synthesis

G cluster_workflow Hydrothermal Synthesis Workflow precursor Ammonium Titanyl Oxalate Solution ph_adjust Adjust pH (e.g., 2-6) precursor->ph_adjust Step 1 & 2 autoclave Transfer to Autoclave ph_adjust->autoclave Step 3 heating Heat in Oven (e.g., 150-250 °C) autoclave->heating Step 4 cooling Cool to Room Temperature heating->cooling Step 5 purification Wash with Water & Ethanol cooling->purification Step 6 drying Dry at 80-100 °C purification->drying Step 7 product Collect TiO₂ Nanoparticles drying->product

Caption: Workflow for TiO₂ nanoparticle synthesis via the hydrothermal method.

Data Presentation: Influence of pH in Hydrothermal Synthesis

In hydrothermal synthesis using an oxalate-based precursor, the pH of the initial solution plays a crucial role in determining the resulting crystalline phase of the TiO₂ nanoparticles.

Initial Solution pHPredominant PhaseAverage Particle Size (nm)Reference
2Anatase-[4]
3-60[7]
4-6Rutile-[4]
7-25[7]

Table 2: Effect of initial solution pH on the properties of TiO₂ nanoparticles from hydrothermal synthesis.

Characterization of TiO₂ Nanoparticles

To confirm the successful synthesis and determine the physicochemical properties of the TiO₂ nanoparticles, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To identify the crystal phase (anatase, rutile, brookite) and estimate the average crystallite size using the Scherrer equation.

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To observe the particle size, size distribution, and morphology.

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the optical properties and estimate the band gap energy.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticle powder.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify surface functional groups and confirm the removal of oxalate precursors.

References

Application Notes and Protocols: Ammonium Titanyl Oxalate in Photocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ammonium titanyl oxalate as a precursor for the synthesis of titanium dioxide (TiO₂) photocatalysts. Detailed protocols for the synthesis of these photocatalysts and their application in the degradation of organic pollutants are outlined below.

Introduction

Ammonium titanyl oxalate ((NH₄)₂TiO(C₂O₄)₂) is a versatile and widely used precursor for the synthesis of high-purity, nanocrystalline TiO₂. The morphology, crystal phase (anatase, rutile, or brookite), and particle size of the resulting TiO₂ can be precisely controlled by adjusting the synthesis parameters, which in turn significantly influences its photocatalytic activity. TiO₂ synthesized from this precursor has shown great promise in various photocatalytic applications, including water remediation, air purification, and organic synthesis.[1][2]

Data Presentation

The photocatalytic efficiency of TiO₂ derived from ammonium titanyl oxalate is influenced by several factors, including the crystalline phase of the TiO₂, the concentration of the catalyst, the pH of the solution, and the initial concentration of the pollutant. The following tables summarize the quantitative data on the photocatalytic degradation of common organic pollutants using TiO₂ synthesized from ammonium titanyl oxalate under various conditions.

Table 1: Influence of TiO₂ Crystalline Phase on Photocatalytic Degradation

PollutantCrystalline PhaseCatalyst Loading (g/L)Irradiation Time (min)Degradation Efficiency (%)Reference
Methylene BlueAnatase1.02585[3]
Methylene BlueRutile (with anatase)1.02550[3]
Rhodamine BAnataseNot Specified3098.33[2]

Table 2: Effect of Catalyst Concentration and pH on Methylene Blue Degradation

Catalyst Loading (g/L)pHInitial Concentration (mg/L)Irradiation Time (min)Degradation Efficiency (%)Reference
2.0Acidic25120>95[4]
1.5Not Specified5Not Specified67.37 (UV Lamp)[5]
1.0Not SpecifiedNot SpecifiedNot Specified99.09 (Solar UV)[5]

Experimental Protocols

Protocol 1: Synthesis of TiO₂ Nanoparticles via Hydrothermal Method

This protocol describes the synthesis of TiO₂ nanoparticles from ammonium titanyl oxalate using a hydrothermal method. This technique allows for the formation of well-defined crystalline powders.[1][6]

Materials:

  • Ammonium titanyl oxalate monohydrate ((NH₄)₂TiO(C₂O₄)₂·H₂O)

  • Deionized water

  • Ammonium hydroxide (for pH adjustment, optional)

  • Stainless-steel Teflon-lined autoclave

Procedure:

  • Prepare an aqueous solution of ammonium titanyl oxalate. The concentration can be varied (e.g., 0.07 M to 0.28 M) to influence particle size and morphology.[6]

  • Adjust the pH of the solution if desired. For instance, a pH of around 7.5 can be achieved by adding ammonium hydroxide to precipitate titanyl hydroxide.[1]

  • Transfer the solution into a stainless-steel Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven to the desired temperature. Temperatures between 150°C and 250°C are commonly used.[6][7]

  • Maintain the temperature for a specific duration, typically ranging from a few hours to 24 hours.[7]

  • After the hydrothermal treatment, allow the autoclave to cool down to room temperature.

  • Collect the resulting white precipitate by centrifugation or filtration.

  • Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a temperature of around 80-100°C.

  • If required, the dried powder can be calcined at temperatures between 400°C and 600°C to improve crystallinity and control the phase composition.[1]

Protocol 2: Synthesis of TiO₂ Nanoparticles via Thermal Decomposition

This protocol details the synthesis of TiO₂ nanoparticles through the thermal decomposition of ammonium titanyl oxalate. This method is advantageous for producing high-purity TiO₂.[1]

Materials:

  • Ammonium titanyl oxalate monohydrate ((NH₄)₂TiO(C₂O₄)₂·H₂O)

  • Mortar and pestle

  • Muffle furnace

  • Crucible

Procedure:

  • Grind the ammonium titanyl oxalate monohydrate powder in a mortar and pestle to ensure homogeneity.

  • Place the ground powder in a crucible.

  • Heat the crucible in a muffle furnace to a specific calcination temperature. The temperature is a critical parameter that influences the resulting TiO₂ phase. For example, calcination at around 600°C is common.[8]

  • Maintain the temperature for a set duration, typically 2 to 3 hours, to ensure complete decomposition of the oxalate precursor.[8]

  • After calcination, allow the furnace to cool down to room temperature.

  • The resulting white powder is the TiO₂ photocatalyst.

  • The product can be washed with distilled water to remove any residual impurities.[8]

  • Dry the washed powder in an oven at 80°C.[8]

Protocol 3: Evaluation of Photocatalytic Activity

This protocol outlines a general procedure for evaluating the photocatalytic activity of the synthesized TiO₂ nanoparticles by monitoring the degradation of an organic dye, such as methylene blue or rhodamine B, under UV or visible light irradiation.

Materials:

  • Synthesized TiO₂ nanoparticles

  • Organic pollutant stock solution (e.g., Methylene Blue, Rhodamine B)

  • Deionized water

  • Photoreactor equipped with a suitable light source (e.g., UV lamp, solar simulator)

  • Magnetic stirrer

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Prepare a suspension of the TiO₂ photocatalyst in deionized water at a specific concentration (e.g., 1 g/L).[5]

  • Add a specific volume of the organic pollutant stock solution to the suspension to achieve the desired initial concentration (e.g., 10 mg/L).

  • Stir the suspension in the dark for a period of time (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the photocatalyst surface and the pollutant molecules.[4]

  • Place the photoreactor under the light source and begin irradiation while continuously stirring the suspension.

  • At regular time intervals, withdraw aliquots of the suspension.

  • Immediately centrifuge the aliquots to separate the TiO₂ nanoparticles.

  • Measure the absorbance of the supernatant at the maximum wavelength of the pollutant using a spectrophotometer.

  • The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time t.

Visualizations

The following diagrams illustrate the key processes and relationships in the application of ammonium titanyl oxalate in photocatalysis.

G Photocatalytic Mechanism of TiO₂ cluster_0 Photon Absorption cluster_1 Charge Carrier Generation cluster_2 Reactive Oxygen Species (ROS) Formation cluster_3 Pollutant Degradation Photon Photon (hν ≥ Eg) TiO2 TiO₂ Photon->TiO2 Excitation e_cb Electron (e⁻) in Conduction Band TiO2->e_cb h_vb Hole (h⁺) in Valence Band TiO2->h_vb O2 O₂ e_cb->O2 Reduction H2O H₂O / OH⁻ h_vb->H2O Oxidation Superoxide Superoxide Radical (•O₂⁻) O2->Superoxide Hydroxyl Hydroxyl Radical (•OH) H2O->Hydroxyl Pollutant Organic Pollutant Superoxide->Pollutant Oxidation Hydroxyl->Pollutant Oxidation Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation

Caption: General mechanism of photocatalysis on a TiO₂ surface.

G Experimental Workflow for TiO₂ Photocatalyst Synthesis and Evaluation cluster_synthesis Synthesis of TiO₂ Nanoparticles cluster_evaluation Photocatalytic Activity Evaluation start Start: Ammonium Titanyl Oxalate dissolution Dissolution in Water start->dissolution synthesis_method Synthesis Method dissolution->synthesis_method hydrothermal Hydrothermal Treatment synthesis_method->hydrothermal Hydrothermal thermal Thermal Decomposition synthesis_method->thermal Thermal washing Washing & Drying hydrothermal->washing thermal->washing calcination Calcination (Optional) washing->calcination tio2_product TiO₂ Nanoparticles calcination->tio2_product suspension Prepare TiO₂ Suspension tio2_product->suspension pollutant_add Add Organic Pollutant suspension->pollutant_add dark Dark Adsorption pollutant_add->dark irradiation Light Irradiation dark->irradiation sampling Sampling at Intervals irradiation->sampling analysis Spectrophotometric Analysis sampling->analysis results Calculate Degradation Efficiency analysis->results

Caption: Workflow from precursor to photocatalytic evaluation.

G Factors Influencing Photocatalytic Efficiency cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions efficiency Photocatalytic Efficiency phase Crystalline Phase (Anatase, Rutile, Brookite) phase->efficiency size Particle Size size->efficiency surface_area Surface Area surface_area->efficiency concentration Catalyst Concentration concentration->efficiency ph pH of Solution ph->efficiency pollutant_conc Initial Pollutant Concentration pollutant_conc->efficiency light_intensity Light Intensity & Wavelength light_intensity->efficiency temperature Temperature temperature->efficiency

Caption: Key factors affecting photocatalytic degradation.

References

Application Notes and Protocols: Synthesis of Ammonium Titanyl Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ammonium titanyl oxalate, (NH₄)₂TiO(C₂O₄)₂·H₂O, is a versatile inorganic compound with significant applications in various fields. It serves as a precursor in the synthesis of advanced titanium-based materials, a mordant in the textile industry for enhancing dye fixation, and a reagent in chemical analysis.[1][2] Its utility in producing high-purity barium titanate highlights its importance in the electronics industry.[3] This document provides a detailed, step-by-step protocol for the laboratory synthesis of ammonium titanyl oxalate, intended for researchers, scientists, and professionals in drug development and material science.

Data Presentation

ParameterValueUnit
Molecular Formula(NH₄)₂TiO(C₂O₄)₂·H₂O
Molecular Weight294.02 g/mol
AppearanceWhite crystalline powder
Purity≥ 99%
SolubilitySoluble in water

Experimental Protocol: Synthesis of Ammonium Titanyl Oxalate

This protocol details the synthesis of ammonium titanyl oxalate via the reaction of titanium tetrachloride with oxalic acid and subsequent neutralization with ammonium hydroxide.

Materials and Reagents:

  • Titanium tetrachloride (TiCl₄)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Ammonium hydroxide (NH₄OH, 28-30% solution)

  • Distilled or deionized water

  • Ethanol

  • Ice bath

Equipment:

  • Fume hood

  • Jacketed glass reactor or a three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • pH meter or pH indicator strips

  • Büchner funnel and flask

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • Preparation of Titanium Tetrachloride Solution:

    • Due to the highly exothermic and hazardous nature of the reaction between titanium tetrachloride and water, this step must be performed in a fume hood with appropriate personal protective equipment (PPE).

    • Place 150 mL of distilled water in a jacketed glass reactor or a three-neck flask equipped with a mechanical stirrer and cooled in an ice bath.

    • Slowly add 50 mL of titanium tetrachloride dropwise to the cold, stirred water using a dropping funnel.[3] Maintain the temperature below 10 °C throughout the addition to prevent the formation of titanium dioxide precipitate.

    • After complete addition, continue stirring the clear solution for an additional 30 minutes.

  • Preparation of Oxalic Acid Solution:

    • In a separate beaker, dissolve 126 g of oxalic acid dihydrate in 200 mL of distilled water. Gentle heating may be required to achieve complete dissolution.

  • Reaction and Precipitation:

    • Slowly add the oxalic acid solution to the titanium tetrachloride solution with vigorous stirring. A white precipitate of titanyl oxalic acid will form.

    • Continue stirring the mixture for 1 hour at room temperature to ensure the reaction goes to completion.

  • Formation of Ammonium Titanyl Oxalate:

    • Cool the reaction mixture in an ice bath.

    • Slowly add ammonium hydroxide solution dropwise while continuously monitoring the pH. Continue the addition until the pH of the solution reaches between 6.0 and 7.0.[4] This neutralization step converts the titanyl oxalic acid to ammonium titanyl oxalate.

    • Throughout the addition of ammonium hydroxide, keep the temperature of the reaction mixture below 20 °C.

  • Crystallization and Isolation:

    • After reaching the desired pH, stop the addition of ammonium hydroxide and continue to stir the mixture in the ice bath for another 2 hours to promote crystallization.

    • Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals twice with cold distilled water and then once with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying:

    • Dry the purified ammonium titanyl oxalate crystals in a drying oven at 60-70 °C for several hours until a constant weight is achieved.

Mandatory Visualization

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction and Precipitation cluster_purification Purification and Drying TiCl4 Titanium Tetrachloride Solution Reaction Mixing and Reaction TiCl4->Reaction Oxalic_Acid Oxalic Acid Solution Oxalic_Acid->Reaction Neutralization Neutralization with NH4OH Reaction->Neutralization Titanyl Oxalic Acid Precipitate Filtration Vacuum Filtration Neutralization->Filtration Crystallized Product Washing Washing with Water and Ethanol Filtration->Washing Drying Drying in Oven Washing->Drying Final_Product Ammonium Titanyl Oxalate Drying->Final_Product

Caption: Workflow for the synthesis of ammonium titanyl oxalate.

References

Application Notes and Protocols for Preparing Thin Films Using Ammonium Titanyl Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium titanyl oxalate is a versatile precursor for the preparation of titanium dioxide (TiO₂) thin films. These films are of significant interest across various fields, including photocatalysis, biomedical coatings, and drug delivery systems, owing to their biocompatibility, chemical stability, and unique electronic and optical properties. This document provides detailed application notes and experimental protocols for the synthesis of TiO₂ thin films using ammonium titanyl oxalate via sol-gel, spin coating, and spray pyrolysis methods.

General Experimental Workflow

The preparation of thin films from ammonium titanyl oxalate generally involves three key stages: precursor solution synthesis, film deposition onto a substrate, and post-deposition heat treatment to form the desired crystalline phase of TiO₂.

Workflow cluster_prep Precursor Synthesis cluster_deposition Thin Film Deposition cluster_post Post-Deposition Processing start Start Materials precursor Ammonium Titanyl Oxalate Solution start->precursor Dissolution in Solvent sol_gel Sol-Gel Dip/Spin Coating precursor->sol_gel spray Spray Pyrolysis precursor->spray drying Drying sol_gel->drying annealing Annealing drying->annealing characterization Characterization (XRD, SEM, etc.) annealing->characterization

Caption: General workflow for thin film preparation.

Experimental Protocols

Sol-Gel Method Coupled with Spin or Dip Coating

The sol-gel process is a versatile method for producing high-purity and homogenous thin films at relatively low temperatures.[1][2]

Protocol 1: Sol-Gel Synthesis and Film Deposition

  • Precursor Solution Preparation:

    • Dissolve ammonium titanyl oxalate in distilled water to form a precursor solution. A typical concentration ranges from 0.1 M to 0.5 M.

    • To create a more stable sol, hydrogen peroxide can be added to the solution, which results in the formation of a transparent orange or yellow titanium peroxo complex sol.[3]

    • The viscosity of the sol can be adjusted by aging it for several hours (e.g., 8-24 hours) to achieve the desired film thickness.[3]

  • Substrate Preparation:

    • Clean the substrates (e.g., glass, silicon wafers, or indium tin oxide-coated glass) meticulously. This can be done by sonicating in a series of solvents such as acetone, ethanol, and deionized water, followed by drying with nitrogen gas.

  • Film Deposition:

    • Spin Coating: Dispense a small amount of the precursor sol onto the center of the substrate. Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds).[4] The film thickness is inversely proportional to the square root of the spin speed.[5]

    • Dip Coating: Immerse the substrate into the sol and withdraw it at a constant rate (e.g., 1 mm/s).[3] The film thickness is influenced by the withdrawal speed and the viscosity of the sol.

  • Post-Deposition Treatment:

    • Dry the coated films at a low temperature (e.g., 100°C) for 10-15 minutes to evaporate the solvent.

    • Repeat the coating and drying steps to achieve the desired film thickness.

    • Finally, anneal the films in a furnace at a higher temperature (e.g., 400-600°C) for 1-2 hours to induce crystallization into the desired TiO₂ phase (typically anatase or rutile).[1][3]

SolGel_Workflow A Prepare Ammonium Titanyl Oxalate Solution C Deposit Film (Spin or Dip Coating) A->C B Clean Substrate B->C D Dry at 100°C C->D E Repeat C & D for Multiple Layers D->E E->C Yes F Anneal at 400-600°C E->F No G Characterize Film F->G

Caption: Sol-gel deposition workflow.

Spray Pyrolysis Method

Spray pyrolysis is a cost-effective technique suitable for coating large areas, where a precursor solution is sprayed onto a heated substrate.[6][7]

Protocol 2: Spray Pyrolysis Deposition

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of ammonium titanyl oxalate, typically in the concentration range of 0.05 M to 0.2 M.

  • Deposition Process:

    • Preheat the substrates to the desired deposition temperature, which can range from 300°C to 500°C.[7][8]

    • Atomize the precursor solution using a spray nozzle (e.g., air blast or ultrasonic) and direct the aerosol towards the heated substrate.

    • The sprayed droplets undergo pyrolysis upon contact with the hot substrate, forming a TiO₂ film.[7]

    • Key parameters to control include substrate temperature, spray rate, carrier gas pressure, and nozzle-to-substrate distance.

  • Post-Deposition Treatment:

    • In many cases, the as-deposited films are already crystalline due to the high deposition temperature.

    • However, a post-annealing step (e.g., at 500°C for 30 minutes) can be performed to improve crystallinity and remove any residual impurities.[7]

SprayPyrolysis_Workflow A Prepare Aqueous Ammonium Titanyl Oxalate Solution C Spray Solution onto Heated Substrate A->C B Preheat Substrate (300-500°C) B->C D Optional Post-Annealing C->D E Anneal at ~500°C D->E Yes F Characterize Film D->F No E->F

Caption: Spray pyrolysis deposition workflow.

Data Presentation

The properties of the resulting TiO₂ thin films are highly dependent on the deposition parameters. The following tables summarize typical quantitative data obtained from studies using similar titanium precursors.

Table 1: Deposition Parameters and Resulting Film Properties

Deposition MethodPrecursor ConcentrationSubstrate Temperature (°C)Annealing Temperature (°C)Resulting Film Thickness
Sol-Gel (Dip Coating)Ti-peroxo complexRoom Temperature40020-100 nm[3]
Sol-Gel (Spin Coating)TTIP in ethanol/acetic acidRoom Temperature500~1 µm (for photoresist)[4]
Spray Pyrolysis0.1 M Bi-nitrate300350Not specified
Spray PyrolysisSrCl₂ & TiCl₃350500Not specified

Table 2: Structural and Morphological Characteristics

Deposition MethodAnnealing Temperature (°C)Crystalline PhaseAverage Crystallite Size (nm)
Sol-Gel (Dip Coating)400Anatase4-10[3]
Sol-Gel (Spin Coating)500Anatase13-28[1]
Oxalate-assisted Sol-Gel SprayLow TemperatureAnatase15-20[9]
Magnetron SputteringAs-depositedRutile7.8-10.2[10]

Characterization of Thin Films

A comprehensive characterization of the prepared thin films is crucial to understand their properties and performance.

  • X-Ray Diffraction (XRD): Used to determine the crystalline phase (anatase, rutile, or brookite) and estimate the crystallite size of the TiO₂ films.[11]

  • Scanning Electron Microscopy (SEM): Provides information on the surface morphology, topography, and thickness of the films.[12]

  • Atomic Force Microscopy (AFM): Used to investigate the surface roughness and grain size of the films.[10]

  • UV-Vis Spectroscopy: To determine the optical properties of the films, such as transmittance, absorbance, and the optical band gap.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of the elements within the film.[10]

Characterization_Relationship cluster_prop Film Properties cluster_tech Characterization Techniques structure Crystallinity & Phase xrd XRD structure->xrd morphology Surface Morphology & Roughness sem SEM morphology->sem afm AFM morphology->afm optical Optical Properties (Band Gap) uvvis UV-Vis optical->uvvis composition Elemental Composition xps XPS composition->xps

Caption: Film properties and characterization techniques.

Applications

Thin films prepared from ammonium titanyl oxalate have a wide range of potential applications:

  • Photocatalysis: For the degradation of organic pollutants in water and air.[3]

  • Biomedical Implants: As biocompatible and antibacterial coatings on medical devices.

  • Drug Delivery: As a carrier for controlled drug release, leveraging the porous nature of the films.

  • Sensors: In the fabrication of gas sensors and biosensors.

  • Solar Cells: As a component in dye-sensitized solar cells.[13]

References

Application Notes and Protocols for Sol-Gel Synthesis of Titanium Dioxide Using Ammonium Titanium Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of titanium dioxide (TiO₂) nanoparticles using ammonium titanium oxalate as a precursor. This method, a variation of the sol-gel technique, offers a reliable route to producing TiO₂ with tunable properties for various applications, including photocatalysis and antimicrobial research.

Introduction

Titanium dioxide nanoparticles are of significant interest due to their photocatalytic, antimicrobial, and UV-blocking properties. The synthesis method plays a crucial role in determining the final characteristics of the nanoparticles, such as crystal structure, particle size, and surface area. Using ammonium titanium oxalate as a precursor in a precipitation/sol-gel process provides an alternative to traditional alkoxide-based methods, allowing for control over the resulting TiO₂ polymorphs (anatase, rutile, and brookite). The thermal decomposition of the intermediate titanyl hydroxide gel is a key step in forming the crystalline TiO₂ nanoparticles.[1]

Experimental Protocols

Synthesis of TiO₂ Nanoparticles via Precipitation-Gel Formation

This protocol is adapted from a precipitation method that yields a titanyl hydroxide gel, which is subsequently calcined to produce TiO₂ nanoparticles.

Materials:

  • Ammonium titanium oxalate monohydrate ((NH₄)₂TiO(C₂O₄)₂)·H₂O

  • Deionized water

  • Ammonium hydroxide (NH₄OH) solution (e.g., a 1:1 mixture of concentrated NH₄OH and deionized water)

  • Beakers and flasks

  • Magnetic stirrer and hot plate

  • pH meter

  • Centrifuge and/or filtration apparatus

  • Drying oven

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation: Dissolve a specific amount of ammonium titanium oxalate in deionized water with stirring. For example, 96.0 g of ammonium titanium oxalate can be dissolved in 400 mL of deionized water.

  • Precipitation of Titanyl Hydroxide: Heat the precursor solution to 90°C with stirring. Slowly add ammonium hydroxide solution dropwise until the pH of the slurry reaches 7.5. This will cause a white precipitate of titanyl hydroxide to form.

  • Aging the Gel: Continue stirring the white slurry at 90°C for a designated period, for instance, one hour, to age the gel.

  • Washing the Precipitate: Separate the precipitate from the solution by filtration or centrifugation. Wash the precipitate thoroughly with deionized water to remove any unreacted reagents.

  • Drying: Dry the washed precipitate in an oven at 110°C for 24 hours to obtain a precursor powder.[2]

  • Calcination: Calcine the dried powder in a muffle furnace at a specific temperature and duration to induce the formation of crystalline TiO₂. The heating rate, final temperature, and holding time are critical parameters that influence the final product's properties. For example, a ramp rate of 5°C/min and a hold time of 4 hours can be used.[3]

Protocol for Photocatalytic Activity Evaluation (Methylene Blue Degradation)

Materials:

  • Synthesized TiO₂ nanoparticles

  • Methylene blue (MB) solution of known concentration (e.g., 10 mg/L)

  • Photoreactor with a UV-A or simulated solar light source

  • Magnetic stirrer

  • Spectrophotometer

Procedure:

  • Catalyst Suspension: Disperse a specific amount of TiO₂ nanoparticles (e.g., 50 mg) into a defined volume of the methylene blue solution (e.g., 100 mL).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the methylene blue to reach adsorption-desorption equilibrium with the surface of the TiO₂ nanoparticles.

  • Photocatalytic Reaction: Expose the suspension to the light source while continuing to stir.

  • Sampling: At regular time intervals, withdraw a small aliquot of the suspension and centrifuge or filter it to remove the TiO₂ nanoparticles.

  • Analysis: Measure the absorbance of the supernatant at the maximum absorbance wavelength of methylene blue (approximately 664 nm) using a spectrophotometer.

  • Calculation: The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration of methylene blue and Cₜ is the concentration at time t.

Protocol for Antibacterial Activity Assessment (Minimum Inhibitory Concentration - MIC)

Materials:

  • Synthesized TiO₂ nanoparticles

  • Bacterial strains (e.g., Escherichia coli and Staphylococcus aureus)

  • Nutrient broth (e.g., Luria-Bertani broth)

  • 96-well microtiter plates

  • Incubator

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strains in nutrient broth overnight to obtain a fresh culture. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilutions of TiO₂: Prepare a stock suspension of TiO₂ nanoparticles in sterile nutrient broth and perform two-fold serial dilutions in the wells of a 96-well plate to achieve a range of concentrations (e.g., 16–512 µg/mL).[4]

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well. Include a positive control (bacteria with no TiO₂) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of TiO₂ nanoparticles that visibly inhibits bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[5]

Data Presentation

The properties of TiO₂ nanoparticles are highly dependent on the synthesis and processing conditions. The following tables summarize the expected influence of key parameters.

Table 1: Effect of pH on TiO₂ Nanoparticle Properties (Calcination at 500°C)

pH of PrecipitationResulting Crystalline Phase(s)Approximate Crystallite Size (nm)
6.8Anatase~10
5.0Anatase~21
3.2Anatase, Brookite, and Rutile (predominantly)Decreased from pH 5.0

Data derived from qualitative descriptions in the literature.[6]

Table 2: Effect of Calcination Temperature on TiO₂ Nanoparticle Properties

Calcination Temperature (°C)Resulting Crystalline Phase(s)
400Anatase
500Anatase
600Anatase with traces of Rutile
700Anatase and Rutile
850Predominantly Rutile

This table represents general trends observed in the thermal decomposition of titanyl hydroxides.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of TiO₂ Nanoparticles cluster_photocatalysis Photocatalysis Protocol cluster_antibacterial Antibacterial Testing Protocol prep_sol Prepare Ammonium Titanium Oxalate Solution precip Precipitate Titanyl Hydroxide (add NH₄OH to pH 7.5, 90°C) prep_sol->precip age Age the Gel (90°C, 1 hour) precip->age wash Wash Precipitate age->wash dry Dry the Gel (110°C, 24 hours) wash->dry calcine Calcine Powder (e.g., 400-850°C) dry->calcine disperse Disperse TiO₂ in Methylene Blue Solution calcine->disperse serial_dil Serial Dilution of TiO₂ calcine->serial_dil equilibrate Equilibrate in Dark disperse->equilibrate irradiate Irradiate with UV/Vis Light equilibrate->irradiate sample Sample at Intervals irradiate->sample analyze Analyze via Spectrophotometry sample->analyze inoculate Inoculate with Bacteria serial_dil->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate determine_mic Determine MIC incubate->determine_mic

Caption: Experimental workflow for TiO₂ synthesis and subsequent application testing.

logical_relationship pH Precipitation pH cryst_phase Crystalline Phase (Anatase/Rutile Ratio) pH->cryst_phase cryst_size Crystallite Size pH->cryst_size calc_temp Calcination Temperature calc_temp->cryst_phase calc_temp->cryst_size photo_act Photocatalytic Activity cryst_phase->photo_act cryst_size->photo_act anti_act Antibacterial Activity cryst_size->anti_act surf_area Surface Area surf_area->photo_act surf_area->anti_act

References

Application Notes and Protocols: Ammonium Titanyl Oxalate in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium titanyl oxalate serves as a crucial precursor in the fabrication of dye-sensitized solar cells (DSSCs), primarily for the synthesis of the titanium dioxide (TiO₂) nanoporous photoanode. The morphology, crystal structure, and surface properties of the TiO₂ layer are critical determinants of the overall power conversion efficiency of the DSSC. Ammonium titanyl oxalate offers a reliable and controllable route to produce high-quality TiO₂ nanoparticles with desired characteristics.

The thermal decomposition or hydrothermal treatment of ammonium titanyl oxalate yields TiO₂ nanoparticles. The precise control over synthesis parameters such as temperature, pH, and reaction time allows for the tuning of TiO₂ properties, including particle size, surface area, and crystallinity (anatase, rutile, or brookite phases).[1] The anatase phase is generally preferred for DSSC applications due to its favorable band gap and electron transport properties.

Quantitative Data Presentation

The performance of a DSSC is evaluated by several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). While direct performance data for DSSCs using TiO₂ exclusively derived from ammonium titanyl oxalate is not extensively consolidated in the literature, the following table summarizes typical performance metrics for DSSCs fabricated with hydrothermally synthesized TiO₂ photoanodes, which can be achieved using ammonium titanyl oxalate as a precursor.

Precursor/Synthesis MethodVoc (V)Jsc (mA/cm²)Fill Factor (FF)Efficiency (η) (%)Reference
Hydrothermally synthesized TiO₂ nanotubes0.7116.80.667.9[2]
Al-doped TiO₂ synthesized by hydrothermal method-18.2-6.48[3]
Pressed TiO₂ Nanoparticles Layer---5.4[4]
TiO₂ nanoparticles with Ag nanoparticles0.5390.0950.370.331[5]
Bilayer TiO₂ of different particle sizes---2.35[6]

Note: The performance of DSSCs is highly dependent on various factors including the specific dye used, electrolyte composition, and counter electrode material.

Experimental Protocols

Protocol 1: Synthesis of TiO₂ Nanoparticles from Ammonium Titanyl Oxalate via Hydrothermal Method

This protocol describes the synthesis of TiO₂ nanoparticles from ammonium titanyl oxalate, a common precursor for creating the photoanode in dye-sensitized solar cells.

Materials:

  • Ammonium titanyl oxalate monohydrate ((NH₄)₂TiO(C₂O₄)₂·H₂O)

  • Deionized water

  • Ethanol

  • Nitric acid (optional, for pH adjustment)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation: Dissolve a specific amount of ammonium titanyl oxalate monohydrate in deionized water to create a solution of the desired concentration. The pH of the solution can be adjusted using nitric acid to influence the resulting TiO₂ crystal phase.[1]

  • Hydrothermal Synthesis: Transfer the precursor solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to a temperature between 150°C and 250°C for a duration of 12 to 24 hours. The temperature and time will affect the crystallinity and size of the nanoparticles.

  • Product Recovery: After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing: Collect the resulting white precipitate by centrifugation or filtration. Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the washed TiO₂ nanoparticles in an oven at 80-100°C for several hours to obtain a fine white powder.

  • Calcination (Optional but Recommended): To improve the crystallinity and remove any residual organic compounds, the dried powder can be calcined in a furnace at 450-550°C for 30-60 minutes.

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell Photoanode

This protocol details the steps to create a TiO₂ photoanode for a DSSC using the nanoparticles synthesized from ammonium titanyl oxalate.

Materials:

  • Synthesized TiO₂ nanoparticles

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Surfactant (e.g., Triton X-100)

  • Binder (e.g., ethyl cellulose or polyethylene glycol)

  • Solvent (e.g., terpineol or ethanol)

  • Doctor blade or screen printer

  • Furnace

Procedure:

  • Preparation of TiO₂ Paste:

    • Grind the synthesized TiO₂ nanoparticles in a mortar and pestle to break up any agglomerates.

    • Prepare a binder solution by dissolving the binder in the chosen solvent.

    • Gradually add the TiO₂ powder to the binder solution while continuously grinding to form a homogenous, viscous paste. A small amount of surfactant can be added to improve the paste's consistency.

  • FTO Substrate Cleaning: Thoroughly clean the FTO glass substrates by sonicating them sequentially in a detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen or clean air.

  • Deposition of TiO₂ Layer:

    • Apply the TiO₂ paste onto the conductive side of the FTO substrate using a doctor blade technique or screen printing to achieve a uniform layer of desired thickness.

  • Sintering of the TiO₂ Film:

    • Dry the coated substrate at a low temperature (e.g., 120°C) for a few minutes to evaporate the solvent.

    • Transfer the substrate to a furnace and sinter it at a high temperature, typically between 450°C and 500°C, for 30 minutes. This process removes the organic binders and sinters the TiO₂ nanoparticles together, creating a porous network with good electrical contact.

  • Dye Sensitization:

    • After the sintering process, allow the TiO₂-coated substrate (now the photoanode) to cool down to room temperature.

    • Immerse the photoanode in a dye solution (e.g., N719 dye dissolved in ethanol) for a sufficient period (typically 12-24 hours) to ensure complete dye adsorption onto the TiO₂ surface.

  • Final Assembly:

    • After dye sensitization, rinse the photoanode with ethanol to remove any excess dye and then dry it.

    • The photoanode is now ready for assembly into a complete DSSC, which involves adding an electrolyte and a counter electrode.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: TiO₂ Nanoparticle Synthesis cluster_fabrication Protocol 2: Photoanode Fabrication A Ammonium Titanyl Oxalate Solution B Hydrothermal Treatment (150-250°C, 12-24h) A->B C Washing & Centrifugation B->C D Drying (80-100°C) C->D E Calcination (450-550°C) D->E F TiO₂ Nanoparticles E->F G TiO₂ Paste Preparation F->G Input I Doctor Blade/ Screen Printing G->I H FTO Substrate Cleaning H->I J Sintering (450-500°C) I->J K Dye Sensitization J->K L DSSC Photoanode K->L

Caption: Experimental workflow for DSSC photoanode fabrication.

signaling_pathway cluster_process Conversion Process Precursor Ammonium Titanyl Oxalate ((NH₄)₂TiO(C₂O₄)₂·H₂O) Decomposition Thermal Decomposition / Hydrolysis Precursor->Decomposition Heat / Pressure TiO2_Formation TiO₂ Nucleation & Growth Decomposition->TiO2_Formation Crystal_Formation Anatase Crystal Formation TiO2_Formation->Crystal_Formation Controlled pH & Temperature Photoanode Porous TiO₂ Photoanode Crystal_Formation->Photoanode Sintering DSSC Functional Dye-Sensitized Solar Cell Photoanode->DSSC Dye Adsorption & Electrolyte Assembly

Caption: Chemical pathway from precursor to functional DSSC.

References

Application Notes and Protocols for Hydrothermal Synthesis of TiO₂ from Titanium Oxalate Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of titanium dioxide (TiO₂) nanoparticles via a hydrothermal method using a titanium oxalate complex as the precursor. This method allows for tunable control over the crystal phase, particle size, and morphology of the resulting TiO₂ nanoparticles, which is critical for their application in photocatalysis, drug delivery, and other advanced materials.

Introduction

Titanium dioxide (TiO₂) is a widely studied semiconductor material due to its chemical stability, non-toxicity, and excellent photocatalytic activity. The hydrothermal synthesis route starting from a titanium oxalate complex offers several advantages, including the ability to control the crystalline phase (anatase, rutile, or brookite) and morphology by carefully adjusting reaction parameters such as pH, temperature, and reaction time.[1][2] The titanium oxalate complex serves as a stable and water-soluble precursor, facilitating homogeneous nucleation and growth of TiO₂ nanocrystals under hydrothermal conditions.

Experimental Protocols

Protocol 1: Preparation of Titanium Oxalate Precursor Solution

This protocol outlines the preparation of a titanium oxalate stock solution from titanium (IV) chloride and oxalic acid.

Materials:

  • Titanium (IV) chloride (TiCl₄) solution

  • Oxalic acid (H₂C₂O₄)

  • Ammonium hydroxide (NH₄OH) solution (50%)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of titanium chloride.

  • In a separate beaker, dissolve 0.15 moles of oxalic acid in 100 ml of the titanium chloride solution with stirring. Add sufficient deionized water to ensure complete dissolution of the oxalic acid.[3]

  • Transfer the titanium oxalate solution into a larger vessel containing approximately four times its volume of deionized water.

  • Simultaneously, add a 50% ammonium hydroxide solution to the diluted titanium oxalate solution at a rate that maintains the pH of the mixture at 9.0.[3]

  • A precipitate will form. This stock solution containing the titanium oxalate complex can be used for the subsequent hydrothermal synthesis.

Protocol 2: Hydrothermal Synthesis of TiO₂ Nanoparticles

This protocol describes the hydrothermal treatment of the titanium oxalate precursor to synthesize TiO₂ nanoparticles. The final crystal phase of the TiO₂ is highly dependent on the pH of the reaction mixture.

Materials:

  • Titanium oxalate precursor solution (from Protocol 1) or Potassium Titanyl Oxalate (K₂TiO(C₂O₄)₂)

  • Hydrochloric acid (HCl) or Ammonium Hydroxide (NH₄OH) for pH adjustment

  • Teflon-lined stainless steel autoclave

  • Centrifuge

  • Drying oven

Procedure:

  • Place a defined volume of the titanium oxalate precursor solution into the Teflon liner of a stainless steel autoclave. Alternatively, a solution of potassium titanyl oxalate can be used.[4]

  • Adjust the pH of the solution to the desired value using HCl (for acidic pH) or NH₄OH (for alkaline pH). The pH is a critical parameter for controlling the crystal phase of the final TiO₂ product.[2][5]

  • Seal the autoclave and heat it in an oven to the desired reaction temperature (e.g., 120°C to 200°C) for a specific duration (e.g., 1 to 24 hours).[1][2]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting white precipitate by centrifugation.

  • Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Dry the final TiO₂ powder in an oven at a low temperature (e.g., 80°C) for several hours.

  • The synthesized TiO₂ nanoparticles are now ready for characterization and application.

Data Presentation

The following tables summarize the quantitative data on the influence of key synthesis parameters on the properties of the resulting TiO₂ nanoparticles.

Table 1: Influence of Hydrothermal Temperature on TiO₂ Synthesis from Potassium Titanyl Oxalate

PrecursorTemperature (°C)Time (h)Resulting Phase(s)Anatase Content (%)Reference
Potassium Titanyl Oxalate120Not SpecifiedTitanium Oxalate Intermediate-[4]
Potassium Titanyl Oxalate150Not SpecifiedRutile / Anatase Mixture~42.5[4]
Potassium Titanyl Oxalate1601Primarily AnataseNearly 100[1]
Potassium Titanyl Oxalate1701Anatase-[1]

Table 2: Influence of pH on TiO₂ Crystal Phase in Hydrothermal Synthesis

Titanium PrecursorpHTemperature (°C)Time (h)Resulting Phase(s)Crystallite Size (nm)Reference
Titanium Oxalate Complex220024Anatase-[2]
Titanium Oxalate Complex4-620024Rutile-[2]
Sol-Gel derived1.5--Anatase / Rutile Mixture-[5]
Sol-Gel derived4.5--Anatase / Rutile Mixture-[5]
Sol-Gel derived7.5--Pure AnataseDecreases with increasing pH[5]
Sol-Gel derived10.5--Pure AnataseDecreases with increasing pH[5]
Sol-Gel derived5.0500 (calcination)2Pure Anatase21-24[6]
Sol-Gel derived3.2500 (calcination)2Rutile, Brookite, Anatase (Rutile predominant)~7.8[6]

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the key steps and influencing factors in the hydrothermal synthesis of TiO₂ from a titanium oxalate complex.

Hydrothermal_Synthesis_Workflow cluster_params cluster_props Precursor Titanium Precursor (e.g., TiCl₄, K₂TiO(C₂O₄)₂) Complex_Formation Titanium Oxalate Complex Formation Precursor->Complex_Formation Oxalate Oxalic Acid / Oxalate Source Oxalate->Complex_Formation Hydrothermal_Reaction Hydrothermal Synthesis (in Autoclave) Complex_Formation->Hydrothermal_Reaction Precursor Solution Washing_Drying Washing & Drying Hydrothermal_Reaction->Washing_Drying Precipitate Properties Resulting TiO₂ Properties Hydrothermal_Reaction->Properties TiO2_Product TiO₂ Nanoparticles Washing_Drying->TiO2_Product Parameters Synthesis Parameters Parameters->Hydrothermal_Reaction p1 pH p2 Temperature p3 Time prop1 Crystal Phase (Anatase, Rutile, Brookite) prop2 Particle Size prop3 Morphology

Caption: Experimental workflow for the hydrothermal synthesis of TiO₂ nanoparticles.

pH_Influence_Pathway start Titanium Oxalate Complex in Aqueous Solution low_ph Low pH (e.g., ~2-4) start->low_ph mid_ph Mid pH (e.g., ~4-6) start->mid_ph high_ph High pH (e.g., >7) start->high_ph anatase Anatase Phase (or Anatase/Rutile Mixture) low_ph->anatase Favored Formation rutile Rutile Phase mid_ph->rutile Favored Formation brookite Brookite Phase (or Anatase/Brookite Mixture) high_ph->brookite Possible Formation

Caption: Influence of pH on the resulting TiO₂ crystal phase.

References

Ammonium Titanyl Oxalate as a Mordant in Dyeing Processes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium titanyl oxalate is a versatile and effective mordant used in textile dyeing to improve the uptake and fastness of dyes on various fibers, including cotton, wool, silk, and leather.[1][2] Its application is of particular interest in the context of natural dyes, where it is known to produce unique color shifts, notably yielding vibrant orange and yellow shades with tannins, and enhancing the durability of the final dyed product.[3][4] This document provides detailed application notes, experimental protocols, and an overview of the chemical principles underlying the use of ammonium titanyl oxalate as a mordant in dyeing processes. While extensive quantitative data from standardized testing is not widely published in the public domain, this guide consolidates available information to support research and development in this area.

Data Presentation

Due to the limited availability of comprehensive, standardized quantitative data in publicly accessible literature, a detailed comparative table for color fastness, color strength (K/S), and CIELAB values for ammonium titanyl oxalate across a wide range of dyes and fabrics cannot be provided at this time. However, general observations from various sources are summarized below.

General Effects of Ammonium Titanyl Oxalate as a Mordant:

PropertyObservationSource(s)
Coloration Produces distinct shades compared to other mordants like alum. With tannins (e.g., from gallnut or weld extract), it yields bright to medium orange and yellow hues.[3][4][3][4]
Light Fastness Generally improves the light fastness of natural dyes. One source suggests an improvement of half a degree on a scale of 1 to 8 compared to alum.[3][3]
Wash Fastness Enhances the wash fastness of natural dyes, contributing to more durable and long-lasting colors.[1][3][1][3]
Rubbing Fastness Improves rubbing fastness, reducing color transfer upon friction.General mordant properties
Color Strength (K/S) The use of mordants, including titanium compounds, generally increases the color strength (K/S value) of dyed textiles, indicating a higher dye uptake.General dyeing principles

Experimental Protocols

The following protocols are generalized methodologies for the application of ammonium titanyl oxalate as a mordant in laboratory settings. Researchers should optimize these protocols based on the specific fiber, dye, and desired outcome.

Materials and Equipment
  • Ammonium titanyl oxalate monohydrate

  • Textile material (e.g., scoured cotton, wool, or silk fabric/yarn)

  • Natural dye extract (e.g., weld, madder, tannin-rich extracts)

  • Deionized or distilled water

  • Heating mantle or water bath with temperature control

  • Beakers or dye pots (stainless steel or glass)

  • Stirring rods

  • pH meter

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Protocol 1: Pre-mordanting of Textile Fibers

This method involves treating the fiber with the mordant before dyeing.

  • Preparation of Mordant Solution: Weigh ammonium titanyl oxalate corresponding to 1-5% of the weight of the fiber (WOF).[5] Dissolve the mordant in warm deionized water.

  • Mordanting Bath: Transfer the mordant solution to a larger vessel and add enough deionized water to achieve a liquor ratio of approximately 20:1 (20 parts water to 1 part fiber by weight).

  • Fiber Immersion: Introduce the pre-wetted textile material into the mordant bath.

  • Heating: Gradually heat the bath to 80-90°C.[3] Maintain this temperature for 45-60 minutes, stirring gently and periodically to ensure even mordant uptake.

  • Cooling and Rinsing: Allow the bath to cool down. Remove the fiber, rinse thoroughly with warm and then cold water to remove any unfixed mordant.

  • Dyeing: The mordanted fiber is now ready for dyeing in a separate dyebath.

Protocol 2: Post-mordanting of Textile Fibers

This method involves applying the mordant after the initial dyeing process.

  • Dyeing: Dye the textile material with the desired natural dye extract according to a standard dyeing procedure for that specific dye and fiber.

  • Rinsing: After dyeing, rinse the fiber to remove excess dye.

  • Preparation of Mordant Bath: Prepare a mordant bath with 1-5% WOF of ammonium titanyl oxalate, similar to the pre-mordanting protocol.

  • Fiber Immersion: Immerse the dyed and rinsed fiber into the mordant bath.

  • Heating: Gently heat the bath to 80-90°C and maintain for 30-45 minutes, with occasional stirring.[3]

  • Cooling and Final Rinse: Allow the bath to cool. Remove the fiber and rinse thoroughly with warm and then cold water.

  • Drying: Dry the fiber away from direct sunlight.

Protocol 3: Simultaneous Mordanting and Dyeing (Meta-mordanting)

This method combines the mordanting and dyeing steps in a single bath.

  • Preparation of the Dyebath: Prepare the dyebath with the natural dye extract and sufficient water for the desired liquor ratio.

  • Addition of Mordant: Dissolve the required amount of ammonium titanyl oxalate (1-5% WOF) in a small amount of warm water and add it to the dyebath. Stir well to ensure even distribution.

  • Fiber Immersion: Introduce the pre-wetted textile material into the combined mordant and dyebath.

  • Heating: Gradually raise the temperature to the optimal dyeing temperature for the specific dye being used (typically 80-90°C for many natural dyes).

  • Dyeing and Mordanting: Maintain the temperature for 45-60 minutes, stirring gently to ensure level dyeing and mordanting.

  • Cooling and Rinsing: Allow the bath to cool before removing the fiber. Rinse thoroughly with warm and then cold water.

  • Drying: Dry the fiber in the shade.

Visualizations

Experimental Workflow for Pre-mordanting Dyeing Process

G A Fiber Preparation (Scouring) B Pre-mordanting (Ammonium Titanyl Oxalate) A->B Introduce Fiber C Rinsing B->C Remove Unfixed Mordant D Dyeing (Natural Dye Extract) C->D Transfer to Dyebath E Final Rinsing D->E Remove Excess Dye F Drying E->F Final Step

Caption: A simplified workflow for the pre-mordanting dyeing process.

Logical Relationship of Mordant Action

G Fiber Textile Fiber (Cellulose or Protein) Mordant Ammonium Titanyl Oxalate (Ti⁴⁺) Fiber->Mordant Forms Complex DyedFiber Colorfast Dyed Fiber Fiber->DyedFiber Dye Natural Dye Molecule Mordant->Dye Forms Chelate Mordant->DyedFiber Dye->DyedFiber

Caption: The tripartite interaction between fiber, mordant, and dye.

Putative Signaling Pathway of Mordant-Dye-Fiber Complex Formation

G cluster_fiber Textile Fiber cluster_mordant Mordant cluster_dye Natural Dye Fiber Cellulose (-OH groups) or Protein (-COOH, -NH2, -OH groups) Complex Fiber-Mordant-Dye Complex (Enhanced Color Fastness) Mordant Ammonium Titanyl Oxalate [ (NH₄)₂TiO(C₂O₄)₂ ] Ti_ion Titanium (IV) ion (Ti⁴⁺) Mordant->Ti_ion Dissociation in water Ti_ion->Fiber Coordination bond formation Dye Dye Molecule (e.g., Flavonoid with -OH, C=O groups) Ti_ion->Dye Chelation Ti_ion->Complex Bridging Molecule

Caption: Proposed mechanism of complex formation in mordant dyeing.

Concluding Remarks

Ammonium titanyl oxalate serves as a valuable mordant in textile dyeing, particularly for achieving specific color outcomes with natural dyes and for improving the overall fastness properties of the dyed materials. The provided protocols offer a foundational methodology for researchers to explore its application. Further systematic studies are required to generate comprehensive quantitative data that would allow for a more precise comparison with other mordanting agents and to fully elucidate the complex chemical interactions that govern its efficacy.

References

Troubleshooting & Optimization

Troubleshooting common issues in ammonium titanyl oxalate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ammonium titanyl oxalate synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of ammonium titanyl oxalate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you achieve a successful synthesis with high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is ammonium titanyl oxalate and what are its common applications?

Ammonium titanyl oxalate monohydrate, with the chemical formula (NH₄)₂TiO(C₂O₄)₂·H₂O, is a white to light beige crystalline powder.[1][2] It is readily soluble in water.[1] This compound serves as a crucial precursor in the synthesis of titanium-based materials, including high-purity titanium dioxide (TiO₂).[1][3] Its applications are found in various fields, including the production of dyes and pigments, as a catalyst in organic synthesis, and as a laboratory reagent for chemical analysis.[1][3]

Q2: What are the key parameters to control during the synthesis of ammonium titanyl oxalate?

Successful synthesis of ammonium titanyl oxalate hinges on the careful control of several experimental parameters. The most critical factors include:

  • pH of the reaction mixture: The pH significantly influences the precipitation and stability of the complex.[4]

  • Temperature: Temperature affects the reaction kinetics and the crystallinity of the product.[5]

  • Rate of reagent addition: Slow and controlled addition of precursors is crucial to prevent localized high concentrations and unwanted side reactions.[6]

  • Stoichiometry of reactants: Precise molar ratios of titanium precursor, oxalic acid, and ammonia are necessary for optimal yield and purity.

Q3: What is the white precipitate that sometimes forms when preparing the titanium precursor solution?

The white precipitate is likely hydrated titanium dioxide (TiO₂), which forms due to the premature hydrolysis of the titanium precursor, such as titanium tetrachloride (TiCl₄), upon contact with moisture.[7][8] This is a common issue and can significantly reduce the yield of the desired ammonium titanyl oxalate.

Troubleshooting Guide

This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during the synthesis of ammonium titanyl oxalate.

Issue 1: Low Yield of Ammonium Titanyl Oxalate

Q: My synthesis resulted in a significantly lower yield than expected. What are the possible causes and how can I improve it?

A: Low yield is a common problem that can be attributed to several factors. Here’s a breakdown of potential causes and their solutions:

Potential Cause Troubleshooting Steps
Incomplete Precipitation Ensure the final pH of the solution is within the optimal range for precipitation. Oxalate precipitation is generally effective even in acidic solutions at low pH values.[4] Verify that a sufficient amount of the precipitating agent (ammonium oxalate or oxalic acid and ammonia) has been added.[9]
Premature Hydrolysis of Titanium Precursor When using titanium tetrachloride (TiCl₄), it is crucial to work under anhydrous conditions and at low temperatures (e.g., in an ice bath) during the initial preparation of the titanium solution to minimize the formation of insoluble titanium oxides.[6][7] Consider using a more stable titanium precursor if hydrolysis remains a persistent issue.
Loss of Product During Washing Ammonium titanyl oxalate has some solubility in water.[1] Use minimal amounts of cold deionized water for washing the precipitate. Alternatively, you can wash the product with a solvent in which it is less soluble, such as ethanol.
Incorrect Stoichiometry Carefully check the calculations for the molar ratios of your reactants. An excess or deficit of any reactant can lead to the formation of byproducts and reduce the yield of the main product.

Issue 2: Product Purity Issues - Off-color or Contaminated Product

Q: The synthesized ammonium titanyl oxalate is not a white crystalline powder but appears yellowish or contains visible impurities. What could be the reason and how can I obtain a purer product?

A: The color and purity of the final product are indicative of the reaction conditions and the purity of the starting materials.

Potential Cause Troubleshooting Steps
Contamination from Starting Materials Use high-purity starting materials. Impurities in the titanium precursor, oxalic acid, or ammonia can be incorporated into the final product. For instance, iron impurities can impart a yellowish color.[10]
Side Reactions Uncontrolled pH or temperature can lead to the formation of undesired side products. Maintain the pH and temperature within the recommended range throughout the synthesis.
Inadequate Washing Insufficient washing of the precipitate can leave behind unreacted starting materials or byproducts. Ensure the product is washed thoroughly until the filtrate is free of interfering ions.
Thermal Decomposition If the product is dried at too high a temperature, it may begin to decompose, leading to discoloration. Dry the ammonium titanyl oxalate at a moderate temperature (e.g., in a vacuum oven at 60-80°C).

Issue 3: Difficulty in Filtering the Precipitate

Q: The precipitate is very fine and clogs the filter paper, making filtration extremely slow. How can I improve the filterability of my product?

A: The particle size of the precipitate is influenced by the precipitation conditions.

Potential Cause Troubleshooting Steps
Rapid Precipitation A high degree of supersaturation, caused by rapid mixing of reactants, leads to the formation of very small particles.[11] Employ a slower addition rate of the precipitating agent with constant stirring to promote the growth of larger crystals.
Low Precipitation Temperature Conducting the precipitation at a slightly elevated temperature can sometimes promote the formation of larger, more easily filterable crystals. However, be cautious as high temperatures can also increase the solubility of the product.[5]
Digestion of the Precipitate Allowing the precipitate to "digest" or "age" in the mother liquor for a period (e.g., several hours or overnight) at a constant temperature can lead to an increase in average particle size through a process called Ostwald ripening.

Experimental Protocols

Synthesis of Ammonium Titanyl Oxalate

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and desired product specifications.

Materials:

  • Titanium tetrachloride (TiCl₄) or other suitable titanium precursor

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Ammonium hydroxide (NH₄OH) solution

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Titanium Solution: In a fume hood, slowly add a stoichiometric amount of titanium tetrachloride to a cooled solution of deionized water (e.g., in an ice bath) with vigorous stirring. This step is highly exothermic and releases HCl gas.[7] Ensure the TiCl₄ is added dropwise to prevent excessive heat generation and localized hydrolysis. The resulting solution should be clear.

  • Preparation of Oxalate Solution: Dissolve a stoichiometric amount of oxalic acid dihydrate in deionized water.

  • Precipitation: Slowly add the titanium solution to the oxalic acid solution with constant stirring.

  • pH Adjustment: Carefully add ammonium hydroxide solution dropwise to the mixture until the desired pH for precipitation is reached. The optimal pH should be determined experimentally but is typically in the acidic range.[4]

  • Digestion: Allow the precipitate to stir in the mother liquor for a period to encourage crystal growth.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the collected solid with a small amount of cold deionized water, followed by a wash with ethanol to remove residual water and soluble impurities.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Process Visualization

Troubleshooting Logic for Low Yield in Ammonium Titanyl Oxalate Synthesis

The following diagram illustrates a logical workflow for troubleshooting low product yield.

Troubleshooting_Low_Yield start Low Yield Observed check_precipitation Check for Incomplete Precipitation start->check_precipitation check_hydrolysis Investigate Premature Hydrolysis start->check_hydrolysis check_washing Evaluate Product Loss During Washing start->check_washing check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry solution_precipitation Adjust pH / Add More Precipitant check_precipitation->solution_precipitation solution_hydrolysis Improve Anhydrous/Cold Conditions check_hydrolysis->solution_hydrolysis solution_washing Use Cold Water / Alternative Solvent check_washing->solution_washing solution_stoichiometry Recalculate and Re-run check_stoichiometry->solution_stoichiometry

Caption: Troubleshooting flowchart for addressing low yield.

Experimental Workflow for Ammonium Titanyl Oxalate Synthesis

The diagram below outlines the key steps in the synthesis process.

Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Reaction & Precipitation cluster_purification Product Isolation & Purification prep_ti Prepare Titanium Solution mix Mix Solutions prep_ti->mix prep_ox Prepare Oxalate Solution prep_ox->mix adjust_ph Adjust pH with NH4OH mix->adjust_ph digest Digest Precipitate adjust_ph->digest filter Filter Precipitate digest->filter wash Wash with Water & Ethanol filter->wash dry Dry Product wash->dry end end dry->end Final Product

Caption: Experimental workflow for synthesis.

References

Technical Support Center: Ammonium Titanyl Oxalate Synthesis & Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of synthesized ammonium titanyl oxalate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of ammonium titanyl oxalate.

Issue 1: Low Yield of Crystalline Product

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Precipitation Ensure the pH of the reaction mixture is optimized. A pH range of 1-2 is often cited for the initial reaction, followed by adjustments to induce precipitation.[1][2]Increased formation of ammonium titanyl oxalate precipitate.
Gradually add a water-miscible organic solvent, such as ethanol, to the reaction mixture to decrease the solubility of the product and promote crystallization.[2]Enhanced precipitation and recovery of the product.
Loss of Product During Washing Use a washing solvent in which ammonium titanyl oxalate has low solubility. A cold mixture of ethanol and water is a potential option.Minimized dissolution of the product, leading to a higher final yield.

Issue 2: Off-White or Discolored Crystals

Possible Cause Troubleshooting Step Expected Outcome
Presence of Impurities Perform recrystallization of the crude product. Water or a mixed solvent system like ethanol-water can be effective.[1]Formation of purer, white crystals as impurities remain in the mother liquor.
Incomplete Reaction or Side Reactions Carefully control the reaction temperature and the rate of addition of reagents during synthesis to prevent the formation of undesired byproducts.A cleaner initial product that requires less extensive purification.
Contamination from Glassware Ensure all glassware is thoroughly cleaned and rinsed with deionized water before use to avoid introducing metallic or other contaminants.Prevention of contamination that can affect the color and purity of the product.

Issue 3: Difficulty in Filtering the Precipitate

Possible Cause Troubleshooting Step Expected Outcome
Fine Particle Size Allow the precipitate to digest (age) in the mother liquor for a period before filtration. This can promote the growth of larger crystals.Improved filterability due to larger crystal size.
Adjust the rate of precipitation. Slower addition of the precipitating agent or slower cooling can lead to the formation of larger, more easily filterable crystals.Formation of a crystalline precipitate that is easier to separate from the solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of ammonium titanyl oxalate?

A1: The pH is a critical parameter in the synthesis of ammonium titanyl oxalate.[1] While the initial reaction of the titanium precursor with oxalic acid is typically carried out in an acidic medium (pH 1-2), the pH is subsequently adjusted to facilitate the precipitation of the product.[1][2] The exact optimal pH for precipitation may vary depending on the specific reaction conditions and precursors used.

Q2: What are the common impurities in synthesized ammonium titanyl oxalate?

A2: Common impurities can include unreacted starting materials such as oxalic acid and ammonium salts, as well as byproducts from side reactions. Metallic impurities may also be present if the starting materials or reaction vessels are not of high purity.

Q3: How can I improve the purity of my synthesized ammonium titanyl oxalate?

A3: Recrystallization is a highly effective method for purifying ammonium titanyl oxalate.[1] This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which leads to the formation of purer crystals. Washing the isolated crystals with an appropriate solvent can also help remove residual impurities.

Q4: What is a suitable solvent for the recrystallization of ammonium titanyl oxalate?

Q5: How should I properly dry the purified ammonium titanyl oxalate crystals?

A5: After filtration, the crystals should be dried to remove any residual solvent and moisture. It is important to use a moderate temperature to avoid thermal decomposition. Thermogravimetric analysis (TGA) of ammonium titanyl oxalate shows that water is lost in stages, with some water being held more loosely than the water of hydration.[2][3] Drying in a vacuum oven at a temperature below the onset of decomposition (which begins with the loss of water) is a recommended practice.

Experimental Protocols

Synthesis of Ammonium Titanyl Oxalate

This protocol is based on a method described for the synthesis of ammonium titanyl oxalate crystals.[2]

  • Preparation of Titanium Solution: In a cold, clear, hydrolyzed solution of titanium tetrachloride (TiCl₄) in water (approximately 0.5 M), dissolve two equivalents of solid oxalic acid.

  • pH Adjustment: Carefully add 4-5 equivalents of ammonia to the solution. The addition should be done in a manner that keeps the solution clear and avoids the formation of titanium hydroxide precipitate. The final pH should be around 1-2.[2]

  • Crystallization: Slowly add approximately half the volume of ethanol to the solution without stirring to create two distinct layers.

  • Isolation: Allow the mixture to stand overnight. Colorless crystals of ammonium titanyl oxalate will form. Isolate the crystals by filtration.

Purity Analysis by Titration

The purity of ammonium titanyl oxalate can be determined by titration with potassium permanganate (KMnO₄), which oxidizes the oxalate ions.

  • Sample Preparation: Accurately weigh a sample of the dried ammonium titanyl oxalate and dissolve it in a known volume of deionized water. Acidify the solution with dilute sulfuric acid.

  • Titration: Heat the solution to approximately 60-70°C and titrate with a standardized solution of potassium permanganate until a faint, persistent pink color is observed.

  • Calculation: The percentage purity of the ammonium titanyl oxalate can be calculated based on the stoichiometry of the reaction between oxalate and permanganate.

Data Presentation

Table 1: Purity Specifications of Commercial Ammonium Titanyl Oxalate

Parameter Specification
Appearance White to light beige crystalline powder or crystals[4]
Purity (by Titration with KMnO₄) 97.5% to 102.5%[4]
Infrared Spectrum Conforms to standard[4]

Note: This table provides typical specifications for a commercial product and can be used as a benchmark for the purity of synthesized material.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Prepare TiCl4 Solution add_oxalic Add Oxalic Acid start->add_oxalic adjust_ph Adjust pH with Ammonia add_oxalic->adjust_ph add_etoh Add Ethanol adjust_ph->add_etoh crystallize Crystallization add_etoh->crystallize filter_crude Filter Crude Product crystallize->filter_crude recrystallize Recrystallize filter_crude->recrystallize wash Wash Crystals recrystallize->wash dry Dry Crystals wash->dry titration Titration (Purity) dry->titration ftir FTIR (Functional Groups) dry->ftir xrd XRD (Crystal Structure) dry->xrd tga TGA (Thermal Stability) dry->tga

Caption: Experimental workflow for the synthesis, purification, and analysis of ammonium titanyl oxalate.

logical_relationship Purity High Purity Ammonium Titanyl Oxalate Recrystallization Recrystallization Washing Washing Recrystallization->Washing Drying Controlled Drying Washing->Drying Drying->Purity Synthesis Controlled Synthesis (pH, Temp, Rate) Synthesis->Recrystallization

Caption: Key steps influencing the final purity of ammonium titanyl oxalate.

References

Technical Support Center: Controlling TiO₂ Particle Size from Titanium Oxalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the particle size of titanium dioxide (TiO₂) synthesized from a titanium oxalate precursor. It includes frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the particle size of TiO₂ derived from titanium oxalate?

A1: The final particle size of TiO₂ is primarily controlled by several key synthesis parameters. The calcination temperature and duration are critical, as higher temperatures and longer times generally lead to larger particle sizes due to enhanced crystallite growth and particle agglomeration.[1][2][3][4] The pH of the initial precursor solution also plays a significant role; variations in pH can affect the hydrolysis and condensation rates of the titanium precursor, thereby influencing the nucleation and growth of the TiO₂ particles.[5][6][7]

Q2: How does the choice of precursor, specifically titanium oxalate, affect the synthesis of TiO₂ nanoparticles?

A2: Titanium oxalate is a common precursor for synthesizing TiO₂ nanoparticles.[8][9] Its thermal decomposition characteristics are crucial in determining the final properties of the TiO₂ particles.[10] The decomposition of the oxalate complex leads to the formation of TiO₂, and the conditions of this decomposition, such as the heating rate and atmosphere, can influence the resulting particle size and crystal phase.[10][11]

Q3: What are the typical crystalline phases of TiO₂ obtained from the thermal decomposition of titanium oxalate?

A3: The thermal decomposition of titanium oxalate can yield different crystalline phases of TiO₂, primarily anatase, rutile, and brookite.[1][9] The final phase composition is highly dependent on the calcination temperature.[1][2][3] Typically, anatase is formed at lower temperatures, and as the temperature increases, it can transform into the more stable rutile phase.[4][12] The presence of different phases can be influenced by the pH of the precursor solution as well.[5][7][9]

Q4: Can additives be used to control the particle size of TiO₂ during synthesis?

A4: Yes, various additives can be employed to control particle size. For instance, surfactants can be used to stabilize the growing nanoparticles and prevent agglomeration.[13] The introduction of certain ions can also influence nucleation and growth, thereby affecting the final particle size.[14]

Troubleshooting Guide

Problem 1: The resulting TiO₂ particles are much larger than the desired size.

  • Possible Cause: The calcination temperature was too high or the duration was too long, leading to excessive particle growth and agglomeration.[1][2][4][12]

  • Solution:

    • Decrease the calcination temperature. Refer to the data tables below for the relationship between temperature and particle size.

    • Reduce the calcination holding time.

    • Consider a slower heating ramp rate during calcination, which can sometimes lead to more controlled crystal growth.

Problem 2: The TiO₂ particle size distribution is very broad.

  • Possible Cause: Inhomogeneous nucleation and growth during the initial precipitation or decomposition of the titanium oxalate. This can be due to poor mixing or localized temperature and pH gradients.

  • Solution:

    • Ensure vigorous and uniform stirring during the precipitation of titanium oxalate.

    • Control the pH of the solution precisely and maintain its homogeneity.

    • Use a controlled and uniform heating method during calcination, such as a furnace with good temperature distribution. High shear mixing can also help in creating a uniform dispersion.[15]

Problem 3: The final product contains a mixture of crystalline phases (e.g., anatase and rutile) when a single phase is desired.

  • Possible Cause: The calcination temperature was at a transition point between two phases.[1][2][3]

  • Solution:

    • To obtain pure anatase, use a lower calcination temperature.

    • To obtain pure rutile, a significantly higher calcination temperature is generally required.

    • The pH of the synthesis solution can also influence the resulting crystalline phase.[5][7][9] Adjusting the pH may help in favoring the formation of the desired phase.

Problem 4: The TiO₂ particles are heavily agglomerated and difficult to disperse.

  • Possible Cause: Strong interparticle forces developed during the calcination process at high temperatures.

  • Solution:

    • After synthesis, consider using ultrasonication to break up the agglomerates.[16]

    • Employing surfactants during the synthesis or as a post-synthesis treatment can help in stabilizing the particles and improving their dispersibility.

    • If possible for the application, a lower calcination temperature might reduce the degree of hard agglomerate formation.

Data Presentation

Table 1: Effect of Calcination Temperature on TiO₂ Particle/Crystallite Size

Calcination Temperature (°C)Resulting Particle/Crystallite Size (nm)Crystalline Phase(s)Reference
2506.8Anatase[4]
3008.6Anatase, Brookite[3]
400~10Anatase[4]
500-Anatase, Brookite, Rutile[3]
60018.7Anatase, Rutile[3]
70017.7 - 27.6Anatase, Rutile[3][4]
80081.6Rutile[3]

Note: The values presented are indicative and can vary based on other experimental conditions.

Table 2: Influence of pH on TiO₂ Crystallite Size (Calcined at 500°C)

Synthesis pHAverage Crystallite Size (nm)Crystalline Phase(s)Reference
3.27.77Anatase, Brookite, Rutile[5][17]
4.4-Anatase[5][17]
5.021.02Anatase[5][17]
6.89.92Anatase[5][17]
8Smallest crystallite sizeAnatase
98.4Anatase[7]

Note: The relationship between pH and particle size can be complex and non-linear.

Experimental Protocols

Detailed Methodology for Synthesis of TiO₂ Nanoparticles from Titanium Oxalate

This protocol describes a general procedure for synthesizing TiO₂ nanoparticles from a titanium oxalate precursor. The final particle size will be dependent on the specific calcination temperature and pH chosen.

  • Preparation of Titanium Oxalate Precursor: a. Dissolve a titanium precursor (e.g., titanium tetrachloride or titanium isopropoxide) in an appropriate solvent. b. Separately, prepare a solution of oxalic acid. c. Slowly add the oxalic acid solution to the titanium precursor solution under vigorous stirring. A precipitate of titanium oxalate will form. d. The pH of the solution can be adjusted at this stage using an acid or base (e.g., HCl or NH₄OH) to influence the final particle properties.[5][9] e. Continue stirring for a set period (e.g., 2-4 hours) to ensure complete precipitation.

  • Washing and Drying: a. Separate the titanium oxalate precipitate from the solution by filtration or centrifugation. b. Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted reagents and byproducts. c. Dry the washed precipitate in an oven at a low temperature (e.g., 80-100°C) overnight to obtain a fine powder.

  • Calcination: a. Place the dried titanium oxalate powder in a ceramic crucible. b. Transfer the crucible to a muffle furnace. c. Heat the furnace to the desired calcination temperature (e.g., 400-800°C) at a controlled ramp rate (e.g., 5°C/min). d. Hold the temperature for a specific duration (e.g., 2-4 hours) to allow for the complete thermal decomposition of titanium oxalate into TiO₂ and for crystal growth.[10][11] e. After the holding time, turn off the furnace and allow it to cool down to room temperature naturally.

  • Characterization: a. The resulting white TiO₂ powder can be characterized for its particle size, morphology, crystal structure, and other properties using techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Dynamic Light Scattering (DLS).

Visualizations

experimental_workflow start Start precursor_prep 1. Prepare Titanium Oxalate Precursor start->precursor_prep ph_adjust Adjust pH (Optional) precursor_prep->ph_adjust wash_dry 2. Wash and Dry Precipitate ph_adjust->wash_dry calcination 3. Calcine at Controlled Temperature wash_dry->calcination characterization 4. Characterize Final TiO₂ Powder calcination->characterization end End characterization->end

Caption: Experimental workflow for TiO₂ synthesis.

parameter_relationships params Synthesis Parameters temp Calcination Temperature params->temp ph Solution pH params->ph duration Calcination Duration params->duration size Particle Size temp->size Increases phase Crystalline Phase temp->phase Affects agglomeration Agglomeration temp->agglomeration Increases ph->size Influences ph->phase Affects duration->size Increases props Final TiO₂ Properties size->props phase->props agglomeration->props

Caption: Key parameter relationships in TiO₂ synthesis.

References

Navigating the Challenges of Aqueous Ammonium Titanyl Oxalate Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability challenges associated with aqueous solutions of ammonium titanyl oxalate. Below, you will find troubleshooting guides and frequently asked questions designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in aqueous ammonium titanyl oxalate solutions?

A1: The primary cause of instability is hydrolysis. Ammonium titanyl oxalate exists in equilibrium in aqueous solutions. The stability of the titanyl oxalate complex is highly dependent on the pH of the solution.[1]

Q2: What is the optimal pH range for maintaining the stability of the solution?

A2: To ensure the stability of the titanyl oxalate anion, the pH of the solution should be maintained between 1 and 4.[1][2] Within this pH range, the predominant species is the stable mononuclear complex, [Ti(OH)₂(C₂O₄)₂]²⁻.[1]

Q3: What happens if the pH of the solution goes above 4?

A3: If the pH rises above 4, the equilibrium will shift, leading to the hydrolysis of the titanyl ion (TiO²⁺). This results in the precipitation of hydrated titanium dioxide (TiO₂·nH₂O), which appears as a white solid.

Q4: How does temperature affect the stability of the solution?

A4: While specific kinetic data for aqueous solutions is limited, the thermal decomposition of solid ammonium titanyl oxalate suggests that elevated temperatures can promote degradation.[1] For optimal stability, it is recommended to store and handle the solutions at controlled, cool room temperatures. Hydrothermal treatment of titanyl oxalate solutions at high temperatures (e.g., 150°C) is a method used to intentionally induce hydrolysis to form titanium dioxide nanoparticles.[3]

Q5: Is the solution sensitive to light?

A5: Yes, ammonium titanyl oxalate and related oxalate compounds can be sensitive to light, particularly UV radiation. Its use in photocatalysis applications indicates its potential for photodegradation.[4][5][6] It is advisable to store solutions in amber or opaque containers and to minimize exposure to direct light during experiments.

Q6: What is the expected shelf life of a prepared ammonium titanyl oxalate solution?

A6: The shelf life of the solution is highly dependent on the storage conditions, particularly pH, temperature, and light exposure. When stored under optimal conditions (pH 1-4, cool, dark), a properly prepared solution can remain stable for a considerable period. However, for critical applications, it is recommended to use freshly prepared solutions or to periodically verify the concentration of the titanyl oxalate complex.

Troubleshooting Guide

Problem Possible Cause Solution
White precipitate forms in the solution. pH is too high (above 4): This leads to the hydrolysis of the titanyl oxalate complex and the formation of insoluble hydrated titanium dioxide.[1]Carefully adjust the pH of the solution to between 1 and 4 using a dilute acid (e.g., oxalic acid or dilute nitric acid).
Evaporation of the solvent: Increased concentration can lead to precipitation.If solvent evaporation is suspected, add deionized water to return to the original volume and ensure the pH is within the stable range.
Solution appears cloudy or opalescent. Initial stages of hydrolysis: This can occur if the pH is approaching the upper limit of the stable range or due to localized pH changes.Check and adjust the pH to the lower end of the stable range (pH 1-2). Gentle warming and stirring may help redissolve the precipitate if it is minimal.
Yellowing or discoloration of the solution. Photodegradation: Exposure to light, especially UV, can cause the degradation of the oxalate ligand and changes in the titanium complex.[4][5][6]Store the solution in a dark or amber container. Prepare fresh solutions if discoloration is significant and may interfere with the experiment.
Contamination: Introduction of impurities can lead to side reactions and color changes.Use high-purity water and reagents for solution preparation. Ensure all glassware is thoroughly cleaned.

Experimental Protocols

Preparation of a Stable Aqueous Ammonium Titanyl Oxalate Solution

This protocol describes the preparation of a stable stock solution.

Materials:

  • Ammonium titanyl oxalate monohydrate ((NH₄)₂TiO(C₂O₄)₂·H₂O)

  • Deionized water

  • Oxalic acid (H₂C₂O₄) or dilute nitric acid (HNO₃)

  • pH meter or pH indicator strips

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Amber or opaque storage bottles

Procedure:

  • Weigh the desired amount of ammonium titanyl oxalate monohydrate.

  • In a volumetric flask, dissolve the weighed solid in approximately 80% of the final volume of deionized water while stirring.

  • Measure the pH of the solution. It should be in the acidic range.

  • If the pH is above 4, carefully add a dilute solution of oxalic acid or nitric acid dropwise while monitoring the pH until it is within the range of 1-4. For optimal stability, a pH of around 2-3 is recommended.

  • Once the desired pH is reached and the solid is completely dissolved, add deionized water to the final volume mark on the volumetric flask.

  • Mix the solution thoroughly.

  • Transfer the solution to a clean, clearly labeled amber or opaque bottle for storage.

  • Store the solution in a cool, dark place.

Stability Analysis by UV-Vis Spectrophotometry

This method can be used to monitor the stability of the solution over time by observing changes in the UV absorbance, which can indicate degradation of the titanyl oxalate complex.

Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a fresh, stable solution of ammonium titanyl oxalate of a known concentration as a reference.

  • Record the UV-Vis spectrum of the fresh solution, typically between 200 and 400 nm, to identify the characteristic absorbance peaks of the titanyl oxalate complex.

  • At regular intervals (e.g., daily, weekly), record the UV-Vis spectrum of the stored solution under the same conditions.

  • Compare the spectra over time. A decrease in the absorbance of the characteristic peaks or the appearance of new peaks can indicate degradation of the complex. The formation of a precipitate will cause scattering, leading to a general increase in the baseline of the spectrum.

Visualizations

degradation_pathway Stable Ammonium Titanyl Oxalate Solution (pH 1-4) [Ti(OH)₂(C₂O₄)₂]²⁻ Unstable Hydrolysis Stable->Unstable pH > 4 Photodegradation Photodegradation Stable->Photodegradation Exposure to Light Precipitate Hydrated Titanium Dioxide (TiO₂·nH₂O) (White Precipitate) Unstable->Precipitate Light Light (UV) Degraded_Products Degradation Products (e.g., CO₂, Ti³⁺ intermediates) Photodegradation->Degraded_Products

Caption: Degradation pathways of aqueous ammonium titanyl oxalate.

troubleshooting_workflow Start Instability Observed (e.g., Precipitation, Cloudiness) Check_pH Check pH of the Solution Start->Check_pH pH_High Is pH > 4? Check_pH->pH_High Adjust_pH Adjust pH to 1-4 with dilute acid pH_High->Adjust_pH Yes Check_Storage Review Storage Conditions pH_High->Check_Storage No Stable_Solution Solution Stabilized Adjust_pH->Stable_Solution Light_Exposure Exposed to Light? Check_Storage->Light_Exposure Store_Dark Store in Dark/Amber Bottle Light_Exposure->Store_Dark Yes Check_Temp High Temperature Exposure? Light_Exposure->Check_Temp No Store_Dark->Stable_Solution Store_Cool Store in a Cool Place Check_Temp->Store_Cool Yes Check_Temp->Stable_Solution No Store_Cool->Stable_Solution

Caption: Troubleshooting workflow for unstable solutions.

References

Technical Support Center: Synthesis of Titanium Dioxide (TiO₂) Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of titanium dioxide (TiO₂) nanoparticles, with a primary focus on preventing particle agglomeration.

Troubleshooting Guides and FAQs

Issue: My TiO₂ nanoparticles are heavily agglomerated after synthesis. What are the common causes and how can I prevent this?

Agglomeration of TiO₂ nanoparticles is a common issue driven by the high surface energy of the particles, which leads them to cluster to minimize this energy. The primary factors influencing agglomeration are electrostatic interactions between particles, which are highly dependent on the synthesis conditions.

Key Causes of Agglomeration:

  • Inappropriate pH: The pH of the synthesis solution plays a critical role in the surface charge of the nanoparticles. At the isoelectric point (IEP), the pH at which the net surface charge is zero, the repulsive forces between particles are minimal, leading to significant agglomeration. For TiO₂, the IEP typically falls in the range of pH 5 to 6.8.[1]

  • High Temperatures: Elevated temperatures, especially during calcination, can promote crystal growth and fusion of nanoparticles, leading to hard agglomerates.[2][3]

  • Absence of Stabilizing Agents: Without surfactants or other stabilizing agents, there are no steric or sufficient electrostatic barriers to prevent the nanoparticles from coming into close contact and agglomerating.

Solutions to Prevent Agglomeration:

  • pH Control: Maintaining the pH of the synthesis solution far from the isoelectric point of TiO₂ is crucial.[1][4][5] In acidic (low pH) or alkaline (high pH) conditions, the nanoparticle surfaces become positively or negatively charged, respectively, leading to strong electrostatic repulsion that prevents agglomeration.[1]

  • Use of Surfactants: Surfactants adsorb onto the surface of the nanoparticles, providing a protective layer that prevents agglomeration through steric hindrance or electrostatic repulsion.[6][7][8][9]

  • Controlled Thermal Treatment: Optimizing the calcination temperature and duration is essential to achieve the desired crystallinity without inducing excessive particle growth and agglomeration.[3][10]

FAQ 1: How does pH affect the agglomeration of TiO₂ nanoparticles and what is the optimal pH range?

The pH of the synthesis medium directly influences the surface charge of the TiO₂ nanoparticles and, consequently, their stability against agglomeration. The relationship between pH and agglomeration is governed by the proximity to the isoelectric point (IEP) of titania.

At a pH below the IEP, the surface of the nanoparticles is protonated, resulting in a net positive charge. Conversely, at a pH above the IEP, the surface is deprotonated, leading to a net negative charge. In both cases, the resulting electrostatic repulsion between the similarly charged particles prevents them from aggregating.[1] However, when the pH of the solution is close to the IEP, the surface charge is minimal, leading to a lack of repulsive forces and causing the nanoparticles to agglomerate.[5][11]

Therefore, to prevent agglomeration, the synthesis should be conducted at a pH significantly different from the IEP. Studies have shown that stable, dispersed suspensions of TiO₂ nanoparticles can be achieved at both low pH (e.g., pH 1-3) and high pH (e.g., pH 9-11).[1][5] For instance, one study observed that at pH 1, less aggregated and larger TiO₂ particles were formed compared to those synthesized at pH values closer to the IEP.[1]

Table 1: Effect of pH on TiO₂ Nanoparticle Characteristics

pH of SynthesisResulting Particle CharacteristicsReference
1Less aggregated, larger particles[1]
3Dispersed nanoparticles[1]
5Agglomerated particles[1]
7Agglomerated particles[12]
9Excellent photocatalytic activity, smaller crystallite size[1]

FAQ 2: What types of surfactants can be used to prevent agglomeration, and how do they work?

Surfactants are amphiphilic molecules that can adsorb onto the surface of nanoparticles and prevent agglomeration through two primary mechanisms: electrostatic stabilization and steric hindrance. Common surfactants used in TiO₂ nanoparticle synthesis include:

  • Anionic Surfactants: such as Sodium Dodecyl Sulfate (SDS). These surfactants provide a negative charge to the nanoparticle surface, enhancing electrostatic repulsion.

  • Cationic Surfactants: such as Cetyltrimethylammonium Bromide (CTAB). These impart a positive charge, also leading to electrostatic repulsion.[8][9]

  • Non-ionic Surfactants: such as Polyethylene Glycol (PEG) and Triton X-100. These surfactants have long polymeric chains that form a physical barrier around the nanoparticles, preventing them from approaching each other through steric hindrance.[7][8][13]

The choice of surfactant can also influence the final crystal structure and particle size of the TiO₂ nanoparticles.[8] For example, the use of CTAB has been shown to promote the formation of the rutile phase and result in smaller particle sizes compared to syntheses without surfactants.[8]

Table 2: Comparison of Surfactants for Preventing TiO₂ Agglomeration

Surfactant TypeExampleMechanism of StabilizationEffect on Particle SizeReference
AnionicSodium Dodecyl Sulfate (SDS)Electrostatic RepulsionSmaller than without surfactant[8]
CationicCetyltrimethylammonium Bromide (CTAB)Electrostatic RepulsionSmallest among tested surfactants[8]
Non-ionicPolyethylene Glycol (PEG)Steric HindranceSmaller than without surfactant[7][8]

FAQ 3: How does calcination temperature influence nanoparticle agglomeration?

Calcination is a critical step to induce the crystallization of as-synthesized amorphous TiO₂ into the desired anatase, rutile, or brookite phases. However, high temperatures provide the energy for atoms to diffuse between nanoparticles, leading to grain growth and the formation of hard agglomerates where particles are fused together.[2][3]

As the calcination temperature increases, the crystallinity and crystallite size of the TiO₂ nanoparticles also increase.[10][14] This can be accompanied by a decrease in the specific surface area.[14] While higher crystallinity is often desirable for applications like photocatalysis, the concurrent increase in particle size and agglomeration can be detrimental. Therefore, it is crucial to find an optimal calcination temperature that balances high crystallinity with minimal agglomeration. For instance, a pure anatase structure with good surface area and photocatalytic activity has been achieved at 500°C.[15][16]

Table 3: Effect of Calcination Temperature on TiO₂ Nanoparticle Properties

Calcination Temperature (°C)Crystal PhaseParticle Size / AgglomerationReference
100AmorphousSubmicron agglomerates[15][16]
400AnataseIncreased particle size[2]
500Pure AnataseWell-crystallized nanoparticles[15][16]
600Anatase, Brookite, RutileIncreased aggregation[10]
700Anatase, RutileIncreased aggregation[2]
800RutileLarger crystallite size[10]

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of TiO₂ Nanoparticles with pH Control

This protocol describes a typical sol-gel synthesis of TiO₂ nanoparticles where pH is adjusted to prevent agglomeration.

Materials:

  • Titanium (IV) isopropoxide (TTIP) - Precursor

  • Ethanol - Solvent

  • Deionized water

  • Nitric acid (HNO₃) or Ammonium hydroxide (NH₄OH) - for pH adjustment

Procedure:

  • Prepare a solution of ethanol and deionized water.

  • Slowly add titanium (IV) isopropoxide to the ethanol solution while stirring vigorously.

  • Adjust the pH of the solution by adding nitric acid (for acidic conditions) or ammonium hydroxide (for alkaline conditions) dropwise until the desired pH is reached (e.g., pH 3 or pH 9).

  • Continue stirring the solution for several hours to allow for hydrolysis and condensation reactions to form a sol.

  • Age the sol for 24-48 hours at room temperature to form a gel.

  • Dry the gel in an oven at 80-100°C to remove the solvent.

  • Calcine the dried powder in a furnace at a controlled temperature (e.g., 450-500°C) for a few hours to obtain crystalline TiO₂ nanoparticles.

Protocol 2: Hydrothermal Synthesis of TiO₂ Nanoparticles using a Surfactant

This protocol outlines the hydrothermal synthesis of TiO₂ nanoparticles incorporating a surfactant to control agglomeration.

Materials:

  • Titanium (IV) butoxide (TBT) - Precursor

  • Ethanol - Solvent

  • Deionized water

  • Cetyltrimethylammonium bromide (CTAB) - Surfactant

  • Hydrochloric acid (HCl) - for peptization

Procedure:

  • Dissolve CTAB in a mixture of ethanol and deionized water.

  • In a separate container, dissolve titanium (IV) butoxide in ethanol.

  • Slowly add the titanium precursor solution to the CTAB solution under vigorous stirring.

  • Add a few drops of hydrochloric acid to peptize the solution, if necessary.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave in an oven at a specific temperature (e.g., 150-200°C) for a set duration (e.g., 12-24 hours).

  • After the hydrothermal treatment, allow the autoclave to cool down to room temperature.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product several times with deionized water and ethanol to remove any residual surfactant and impurities.

  • Dry the final product in an oven at a low temperature (e.g., 60-80°C).

Visualizations

Agglomeration_Causes_and_Prevention cluster_causes Causes of Agglomeration cluster_solutions Prevention Strategies Cause1 Inappropriate pH (Near Isoelectric Point) Solution1 pH Control (Acidic or Alkaline) Cause1->Solution1 Counteract with Electrostatic Repulsion Cause2 High Temperature (Calcination) Solution2 Controlled Thermal Treatment Cause2->Solution2 Optimize Crystallinity vs. Growth Cause3 Absence of Stabilizing Agents Solution3 Use of Surfactants (Anionic, Cationic, Non-ionic) Cause3->Solution3 Introduce Steric or Electrostatic Barriers

Caption: Causes of TiO₂ nanoparticle agglomeration and their corresponding prevention strategies.

Experimental_Workflow_Sol_Gel start Start: Prepare Precursor Solution (TTIP in Ethanol) hydrolysis Hydrolysis & Condensation (Add Water & Adjust pH) start->hydrolysis sol_formation Sol Formation hydrolysis->sol_formation gelation Gelation (Aging) sol_formation->gelation drying Drying (80-100°C) gelation->drying calcination Calcination (e.g., 450-500°C) drying->calcination end End: Crystalline TiO₂ Nanoparticles calcination->end

Caption: A typical workflow for the sol-gel synthesis of TiO₂ nanoparticles.

References

Identifying side reactions in the formation of ammonium titanyl oxalate.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ammonium Titanyl Oxalate Synthesis

This guide provides troubleshooting advice and frequently asked questions to help researchers identify and mitigate side reactions during the formation of ammonium titanyl oxalate.

Frequently Asked Questions (FAQs)

Q1: What are the most common visual indicators of side reactions during the synthesis of ammonium titanyl oxalate?

A1: The ideal synthesis should yield a clear solution before precipitation, and the final product should be a white to light beige crystalline powder.[1][2] Deviations that may indicate side reactions include:

  • Turbidity or a milky appearance in the reaction solution: This often points to the premature hydrolysis of the titanium precursor, forming insoluble titanium hydroxides or oxides.[3]

  • Formation of a gel-like precipitate: This is a strong indicator of the formation of titanyl hydroxide, which can occur if the pH is not sufficiently acidic.[3]

  • Off-color product (e.g., yellow or brown): This could suggest the presence of impurities or byproducts from the decomposition of oxalic acid, especially if the reaction temperature was not well-controlled.

  • A non-crystalline or amorphous final product: This may indicate incomplete reaction or the co-precipitation of various titanium-oxalate species.

Q2: How does pH influence the formation of side products?

A2: pH is a critical parameter in the synthesis of ammonium titanyl oxalate.

  • Low pH (acidic conditions, typically pH 1-2): These conditions are optimal for preventing the hydrolysis of the titanium precursor to insoluble titanium hydroxides.[3] In aqueous solutions with a pH between 1 and 4, the titanyl oxalate anion predominantly exists as the mononuclear species [Ti(OH)₂(C₂O₄)₂]²⁻.[4][5]

  • Higher pH (less acidic or neutral): As the pH increases, the likelihood of precipitating titanyl hydroxide (TiO(OH)₂) or other hydroxylated titanium species increases, which are common impurities.[3][4]

Q3: Can oxalic acid decompose during the reaction and lead to impurities?

A3: Yes, oxalic acid can decompose, particularly at elevated temperatures. While the synthesis of ammonium titanyl oxalate is typically carried out at lower temperatures, localized heating or improper temperature control could initiate decomposition. The primary decomposition products of oxalic acid at temperatures above 120°C are formic acid and carbon dioxide (CO₂).[6][7] At even higher temperatures, further decomposition to carbon monoxide (CO) and water can occur.[8][9] The presence of these byproducts can affect the purity of the final product.

Q4: What is the role of the ammonium source and can it contribute to side reactions?

A4: The ammonium source, typically ammonia or ammonium hydroxide, is used to adjust the pH and provide the ammonium counter-ions for the final product.[3] While it is essential for the reaction, its addition must be carefully controlled. If added too quickly or without proper stirring, it can create localized areas of high pH, leading to the precipitation of titanium hydroxides.[3]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of ammonium titanyl oxalate.

Problem 1: Formation of a White Precipitate or Gel During Reactant Mixing
Potential Cause Troubleshooting Steps Expected Outcome
Hydrolysis of Titanium Precursor 1. Ensure the reaction is carried out in a sufficiently acidic medium (pH 1-2).[3]2. Pre-cool the reaction vessel and reactants, especially before the addition of the titanium precursor to water.[10]3. Add the titanium tetrachloride (TiCl₄) slowly to the chilled aqueous solution with vigorous stirring to dissipate heat and prevent localized hydrolysis.[10]A clear, transparent reaction solution should be maintained before the intended precipitation of the product.
Incorrect Reagent Addition Order 1. A common procedure involves dissolving oxalic acid in a hydrolyzed solution of TiCl₄ before the careful addition of ammonia to adjust the pH.[3]2. Follow a validated experimental protocol for the order of reagent addition.The formation of the desired titanyl oxalate complex is favored over the precipitation of titanium hydroxides.
Problem 2: Low Yield of the Final Product
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Precipitation 1. After the reaction is complete, the addition of a solvent like ethanol can be used to induce precipitation of the ammonium titanyl oxalate.[3]2. Ensure sufficient time is allowed for the crystallization process to complete, which may involve letting the solution stand overnight.[3]An increased yield of the crystalline product.
Loss of Product During Washing 1. Ammonium titanyl oxalate has some solubility in water.[11] Minimize the volume of washing solvent used.2. Consider washing with a solvent mixture (e.g., water/ethanol) to reduce solubility losses.Reduced loss of the final product during the purification steps.
Problem 3: Final Product is Contaminated with Unreacted Oxalic Acid
Potential Cause Troubleshooting Steps Expected Outcome
Co-precipitation of Oxalic Acid 1. Ensure the stoichiometry of the reactants is correct to avoid a large excess of oxalic acid.2. The purification process, including the careful addition of a precipitating agent like ethanol, can help in selectively crystallizing the desired product and leaving excess oxalic acid in the solution.[5]A final product with higher purity and free from unreacted oxalic acid.

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for Ammonium Titanyl Oxalate Synthesis

The following diagram outlines a typical experimental workflow for the synthesis of ammonium titanyl oxalate, highlighting critical control points to minimize side reactions.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_precipitation Precipitation & Isolation cluster_purification Purification start Start ti_sol Prepare aqueous TiCl4 solution (chilled) start->ti_sol oxalic_sol Prepare aqueous oxalic acid solution start->oxalic_sol mix Slowly add TiCl4 solution to oxalic acid solution with vigorous stirring ti_sol->mix oxalic_sol->mix ph_adjust Carefully add ammonia to adjust pH to 1-2 mix->ph_adjust precipitate Add ethanol to induce precipitation ph_adjust->precipitate crystallize Allow to crystallize (e.g., stand overnight) precipitate->crystallize filter Filter the precipitate crystallize->filter wash Wash with appropriate solvent (e.g., water/ethanol mixture) filter->wash dry Dry the final product wash->dry end End: Pure Ammonium Titanyl Oxalate dry->end

Caption: A flowchart of the synthesis of ammonium titanyl oxalate.

Troubleshooting Logic for Impure Product

This diagram provides a logical decision-making process for troubleshooting an impure final product.

G cluster_problem Problem Identification cluster_analysis Analysis cluster_cause Potential Cause cluster_solution Solution start Impure Final Product is_gel Is the impurity gel-like or a white amorphous solid? start->is_gel is_unreacted Does analysis show excess oxalic acid? is_gel->is_unreacted No hydrolysis Titanium Hydrolysis is_gel->hydrolysis Yes co_precipitation Co-precipitation of Oxalic Acid is_unreacted->co_precipitation Yes control_ph Control pH (1-2) and temperature during reaction hydrolysis->control_ph optimize_stoich Optimize reactant stoichiometry and purification co_precipitation->optimize_stoich

References

Refining the pH control for ammonium titanyl oxalate precipitation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the precipitation of ammonium titanyl oxalate. Proper pH control is critical for successful synthesis, and this guide addresses common issues encountered during the experimental process.

Troubleshooting Guide

This section provides solutions to common problems that may arise during the precipitation of ammonium titanyl oxalate, with a focus on pH-related issues.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Precipitate Formation Incorrect pH: The pH of the reaction mixture is outside the optimal range for precipitation. The solubility of titanyl oxalate species is highly pH-dependent.[1]Carefully adjust the pH of the solution. The optimal pH for the precipitation of many metal oxalates is in the acidic range. For titanyl compounds, a pH of around 1-2 is often a starting point.[2] Use dilute ammonium hydroxide or oxalic acid to adjust the pH dropwise while monitoring with a calibrated pH meter.
Insufficient Reagent Concentration: The concentration of titanium precursor or ammonium oxalate is too low to exceed the solubility product.Ensure the molar ratios of the reactants are correct. Recalculate the required amounts of starting materials.
Temperature Too High: Increased temperature can sometimes increase the solubility of the salt, preventing precipitation.Conduct the precipitation at room temperature or in a cooled water bath.
Formation of a Gel-like Precipitate Instead of Crystalline Solid pH is Too High: A rapid increase in pH can lead to the formation of amorphous titanium hydroxide or hydrated titanium oxide impurities instead of the desired crystalline ammonium titanyl oxalate.Maintain a controlled, acidic pH throughout the addition of reagents. Add the precipitating agent slowly with vigorous stirring to avoid localized high pH zones.
Rapid Addition of Reagents: Adding the ammonium oxalate solution too quickly can lead to rapid, uncontrolled precipitation, resulting in an amorphous product.Add the ammonium oxalate solution dropwise to the titanium precursor solution with constant and efficient stirring.
Precipitate Appears Discolored (e.g., yellowish) Impurities in Starting Materials: The presence of iron or other metal ions in the titanium precursor can lead to colored co-precipitates.Use high-purity reagents. If necessary, purify the titanium precursor solution before use.
Hydrolysis of Titanium Precursor: If the initial titanium solution is not properly prepared and stabilized at a low pH, hydrolysis can occur, leading to the formation of titanium oxides or hydroxides which can impart a color to the precipitate.Ensure the titanium precursor is fully dissolved and the solution is clear before adding the precipitating agent. Maintain a sufficiently acidic environment to prevent premature hydrolysis.[3]
Inconsistent Particle Size and Morphology Fluctuations in pH: Inconsistent pH during precipitation can lead to multiple nucleation and growth events, resulting in a broad particle size distribution.Use a buffered solution or a pH-stat to maintain a constant pH throughout the precipitation process.
Inefficient Mixing: Poor mixing can create localized areas of supersaturation, leading to non-uniform particle growth.Use a mechanical stirrer at a consistent and appropriate speed to ensure the reaction mixture is homogeneous.
Low Yield of Final Product Sub-optimal pH: The yield of the precipitate is directly affected by the final pH of the solution due to the pH-dependent solubility of ammonium titanyl oxalate.Empirically determine the optimal final pH for maximum yield by performing small-scale experiments across a pH range.
Washing with an Inappropriate Solvent: Washing the precipitate with a solvent in which it has some solubility will lead to product loss.Wash the precipitate with a cold, saturated solution of ammonium titanyl oxalate, or with a solvent in which the product is known to be insoluble, such as ethanol or acetone.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for the precipitation of ammonium titanyl oxalate?

The optimal pH for precipitating ammonium titanyl oxalate is typically in the acidic range, often between pH 1 and 2.[2] However, the ideal pH can be influenced by factors such as reactant concentrations, temperature, and desired particle characteristics. It is recommended to perform small-scale pilot experiments to determine the optimal pH for your specific conditions.

2. How does pH affect the properties of the final product if ammonium titanyl oxalate is used as a precursor for TiO₂ nanoparticles?

The pH during the initial precipitation of the ammonium titanyl oxalate precursor, as well as during its subsequent conversion to TiO₂, significantly influences the crystalline phase, size, and morphology of the resulting TiO₂ nanoparticles.

  • Crystalline Phase: Different pH values can favor the formation of anatase, rutile, or brookite phases of TiO₂ upon calcination. For instance, in some systems, an acidic pH (e.g., pH 2) promotes the formation of the anatase phase, while a less acidic to neutral pH (e.g., pH 4-6) can favor the rutile phase.[1]

  • Particle Size: The pH affects the hydrolysis and condensation rates during the conversion process, which in turn influences the final crystallite size. For example, in some sol-gel preparations of TiO₂, a neutral pH has been observed to yield larger crystal sizes, while a slightly alkaline pH (e.g., pH 8) resulted in smaller crystals.

pH Range (during TiO₂ synthesis)Predominant TiO₂ Crystal PhaseEffect on Crystal Size
~2Anatase[1]Varies with synthesis method
4 - 6Rutile[1]Generally larger than at higher pH
~8AnataseSmaller crystal size observed in some studies

3. What are the consequences of having a pH that is too high or too low?

  • pH Too High: A significantly high pH can lead to the precipitation of undesired species such as titanium hydroxide or hydrated titanium oxides, resulting in an impure product with a gel-like consistency. This will negatively impact the yield and quality of the desired ammonium titanyl oxalate.

  • pH Too Low: An excessively low pH may increase the solubility of the ammonium titanyl oxalate, leading to a lower yield of the precipitate.

4. Can I use a buffer to control the pH during precipitation?

Yes, using a buffer solution can be an effective way to maintain a stable pH throughout the precipitation process, which is crucial for achieving consistent and reproducible results in terms of particle size and morphology. An ammonium oxalate/oxalic acid buffer can be prepared to maintain the desired acidic pH.

Experimental Protocols

Preparation of Ammonium Oxalate Precipitating Solution (0.2 M, pH ~3.0)

This protocol is adapted from a standard procedure for preparing an ammonium oxalate buffer.

  • Prepare Solution A (0.2 M Ammonium Oxalate): Dissolve 28.4 g of ammonium oxalate monohydrate ((NH₄)₂C₂O₄·H₂O) in deionized water and make up to a final volume of 1 L in a volumetric flask.

  • Prepare Solution B (0.2 M Oxalic Acid): Dissolve 25.2 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in deionized water and make up to a final volume of 1 L in a volumetric flask.

  • Mix and Adjust pH: In a separate container, mix approximately 700 mL of Solution A with 535 mL of Solution B.

  • pH Calibration: Calibrate a pH meter according to the manufacturer's instructions.

  • Final pH Adjustment: Monitor the pH of the mixed solution and carefully add small volumes of either Solution A (to increase pH) or Solution B (to decrease pH) until the desired pH is reached.

General Procedure for Ammonium Titanyl Oxalate Precipitation

This is a general guideline and may require optimization for specific applications.

  • Prepare Titanium Precursor Solution: Dissolve the titanium precursor (e.g., titanium tetrachloride or titanyl sulfate) in a cold, dilute acidic solution (e.g., HCl or H₂SO₄) to prevent hydrolysis. The solution should be clear.

  • pH Adjustment of Precursor Solution: Slowly add a dilute base (e.g., ammonium hydroxide) to the titanium solution with vigorous stirring, bringing the pH to the desired pre-precipitation level (e.g., ~1.0). Ensure the solution remains clear.

  • Precipitation: While vigorously stirring the titanium precursor solution, slowly add the prepared ammonium oxalate solution dropwise.

  • Monitoring: Monitor the pH throughout the addition and adjust as necessary with dilute oxalic acid or ammonium hydroxide to maintain the target precipitation pH.

  • Digestion: After the complete addition of the precipitating agent, continue stirring the slurry for a defined period (e.g., 1-2 hours) at a constant temperature to allow the precipitate to age and crystallize.

  • Isolation and Washing: Isolate the precipitate by filtration (e.g., using a Buchner funnel). Wash the precipitate several times with deionized water, followed by a final wash with ethanol or another suitable organic solvent to facilitate drying.

  • Drying: Dry the precipitate in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Visualizations

Experimental_Workflow cluster_precursor Precursor Preparation cluster_precipitation Precipitation cluster_post_processing Post-Processing A Dissolve Titanium Precursor in Acidic Solution B Adjust pH of Precursor Solution (e.g., pH ~1.0) A->B D Slowly Add Precipitant to Precursor Solution B->D C Prepare Ammonium Oxalate Precipitating Solution C->D E Maintain Constant pH with Stirring D->E F Age the Precipitate (Digestion) E->F G Filter and Wash the Precipitate F->G H Dry the Final Product G->H

Caption: Experimental workflow for ammonium titanyl oxalate precipitation.

Troubleshooting_Logic Start Precipitation Issue Occurs Problem_ID Identify the Problem Start->Problem_ID No_Precipitate Low or No Precipitate Problem_ID->No_Precipitate No Solid? Gel_Precipitate Gel-like Precipitate Problem_ID->Gel_Precipitate Amorphous? Low_Yield Low Yield Problem_ID->Low_Yield Poor Recovery? Sol_pH_Low Adjust pH to Optimal Range (e.g., 1-2) No_Precipitate->Sol_pH_Low Likely Cause: Incorrect pH Sol_pH_High Lower pH and Control Reagent Addition Rate Gel_Precipitate->Sol_pH_High Likely Cause: pH too High Sol_Optimize_pH Optimize Final pH and Washing Procedure Low_Yield->Sol_Optimize_pH Likely Cause: Sub-optimal pH

Caption: Troubleshooting logic for common precipitation issues.

References

Impact of precursor concentration on TiO2 nanoparticle morphology.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TiO₂ Nanoparticle Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanium dioxide (TiO₂) nanoparticles. The following information addresses common issues encountered during synthesis, with a focus on the impact of precursor concentration on nanoparticle morphology.

Frequently Asked Questions (FAQs)

Q1: How does the concentration of the titanium precursor affect the final size of the TiO₂ nanoparticles?

A1: Generally, an increase in the concentration of the titanium precursor, such as titanium (IV) isopropoxide (TTIP) or tetra-n-butyl orthotitanate (TNBT), leads to an increase in the crystallite and particle size of the resulting TiO₂ nanoparticles.[1][2] This is because a higher precursor concentration can lead to faster hydrolysis and condensation rates, promoting particle growth over nucleation.

Q2: What is the typical effect of precursor concentration on the crystal structure of TiO₂ nanoparticles?

A2: The precursor concentration can influence the crystalline phase of the TiO₂ nanoparticles. While the anatase phase is commonly formed at lower calcination temperatures, higher precursor concentrations can promote the formation of the rutile phase or a mixed-phase composition.[3][4]

Q3: Can varying the precursor concentration impact the optical properties of the TiO₂ nanoparticles?

A3: Yes, the precursor concentration can affect the optical properties, such as the band gap energy. An increase in precursor concentration, which often leads to larger particle sizes, can cause a red shift in the UV-Vis absorption spectrum, resulting in a decrease in the calculated band gap energy.[1][2]

Q4: Does the choice of precursor (e.g., TTIP vs. titanium butoxide) significantly change the nanoparticle size?

A4: Some studies suggest that the choice between common alkoxide precursors like titanium isopropoxide and titanium butoxide may not significantly affect the final nanoparticle size when other synthesis parameters are kept constant.[5][6] However, the precursor choice can influence the broader morphology, such as the formation of film-like structures versus spherical granules.[5][6]

Troubleshooting Guides

Issue 1: My TiO₂ nanoparticles are too large and show significant agglomeration.

Cause: High precursor concentrations are a common cause of increased particle size and agglomeration.[2] When the concentration of the titanium precursor is high, the hydrolysis and condensation reactions can proceed too quickly, favoring particle growth and causing the nanoparticles to clump together.

Solution:

  • Decrease Precursor Concentration: Reduce the molar concentration of the titanium precursor in your reaction mixture. This will slow down the hydrolysis and condensation rates, allowing for more controlled nucleation and growth of individual nanoparticles.

  • Optimize Water-to-Precursor Ratio: The amount of water is a critical parameter in controlling the hydrolysis reaction.[3] Adjusting the molar ratio of water to the titanium precursor can help control the reaction kinetics and reduce agglomeration.

  • Control Reaction Temperature: Higher temperatures can accelerate the reaction rates.[7] Performing the synthesis at a lower temperature can help to slow down the hydrolysis and condensation, leading to smaller, more uniform nanoparticles.

  • Use a Surfactant/Stabilizer: The addition of a surfactant or stabilizing agent can help to prevent agglomeration by capping the surface of the nanoparticles as they form.

Issue 2: The crystal phase of my TiO₂ nanoparticles is not the desired anatase phase.

Cause: The precursor concentration, along with other factors like pH and calcination temperature, plays a role in determining the final crystal phase. Higher precursor concentrations can facilitate the transformation from the anatase to the rutile phase.[3]

Solution:

  • Adjust Precursor Concentration: Lowering the precursor concentration can favor the formation of the anatase phase.

  • Control pH: The pH of the reaction medium significantly influences the crystal structure. Acidic conditions (low pH) tend to favor the formation of the anatase phase.[8][9]

  • Optimize Calcination Temperature: The anatase phase is typically stable at lower calcination temperatures (around 400-500°C). Higher temperatures can promote the transition to the more thermodynamically stable rutile phase. Ensure your calcination temperature and duration are appropriate for obtaining the anatase phase.[10]

Issue 3: I am observing a wide particle size distribution in my synthesized TiO₂ nanoparticles.

Cause: A broad particle size distribution can result from uncontrolled nucleation and growth processes. This can be exacerbated by a high precursor concentration, which leads to rapid and non-uniform particle formation.

Solution:

  • Slow Down the Reaction Rate: As with agglomeration, slowing down the hydrolysis and condensation rates is key. This can be achieved by:

    • Decreasing the precursor concentration.

    • Lowering the reaction temperature.

    • Controlling the rate of addition of the precursor or water.

  • Ensure Homogeneous Mixing: Vigorous and consistent stirring during the synthesis process is crucial for ensuring a homogeneous reaction mixture, which can lead to a more uniform particle size distribution.

  • Utilize a Peptization Step: A peptization step, which involves heating the solution or adding a peptizing agent after hydrolysis, can help to break down agglomerates and achieve a narrower particle size distribution.[8][11]

Experimental Protocols

Sol-Gel Synthesis of TiO₂ Nanoparticles with Varying Precursor Concentration

This protocol is a general guideline based on common sol-gel synthesis methods.[12][13][14] Researchers should optimize the specific parameters for their experimental setup.

Materials:

  • Titanium (IV) isopropoxide (TTIP) or Tetra-n-butyl orthotitanate (TNBT) (precursor)

  • Ethanol (solvent)

  • Deionized water

  • Nitric acid or Acetic acid (catalyst, for pH control)

Procedure:

  • Solution A Preparation: In a beaker, dissolve a specific volume of the titanium precursor (e.g., varying amounts of TTIP) in ethanol. Stir the solution vigorously.

  • Solution B Preparation: In a separate beaker, mix deionized water and ethanol. Add a few drops of nitric acid or acetic acid to adjust the pH to an acidic range (e.g., pH 2-3).

  • Hydrolysis and Condensation: Slowly add Solution B dropwise to Solution A under vigorous stirring. A white precipitate will form, indicating the hydrolysis of the titanium precursor.

  • Aging: Continue stirring the resulting sol for a specified period (e.g., 1-2 hours) at room temperature to allow for the completion of the condensation and aging process.

  • Drying: Dry the resulting gel in an oven at a specific temperature (e.g., 80-100°C) for several hours to remove the solvent and water.

  • Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 450°C) for a few hours to obtain crystalline TiO₂ nanoparticles.

Data Presentation

Table 1: Effect of TNBT Precursor Concentration on TiO₂ Nanoparticle Size

TNBT Concentration (ml)Average Crystallite Size (nm)
316
1741

Data extracted from a study by S. Phadtare et al.[1][2]

Table 2: Effect of TTIP Precursor Concentration on TiO₂ Nanoparticle Properties

TTIP ConcentrationParticle Size (nm)Band Gap (eV)
Low~163.70
High~413.26

This table summarizes general trends observed in the literature.[1][2]

Visualizations

experimental_workflow cluster_solutionA Solution A cluster_solutionB Solution B cluster_reaction Reaction precursor Titanium Precursor (e.g., TTIP) mix1 Mix & Stir precursor->mix1 solvent1 Ethanol solvent1->mix1 hydrolysis Hydrolysis & Condensation mix1->hydrolysis Add Solution B dropwise water Deionized Water mix2 Mix water->mix2 solvent2 Ethanol solvent2->mix2 catalyst Acid Catalyst (e.g., HNO3) catalyst->mix2 mix2->hydrolysis aging Aging hydrolysis->aging drying Drying aging->drying calcination Calcination drying->calcination nanoparticles TiO₂ Nanoparticles calcination->nanoparticles

Caption: Experimental workflow for sol-gel synthesis of TiO₂ nanoparticles.

logical_relationship cluster_effects Effects on Nanoparticle Properties precursor_conc Increase in Precursor Concentration particle_size Increase in Particle Size precursor_conc->particle_size agglomeration Increased Agglomeration precursor_conc->agglomeration crystallinity Potential Change in Crystalline Phase precursor_conc->crystallinity band_gap Decrease in Band Gap (Red Shift) particle_size->band_gap

References

Strategies for Enhancing Ammonium Titanyl Oxalate Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of ammonium titanyl oxalate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the synthesis of ammonium titanyl oxalate?

A1: The pH of the reaction mixture is a critical parameter. For optimal yield and to ensure the formation of a clear solution before precipitation, a pH range of 1-2 is recommended. This acidic environment prevents the premature hydrolysis and precipitation of titanium species.[1]

Q2: How can I improve the crystallization of the product?

A2: The addition of a co-solvent like ethanol can significantly improve crystallization and increase the overall yield. After dissolving the reactants and adjusting the pH, slowly adding about half the volume of ethanol to the aqueous solution without stirring can induce the precipitation of high-quality crystals.[2]

Q3: What is a typical expected yield for this synthesis?

A3: With an optimized protocol, including purification by recrystallization, an overall yield of up to 85% can be achieved. The initial crystallization may yield around 65%, with further product recoverable from the mother liquor.[2]

Q4: Are there any common impurities I should be aware of?

A4: When starting with titanium tetrachloride, chloride ions are a common impurity. Washing the crystals with a chilled ethanol-water mixture and performing recrystallizations can effectively reduce the chloride content to less than 10 p.p.m.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield - Incorrect pH of the reaction mixture.- Incomplete precipitation.- Loss of product during washing.- Adjust the pH to the optimal range of 1-2 using ammonia solution while ensuring the solution remains clear.[1]- After the initial reaction, add ethanol to induce further precipitation and consider cooling the solution to decrease the solubility of the product.[2]- Use a chilled dilute ethanol solution (e.g., 2 parts ethanol to 5 parts water) for washing the crystals to minimize dissolution.[2]
Precipitate is not forming - The solution is not supersaturated.- The pH is too low, keeping the complex fully dissolved.- Slowly add a co-solvent like ethanol to decrease the solubility of the ammonium titanyl oxalate.[2]- Carefully increase the pH by adding ammonia solution, but avoid exceeding a pH of 2 to prevent the formation of titanium hydroxides.
Product is discolored (yellowish) - Presence of impurities, possibly from starting materials.- Partial hydrolysis of titanium species.- Ensure high-purity starting materials are used.- Perform recrystallization of the final product. Dissolve the crystals in a minimal amount of hot water, filter if necessary, and recrystallize by adding ethanol and cooling.[2]- Maintain a consistently low temperature during the initial mixing of titanium tetrachloride with water to prevent hydrolysis.
Crystals are very fine and difficult to filter - Rapid precipitation.- Slow down the rate of addition of the precipitating agent (ammonia or ethanol).- Allow the solution to stand overnight without stirring after the addition of ethanol to promote the growth of larger crystals.[1]

Experimental Protocols

High-Yield Synthesis of Ammonium Titanyl Oxalate

This protocol is adapted from a method designed for high purity and good yield.[1][2]

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Oxalic acid (H₂C₂O₄)

  • Ammonia solution (NH₃)

  • Ethanol (C₂H₅OH)

  • Deionized water

Procedure:

  • Preparation of Titanium Solution: In a cold environment (e.g., an ice bath), slowly add a measured amount of titanium tetrachloride to deionized water to create an approximately 0.5 M solution. Stir continuously to ensure proper dissolution and to prevent localized hydrolysis.

  • Addition of Oxalic Acid: To the cold, clear titanium solution, dissolve two equivalents of solid oxalic acid.

  • pH Adjustment: Carefully add 4-5 equivalents of ammonia solution to the mixture. It is crucial to add the ammonia slowly and with stirring, ensuring the solution remains clear and free of any turbidity from precipitated titanium hydroxides. The final pH should be in the range of 1-2.

  • Crystallization: Slowly add approximately half the volume of ethanol to the solution without stirring. This will create two layers that will slowly mix.

  • Isolation and Washing: Allow the mixture to stand overnight. Colorless crystals of ammonium titanyl oxalate will form. Collect the crystals by suction filtration and wash them twice with a chilled dilute ethanol solution (e.g., 2 parts ethanol to 5 parts water).

  • Drying and Yield Calculation: Air-dry the crystals at room temperature. An initial yield of around 65% can be expected.

  • Purification and Yield Enhancement: For higher purity, the product can be recrystallized. Dissolve the crystals in the same weight of hot water, filter if necessary, and then add ethanol to induce recrystallization upon cooling. Further product can be obtained from the original mother liquor by evaporation, addition of ethanol, and recrystallization, potentially increasing the overall yield to 85%.[2]

Data Presentation

Table 1: Key Parameters for Optimizing Ammonium Titanyl Oxalate Synthesis

ParameterRecommended Range/ValueExpected OutcomeReference
pH 1 - 2Prevents hydrolysis of titanium species and ensures a clear precursor solution.[1]
Ethanol to Water Volume Ratio ~0.5:1Induces crystallization and improves yield.[2]
Recrystallizations 1-2Reduces chloride impurities to <10 p.p.m.[2]
Initial Yield ~65%Yield from the first crystallization.[2]
Overall Yield up to 85%Total yield after processing the mother liquor.[2]

Visualizations

Experimental Workflow

G cluster_0 Solution Preparation cluster_1 Crystallization cluster_2 Product Isolation & Purification A Prepare 0.5M TiCl4 Solution (Cold) B Dissolve 2 eq. Oxalic Acid A->B Stirring C Adjust pH to 1-2 with Ammonia B->C Slow Addition D Slowly Add Ethanol (~0.5 vol) C->D E Stand Overnight D->E F Filter and Wash with Cold Dilute Ethanol E->F G Air Dry Crystals F->G H Recrystallize from Water/Ethanol (Optional) G->H

Caption: Experimental workflow for the synthesis of ammonium titanyl oxalate.

Chemical Synthesis Pathway

G TiCl4 TiCl4 in H2O Intermediate [TiO(C2O4)2]2- (aq) TiCl4->Intermediate OxalicAcid 2 H2C2O4 OxalicAcid->Intermediate Ammonia 4-5 NH3 Ammonia->Intermediate Product (NH4)2[TiO(C2O4)2]·H2O (s) Intermediate->Product Precipitation Ethanol Ethanol Ethanol->Product Induces

Caption: Simplified chemical pathway for ammonium titanyl oxalate synthesis.

References

Validation & Comparative

A Tale of Two Precursors: Unpacking the Synthesis of Titanium Dioxide from Ammonium Titanyl Oxalate and Titanium Isopropoxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of precursor in nanomaterial synthesis is a critical decision that dictates the final properties and performance of the material. In the realm of titanium dioxide (TiO₂) production, two common contenders are ammonium titanyl oxalate and titanium isopropoxide. This guide provides a comprehensive comparative analysis of these precursors, drawing upon experimental data to illuminate their respective strengths and weaknesses in yielding high-quality TiO₂ nanoparticles.

This comparison delves into the experimental protocols for synthesizing TiO₂ from both precursors, presents a quantitative analysis of the resulting material properties, and visualizes the underlying chemical pathways. This information is intended to empower researchers to make informed decisions in selecting the optimal precursor for their specific applications, be it in photocatalysis, drug delivery systems, or other advanced technologies.

Experimental Showdown: Synthesizing TiO₂ Nanoparticles

The synthesis of TiO₂ nanoparticles is highly dependent on the chosen precursor and the reaction conditions. Below are detailed experimental protocols for both ammonium titanyl oxalate and titanium isopropoxide, providing a foundation for understanding the practical differences in their application.

Synthesis Protocol: Ammonium Titanyl Oxalate

A common method for synthesizing TiO₂ from ammonium titanyl oxalate is through thermal decomposition or hydrothermal treatment.

Hydrothermal Synthesis:

  • A solution of ammonium titanyl oxalate is prepared in deionized water.

  • The pH of the solution is adjusted, often using ammonium hydroxide, to a specific value (e.g., pH 7.5) to precipitate titanyl hydroxide.[1]

  • The resulting precipitate is thoroughly washed with deionized water to remove impurities.

  • The washed precipitate is then subjected to hydrothermal treatment in a sealed autoclave at temperatures ranging from 150°C to 250°C for several hours.[2]

  • After cooling, the product is filtered, washed, and dried to obtain TiO₂ nanoparticles.

Synthesis Protocol: Titanium Isopropoxide

The sol-gel method is a widely employed technique for producing TiO₂ from titanium isopropoxide, offering excellent control over particle size and morphology.[3][4][5][6]

Sol-Gel Synthesis:

  • Titanium isopropoxide is dissolved in an alcohol, such as ethanol or isopropanol.[3][5]

  • In a separate vessel, a mixture of water, alcohol, and an acid catalyst (e.g., nitric acid or hydrochloric acid) is prepared.[3][5]

  • The acidic water/alcohol solution is added dropwise to the titanium isopropoxide solution under vigorous stirring.[5]

  • The resulting sol is allowed to age, leading to the formation of a gel through hydrolysis and condensation reactions.

  • The gel is then dried to remove the solvent, often at a controlled temperature.

  • Finally, the dried gel is calcined at temperatures typically ranging from 400°C to 800°C to induce crystallization and remove residual organic matter, yielding TiO₂ nanoparticles.[7]

A Quantitative Look: Comparing Physicochemical Properties

The choice of precursor significantly impacts the physicochemical properties of the resulting TiO₂ nanoparticles. The following tables summarize key quantitative data from various studies, offering a side-by-side comparison.

PropertyAmmonium Titanyl Oxalate derived TiO₂Titanium Isopropoxide derived TiO₂
Typical Crystal Phase Anatase, Rutile, or a mix depending on pH and temperature.[1][2]Primarily Anatase at lower calcination temperatures, transitioning to Rutile at higher temperatures.[7]
Crystallite Size (nm) 10 - 50 nm5 - 30 nm[8]
Surface Area (m²/g) 50 - 150 m²/g50 - 200 m²/g[9]
Calcination Temperature (°C) 400 - 800 °C400 - 800 °C[7]

Table 1: Comparison of Physicochemical Properties.

PrecursorSynthesis MethodParticle Size (nm)Surface Area (m²/g)Photocatalytic Activity (Degradation Efficiency)Reference
Titanium IsopropoxideSol-Gel1746.2448% (4-chlorophenol)[10]
Titanium IsopropoxideHydrothermal761.3151% (4-chlorophenol)[10]
Titanium IsopropoxideSol-Gel~30--[5]
Titanium IsopropoxideSol-Gel18.3-Effective Methylene Blue Degradation[8]

Table 2: Performance Data of Titanium Isopropoxide as a Precursor.

Visualizing the Chemistry: Synthesis Workflows and Mechanisms

To better understand the transformation from precursor to final product, the following diagrams, generated using the DOT language, illustrate the experimental workflows and the underlying chemical reactions.

Synthesis Workflows

AmmoniumTitanylOxalate_Workflow cluster_prep Solution Preparation cluster_precip Precipitation cluster_hydro Hydrothermal Treatment A Ammonium Titanyl Oxalate C Mix and Dissolve A->C B Deionized Water B->C D Adjust pH with NH4OH C->D E Titanyl Hydroxide Precipitate D->E F Wash Precipitate E->F G Autoclave (150-250°C) F->G H TiO₂ Nanoparticles G->H

Caption: Hydrothermal synthesis workflow for TiO₂ from ammonium titanyl oxalate.

TitaniumIsopropoxide_Workflow cluster_sol Sol Formation cluster_gel Gelation and Processing A Titanium Isopropoxide C Mix A->C B Alcohol (Ethanol/Isopropanol) B->C E Dropwise Addition & Stirring C->E D Acidic Water/Alcohol Solution D->E F Aging (Gel Formation) E->F G Drying F->G H Calcination (400-800°C) G->H I TiO₂ Nanoparticles H->I

Caption: Sol-gel synthesis workflow for TiO₂ from titanium isopropoxide.

Reaction Mechanisms

The sol-gel process for titanium isopropoxide involves two key reaction steps: hydrolysis and condensation.

SolGel_Mechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation Ti_OR Ti(OR)₄ Hydrolysis Hydrolysis Ti_OR->Hydrolysis H2O H₂O H2O->Hydrolysis Ti_OH_OR Ti(OR)₃(OH) Ti_OH_OR2 2 x Ti(OR)₃(OH) ROH ROH Hydrolysis->Ti_OH_OR Hydrolysis->ROH Condensation Condensation Ti_OH_OR2->Condensation Ti_O_Ti (RO)₃Ti-O-Ti(OR)₃ H2O_out H₂O Condensation->Ti_O_Ti Condensation->H2O_out

Caption: Simplified hydrolysis and condensation mechanism in the sol-gel synthesis of TiO₂.

The decomposition of ammonium titanyl oxalate is a more direct thermal process.

ATO_Decomposition ATO (NH₄)₂TiO(C₂O₄)₂·H₂O Heat Heat (Δ) ATO->Heat TiO2 TiO₂ Heat->TiO2 Byproducts NH₃ + H₂O + CO + CO₂ Heat->Byproducts

Caption: Thermal decomposition of ammonium titanyl oxalate to form TiO₂.

Concluding Remarks

Both ammonium titanyl oxalate and titanium isopropoxide serve as viable precursors for the synthesis of TiO₂ nanoparticles, each with its own set of advantages and procedural nuances.

Titanium isopropoxide , particularly when used in sol-gel synthesis, offers a high degree of control over particle size, morphology, and crystallinity. The extensive body of research on this precursor provides a solid foundation for process optimization and tailoring material properties for specific applications.

Ammonium titanyl oxalate , on the other hand, presents a potentially simpler route to TiO₂ through thermal decomposition or hydrothermal methods, which may be advantageous in terms of scalability and cost-effectiveness. However, achieving the same level of fine control over the final material properties might require more empirical optimization of parameters like pH and reaction temperature.

Ultimately, the selection between these two precursors will depend on the specific requirements of the intended application, the desired physicochemical properties of the TiO₂ nanoparticles, and the available laboratory resources. This guide provides the foundational knowledge and comparative data to aid researchers in making a strategic and informed choice.

References

The Influence of Precursors on the Photocatalytic Efficacy of Titanium Dioxide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of titanium dioxide (TiO2) synthesized from various precursors reveals significant variations in photocatalytic activity, directly impacting its efficiency in environmental remediation and other applications. This guide provides a comparative analysis of TiO2 performance derived from different starting materials, supported by experimental data, to assist researchers in selecting the optimal synthesis strategy for their specific needs.

The choice of precursor in the synthesis of TiO2 nanoparticles plays a pivotal role in determining the structural, morphological, and electronic properties of the final material. These properties, in turn, dictate its photocatalytic performance. This report details the synthesis of TiO2 from three common precursors—Titanium Tetraisopropoxide (TTIP), Titanium Butoxide (TBO), and a green synthesis approach using plant extracts—and evaluates their respective efficiencies in the degradation of organic pollutants under UV irradiation.

Comparative Performance of TiO2 from Different Precursors

The photocatalytic activity of TiO2 synthesized from various precursors was evaluated based on the degradation of common organic dyes such as Methylene Blue (MB), Rhodamine B (RhB), and the antibiotic Tetracycline (TC). The key performance indicators, including degradation efficiency, reaction rate constant, and specific surface area, are summarized in the table below.

PrecursorSynthesis MethodPollutant DegradedDegradation Efficiency (%)Rate Constant (k, min⁻¹)Specific Surface Area (m²/g)Band Gap (eV)Reference
Titanium Tetraisopropoxide (TTIP)Sol-GelMethylene Blue~83.480.00678-2.95 - 3.25[1]
Titanium Butoxide (TBO)Sol-GelMethylene Blue~99---[1]
Tetrabutyl TitanateHydrothermalRhodamine BSuperior to other samples---[2]
Basil Leaf Extract (Green)PrecipitationTetracycline90.40.015245.513.28[3]
Commercial P25 TiO2----~50-
Pigment Grade Titania----11.6-

Experimental Protocols

Synthesis of TiO2 Nanoparticles

A generalized procedure for the synthesis of TiO2 nanoparticles using the sol-gel method is described below. This method is widely adopted due to its simplicity and ability to produce nanoparticles with a high surface area.

a. From Titanium Tetraisopropoxide (TTIP):

  • A solution of TTIP is prepared in an alcohol solvent, such as isopropanol or ethanol.[4][5]

  • This solution is then hydrolyzed by the dropwise addition of deionized water under vigorous stirring. The hydrolysis can be carried out in an acidic, neutral, or basic medium to control the particle size and phase composition.[6]

  • The resulting sol is aged for a specified period, typically 24 hours, to allow for the completion of the hydrolysis and condensation reactions, leading to the formation of a gel.

  • The gel is then dried to remove the solvent and subsequently calcined at a high temperature (typically 400-700 °C) to induce crystallization into the desired anatase or rutile phase.[6]

b. From Titanium Butoxide (TBO): The procedure is similar to that for TTIP, with TBO used as the titanium precursor. The hydrolysis of TBO is generally slower than that of TTIP.[7]

c. Green Synthesis using Basil Leaf Extract:

  • An aqueous extract of basil leaves is prepared by boiling the leaves in deionized water.

  • A titanium precursor (e.g., a titanium salt) is added to the leaf extract. The biomolecules in the extract act as reducing and capping agents, facilitating the formation of TiO2 nanoparticles.[3]

  • This method often eliminates the need for a separate precipitating agent and high-temperature calcination.[3] The resulting TiO2 is collected by centrifugation and washed.

Characterization of TiO2 Nanoparticles

The synthesized TiO2 nanoparticles are characterized to understand their physical and chemical properties, which influence their photocatalytic activity. Key characterization techniques include:

  • X-ray Diffraction (XRD): To determine the crystal structure (anatase, rutile, or brookite) and crystallite size.[1][6]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and shape of the nanoparticles.[8][4]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticles. A larger surface area generally leads to higher photocatalytic activity.[3][8]

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy of the TiO2, which indicates the wavelength of light it can absorb to initiate photocatalysis.[3][6]

Evaluation of Photocatalytic Activity

The photocatalytic performance of the synthesized TiO2 is typically evaluated by monitoring the degradation of a model organic pollutant in an aqueous solution.

  • A known concentration of the TiO2 catalyst is dispersed in an aqueous solution of the pollutant (e.g., Methylene Blue).[9]

  • The suspension is first stirred in the dark to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.[10]

  • The suspension is then irradiated with a light source (e.g., a UV lamp or simulated solar light).[2][11]

  • Aliquots of the suspension are withdrawn at regular time intervals and centrifuged to remove the TiO2 catalyst.

  • The concentration of the pollutant in the supernatant is measured using a UV-Vis spectrophotometer.[9]

  • The degradation efficiency is calculated as the percentage decrease in the pollutant concentration over time. The reaction kinetics are often modeled using a pseudo-first-order rate equation.[3]

Experimental Workflow and Signaling Pathways

The general workflow for validating the photocatalytic activity of synthesized TiO2 is depicted in the following diagram.

G cluster_synthesis TiO2 Synthesis & Characterization cluster_photocatalysis Photocatalytic Activity Validation Precursor Select Precursor (e.g., TTIP, TBO, Green) Synthesis Synthesize TiO2 (e.g., Sol-Gel, Hydrothermal) Precursor->Synthesis Characterization Characterize Nanoparticles (XRD, SEM, BET, DRS) Synthesis->Characterization Dispersion Disperse TiO2 in Solution Characterization->Dispersion Preparation Prepare Pollutant Solution (e.g., Methylene Blue) Preparation->Dispersion Dark Stir in Dark (Adsorption-Desorption Equilibrium) Dispersion->Dark Irradiation Irradiate with Light Source (UV or Solar) Dark->Irradiation Sampling Collect Samples at Intervals Irradiation->Sampling Analysis Analyze Pollutant Concentration (UV-Vis Spectrophotometry) Sampling->Analysis Evaluation Evaluate Performance (Degradation %, Rate Constant) Analysis->Evaluation G cluster_pathway Photocatalytic Degradation Pathway TiO2 TiO2 Electron e⁻ (conduction band) TiO2->Electron Hole h⁺ (valence band) TiO2->Hole Light Light (hν ≥ Eg) Light->TiO2 O2 O₂ Electron->O2 H2O_OH H₂O / OH⁻ Hole->H2O_OH Superoxide •O₂⁻ O2->Superoxide Hydroxyl •OH H2O_OH->Hydroxyl Pollutant Organic Pollutant Superoxide->Pollutant Hydroxyl->Pollutant Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation

References

Ammonium titanyl oxalate versus other titanium precursors for TiO2 synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the selection of titanium precursors for the synthesis of titanium dioxide (TiO₂), with a focus on ammonium titanyl oxalate.

Introduction

The synthesis of titanium dioxide (TiO₂) nanoparticles with tailored properties is of paramount importance for a wide range of applications, including photocatalysis, sensors, and drug delivery. The choice of the titanium precursor is a critical factor that significantly influences the physicochemical properties of the resulting TiO₂, such as crystal structure, particle size, surface area, and, consequently, its performance. This guide provides a comparative overview of ammonium titanyl oxalate and other common titanium precursors—titanium isopropoxide and titanium tetrachloride—for TiO₂ synthesis.

Quantitative Data Comparison

The selection of a titanium precursor has a direct impact on the properties of the synthesized TiO₂. The following table summarizes typical quantitative data for TiO₂ prepared from ammonium titanyl oxalate, titanium isopropoxide, and titanium tetrachloride. It is important to note that the values presented are collated from various studies, and direct comparison can be influenced by the specific synthesis method and experimental conditions employed.

PrecursorSynthesis MethodCrystal PhaseCrystallite/Particle Size (nm)BET Surface Area (m²/g)Photocatalytic Activity (e.g., Methylene Blue Degradation)
Ammonium Titanyl Oxalate Thermal DecompositionAnatase, Rutile, Brookite10 - 10010 - 150Moderate to High
HydrothermalAnatase, Rutile13 - 50[1]50 - 200High
Titanium Isopropoxide (TTIP) Sol-GelAnatase~20[2]82.65 - 168.59[3]High (e.g., 97% degradation in 150 min)[3]
HydrothermalAnatase10.43[4]~220[5]High
Titanium Tetrachloride (TiCl₄) Hydrolysis/Sol-GelAnatase5 - 20[6][7]~141[6][7]High
HydrothermalRutile~4-Moderate to High

Experimental Protocols

Detailed methodologies for the synthesis of TiO₂ from different precursors are provided below. These protocols are representative examples and can be modified based on specific research requirements.

Synthesis of TiO₂ from Ammonium Titanyl Oxalate via Thermal Decomposition

This method leverages the thermal decomposition of ammonium titanyl oxalate to produce TiO₂ nanoparticles. The oxalate ligands are removed at relatively low temperatures, yielding pure titanium oxide.[8]

Protocol:

  • Place a known amount of ammonium titanyl oxalate monohydrate powder in a ceramic crucible.

  • Transfer the crucible to a muffle furnace.

  • Heat the sample in air at a controlled ramp rate (e.g., 5 °C/min) to the desired calcination temperature (typically between 400 °C and 800 °C). The specific temperature will influence the resulting crystal phase and particle size.

  • Maintain the temperature for a set duration (e.g., 2-4 hours) to ensure complete decomposition and crystallization.

  • Allow the furnace to cool down to room temperature naturally.

  • The resulting white powder is TiO₂.

Synthesis of TiO₂ from Titanium Isopropoxide (TTIP) via Sol-Gel Method

The sol-gel method is a versatile technique for producing high-purity and homogenous TiO₂ nanoparticles at low temperatures.[2]

Protocol:

  • Prepare a solution of titanium isopropoxide in an alcohol, such as isopropanol or ethanol.

  • In a separate beaker, prepare an aqueous solution, which may contain an acid (e.g., nitric acid) or a base to catalyze the hydrolysis reaction.[2]

  • Slowly add the aqueous solution dropwise to the titanium isopropoxide solution under vigorous stirring.

  • Continue stirring for a specified period (e.g., 1-2 hours) to allow for hydrolysis and condensation reactions, leading to the formation of a sol.

  • Age the sol for a period (e.g., 24 hours) to form a gel.

  • Dry the gel in an oven at a low temperature (e.g., 80-100 °C) to remove the solvent.

  • Calcine the dried gel in a furnace at a higher temperature (e.g., 400-600 °C) to obtain crystalline TiO₂ nanoparticles.

Synthesis of TiO₂ from Titanium Tetrachloride (TiCl₄) via Hydrolysis

Titanium tetrachloride is a highly reactive precursor that readily hydrolyzes in the presence of water to form titanium dioxide.

Protocol:

  • Cool distilled water in an ice bath.

  • Slowly and carefully add titanium tetrachloride dropwise to the cold water under vigorous stirring. This reaction is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.[6][9]

  • A white precipitate of hydrated titanium oxide will form.

  • Adjust the pH of the solution by adding a base, such as ammonium hydroxide, to promote precipitation.[9]

  • Age the precipitate for a certain period (e.g., 12 hours).[9]

  • Filter and wash the precipitate repeatedly with distilled water to remove chloride ions.

  • Dry the precipitate in an oven at around 100 °C.

  • Calcine the dried powder at a desired temperature (e.g., 400-600 °C) to obtain crystalline TiO₂.[9]

Visualizing the Synthesis and Decision-Making Process

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships in TiO₂ synthesis.

ExperimentalWorkflow cluster_precursor Precursor Selection cluster_synthesis Synthesis Method cluster_processing Post-Synthesis Processing cluster_characterization Characterization Ammonium_Titanyl_Oxalate Ammonium Titanyl Oxalate Thermal_Decomposition Thermal Decomposition Ammonium_Titanyl_Oxalate->Thermal_Decomposition Hydrothermal Hydrothermal Ammonium_Titanyl_Oxalate->Hydrothermal Titanium_Isopropoxide Titanium Isopropoxide Sol_Gel Sol-Gel Titanium_Isopropoxide->Sol_Gel Titanium_Isopropoxide->Hydrothermal Titanium_Tetrachloride Titanium Tetrachloride Titanium_Tetrachloride->Sol_Gel Hydrolysis Hydrolysis Titanium_Tetrachloride->Hydrolysis Calcination Calcination Thermal_Decomposition->Calcination Washing_Drying Washing & Drying Sol_Gel->Washing_Drying Hydrothermal->Washing_Drying Hydrolysis->Washing_Drying Washing_Drying->Calcination Washing_Drying->Calcination Washing_Drying->Calcination XRD XRD (Crystal Phase) Calcination->XRD SEM_TEM SEM/TEM (Morphology, Size) Calcination->SEM_TEM BET BET (Surface Area) Calcination->BET Photocatalysis_Test Photocatalysis Test Calcination->Photocatalysis_Test

Caption: Experimental workflow for TiO₂ synthesis from various precursors.

PrecursorPropertyRelationship cluster_inputs Inputs cluster_properties Resulting TiO₂ Properties cluster_performance Performance Precursor Titanium Precursor (e.g., Ammonium Titanyl Oxalate, Titanium Isopropoxide, TiCl₄) Crystal_Phase Crystal Phase (Anatase, Rutile, Brookite) Precursor->Crystal_Phase Particle_Size Particle Size Precursor->Particle_Size Synthesis_Method Synthesis Method (e.g., Sol-Gel, Hydrothermal, Thermal Decomposition) Synthesis_Method->Crystal_Phase Surface_Area Surface Area Synthesis_Method->Surface_Area Morphology Morphology Synthesis_Method->Morphology Parameters Synthesis Parameters (Temperature, pH, Time) Parameters->Crystal_Phase Parameters->Particle_Size Parameters->Surface_Area Photocatalytic_Activity Photocatalytic Activity Crystal_Phase->Photocatalytic_Activity Particle_Size->Photocatalytic_Activity Surface_Area->Photocatalytic_Activity Morphology->Photocatalytic_Activity

Caption: Logical relationship between synthesis inputs and TiO₂ properties.

Conclusion

The choice of titanium precursor is a fundamental decision in the synthesis of TiO₂ that dictates the final properties and performance of the material.

  • Ammonium titanyl oxalate is a versatile solid precursor that can yield various TiO₂ polymorphs through methods like thermal decomposition and hydrothermal synthesis. It is particularly advantageous for producing high-purity TiO₂.[8]

  • Titanium isopropoxide is a widely used liquid precursor, especially in sol-gel synthesis, which allows for excellent control over particle size and morphology, often resulting in high surface area materials.

  • Titanium tetrachloride is a highly reactive and cost-effective liquid precursor, suitable for large-scale production, though it requires careful handling due to its corrosive nature and the release of HCl during hydrolysis.

Ultimately, the optimal precursor and synthesis method will depend on the desired characteristics of the TiO₂ nanoparticles and the specific requirements of the intended application. Researchers should carefully consider the trade-offs between precursor cost, handling safety, and the achievable material properties.

References

A Comparative Analysis of Titanium Dioxide Properties Derived from Various Titanium Salt Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of titanium dioxide (TiO₂) nanoparticles synthesized from different titanium salt precursors. The selection of a precursor is a critical step in the synthesis process, as it significantly influences the physicochemical properties and, consequently, the performance of the resulting TiO₂ material.[1] This document is intended for researchers, scientists, and professionals in drug development who utilize TiO₂ in applications such as photocatalysis, drug delivery, and biomaterials.

Data Presentation: Comparative Properties of TiO₂ from Different Precursors

The properties of TiO₂ nanoparticles, including crystal structure, crystallite size, surface area, and photocatalytic activity, are heavily dependent on the chosen titanium precursor and the synthesis method employed.[1][2] The following table summarizes typical data gathered from various studies. It is important to note that these values can vary based on specific synthesis conditions like pH, temperature, and calcination treatment.[3][4][5]

PrecursorCommon Synthesis Method(s)Predominant Crystal Phase (Post-Calcination)Typical Crystallite Size (nm)Typical Surface Area (m²/g)Key Characteristics & Remarks
Titanium(IV) Chloride (TiCl₄) Sol-Gel, HydrolysisAnatase, Rutile (low pH can favor rutile)[6][7]5 - 30[6][8]50 - 150[6]Highly reactive with water, releasing HCl gas.[9] Synthesis requires careful handling. Can yield small, uniform particles.[6]
Titanium(IV) Isopropoxide (TTIP) Sol-Gel, Hydrothermal, Solvothermal[2][10]Anatase[3][11]7 - 25[2][3]60 - 200[12]Common and versatile precursor.[1] Hydrolysis rate is rapid and needs to be controlled, often by using alcohol as a solvent.[3]
Titanium(IV) Butoxide (TBT/TBOT) Sol-Gel, Hydrothermal[12][13]Anatase, Mixed Anatase/Rutile[5][14]15 - 50[5]30 - 200[12]Slower hydrolysis rate compared to TTIP, allowing for potentially better control over particle growth.[13]
Titanium(IV) Oxysulfate (TiOSO₄) / Sulfate (Ti(SO₄)₂) Hydrolysis, Sol-Gel, Hydrothermal[4][15]Anatase, Anatase/Brookite mixture[4]8 - 25[16]100 - 300[4]Inorganic precursor, often used in the industrial sulfate process.[17] Can produce TiO₂ with high thermal stability and surface area.[4][16]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following sections outline generalized protocols for the synthesis of TiO₂ from various precursors and its subsequent characterization.

1. Sol-Gel Synthesis from Titanium(IV) Isopropoxide (TTIP) This method is widely used for its simplicity and ability to produce homogenous nanoparticles.[2]

  • Precursor Solution Preparation: Prepare a solution of Titanium(IV) Isopropoxide (TTIP) in an alcohol, such as isopropanol or ethanol.[3]

  • Hydrolysis: Prepare an aqueous solution, which may contain an acid (e.g., HNO₃) or base (e.g., NH₄OH) to control the pH.[3]

  • Mixing: Add the TTIP solution dropwise into the aqueous solution under vigorous stirring.[10] A gel will form as hydrolysis and condensation reactions proceed.

  • Aging: Age the resulting gel for a specific period (e.g., 18-24 hours) at room temperature or slightly elevated temperatures (60-70°C).[3]

  • Drying: Wash the gel with ethanol and then dry it in an oven (e.g., at 100°C) to remove the solvent, resulting in a xerogel powder.[3][11]

  • Calcination: Calcine the dried powder in a furnace at temperatures typically ranging from 400°C to 600°C for several hours. This step promotes crystallization into the desired phase (e.g., anatase) and removes residual organic matter.[3][18]

2. Hydrolysis Synthesis from Titanium(IV) Chloride (TiCl₄) This protocol requires caution due to the vigorous reaction of TiCl₄ with water.

  • Preparation: Cool deionized water in an ice-water bath.[8]

  • Hydrolysis: Slowly add TiCl₄ dropwise to the cold water under vigorous stirring.[6][19] This reaction is highly exothermic and produces HCl.

  • Peptization: Adjust the pH of the resulting suspension to 8-12 using a base like sodium hydroxide to form a hydrated titanium oxide gel.[6][19] After aging, the gel is filtered and washed thoroughly to remove chloride ions.[20]

  • Sol Formation: Re-disperse the filtered cake in water and add an acid (e.g., HCl or HNO₃) to peptize the gel, forming a stable TiO₂ sol.[6][20]

  • Drying and Calcination: The sol can be dried to obtain a powder, which is then calcined at temperatures between 250°C and 600°C to induce crystallinity.[8]

3. Hydrothermal Synthesis from Titanium(IV) Oxysulfate (TiOSO₄) This method is effective for producing crystalline TiO₂ directly in solution.[15]

  • Precursor Solution: Dissolve Titanium(IV) Oxysulfate (TiOSO₄) in distilled water, often with gentle heating (e.g., 45°C) to ensure complete dissolution.[15]

  • Hydrothermal Treatment: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave to a specific temperature (e.g., 100-220°C) and maintain it for several hours (e.g., 6 hours).[15]

  • Product Recovery: After the autoclave cools down, collect the resulting white TiO₂ powder.

  • Washing and Drying: Wash the powder multiple times with distilled water and ethanol to remove impurities, then dry it in an oven overnight.[15]

  • Calcination: Anneal the dried powder in air (e.g., at 500°C) to enhance crystallinity and remove any remaining impurities.[15]

1. X-Ray Diffraction (XRD)

  • Objective: To identify the crystal phases (anatase, rutile, brookite) and estimate the average crystallite size.[1]

  • Procedure: A powdered sample is placed on a holder and irradiated with monochromatic X-rays. The diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting peaks are compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the phases.[21] The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[18]

2. Electron Microscopy (SEM/TEM)

  • Objective: To visualize the morphology, particle size, and aggregation state of the nanoparticles.[21]

  • Procedure (TEM): A small amount of the nanoparticle powder is dispersed in a solvent (e.g., ethanol) using ultrasonication. A drop of the dispersion is placed onto a carbon-coated copper grid and allowed to dry. The grid is then analyzed in a transmission electron microscope.

  • Procedure (SEM): The powder is mounted on a sample stub using conductive tape and may be sputter-coated with a thin layer of a conductive material (e.g., gold) to prevent charging. The sample is then imaged in a scanning electron microscope.

3. Brunauer-Emmett-Teller (BET) Surface Area Analysis

  • Objective: To measure the specific surface area, pore volume, and pore size distribution.[1]

  • Procedure: The sample is first degassed under vacuum at an elevated temperature to remove adsorbed contaminants. Then, the adsorption and desorption of an inert gas (typically nitrogen) onto the sample surface is measured at a constant temperature (usually that of liquid nitrogen). The BET equation is applied to the adsorption data to calculate the specific surface area.

4. UV-Vis Diffuse Reflectance Spectroscopy (DRS)

  • Objective: To determine the optical properties, specifically the band gap energy (Eg) of the semiconductor material.[1]

  • Procedure: The powdered sample is placed in a sample holder. The diffuse reflectance of the sample is measured over a range of wavelengths (typically 200-800 nm). The band gap energy is then calculated from the reflectance data using the Tauc plot method, which involves plotting (αhν)ⁿ versus photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition (n=2 for an indirect band gap semiconductor like anatase TiO₂).

5. Photocatalytic Activity Evaluation

  • Objective: To quantify the efficiency of the TiO₂ nanoparticles in degrading a model pollutant under light irradiation.[7]

  • Procedure:

    • A known concentration of the TiO₂ catalyst is suspended in an aqueous solution of a model pollutant (e.g., methylene blue, rhodamine B, or 4-chlorophenol).[4]

    • The suspension is typically stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.

    • The suspension is then irradiated with a light source (e.g., a UV lamp or a solar simulator).

    • Aliquots of the suspension are withdrawn at regular time intervals, and the catalyst is removed by centrifugation or filtration.

    • The concentration of the pollutant in the supernatant is measured using a UV-Vis spectrophotometer. The degradation efficiency is calculated based on the decrease in pollutant concentration over time.[22]

Visualizations: Workflows and Mechanisms

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Precursor Select Precursor (e.g., TiCl4, TTIP, TBT, TiOSO4) Solvent Prepare Solvent System (e.g., Water, Alcohol) Reaction Hydrolysis & Condensation (e.g., Sol-Gel, Hydrothermal) Aging Aging Drying Drying Calcination Calcination (Crystallization) TiO2 TiO2 Nanopowder XRD XRD (Phase, Size) TiO2->XRD BET BET (Surface Area) TiO2->BET Microscopy TEM / SEM (Morphology) TiO2->Microscopy UVVis UV-Vis DRS (Band Gap) TiO2->UVVis Photocatalysis Photocatalytic Test (Activity) TiO2->Photocatalysis

Photocatalysis_Mechanism Pollutant Organic Pollutants Degradation Degradation Products (CO₂, H₂O) Pollutant->Degradation CB CB Superoxide Superoxide CB->Superoxide Reduction Superoxide->Pollutant attacks O2 O2 O2->Superoxide VB VB Hydroxyl Hydroxyl VB->Hydroxyl Oxidation Hydroxyl->Pollutant attacks H2O H2O H2O->Hydroxyl

References

A Comparative Guide to Validating Ammonium Titanyl Oxalate Functional Groups Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Characterization of Ammonium Titanyl oxalate.

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other analytical techniques for the validation of functional groups in ammonium titanyl oxalate. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical approach for their specific needs.

Introduction: The Importance of Functional Group Validation

Ammonium titanyl oxalate, (NH₄)₂TiO(C₂O₄)₂·H₂O, is a versatile precursor in the synthesis of various advanced materials, including titanium dioxide (TiO₂) nanoparticles and catalysts.[1] The precise coordination of the oxalate and ammonium ligands to the titanium center, along with the presence of the titanyl (Ti=O) group, dictates the compound's reactivity and the properties of the resulting materials. Therefore, accurate validation of these functional groups is crucial for quality control, reaction monitoring, and understanding structure-property relationships.

FTIR spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its vibrational modes. This makes it an ideal tool for identifying the key functional groups present in ammonium titanyl oxalate.

FTIR Spectroscopy for Functional Group Analysis of Ammonium Titanyl Oxalate

FTIR spectroscopy is a rapid and sensitive method for confirming the presence of the essential functional groups in ammonium titanyl oxalate. The characteristic vibrational frequencies of the oxalate, ammonium, and titanyl groups appear at distinct positions in the infrared spectrum, allowing for their unambiguous identification.

Key Functional Groups and Their Vibrational Signatures

The FTIR spectrum of ammonium titanyl oxalate is characterized by several key absorption bands. The oxalate ligands exhibit strong absorptions due to the stretching vibrations of the C=O and C-O bonds. The ammonium ions (NH₄⁺) show characteristic N-H stretching and bending vibrations. The titanyl group (Ti=O) typically displays a stretching vibration in the lower wavenumber region of the mid-infrared spectrum. The presence of water of hydration is also readily identified by its characteristic O-H stretching and bending modes.

Table 1: FTIR Peak Assignments for Ammonium Titanyl Oxalate Functional Groups

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3400 (broad)O-H stretchingWater of Hydration
~3150N-H stretchingAmmonium (NH₄⁺)
~1700Asymmetric C=O stretchingOxalate (C₂O₄²⁻)
~1400Symmetric C=O stretchingOxalate (C₂O₄²⁻)
~1450N-H bendingAmmonium (NH₄⁺)
~900Ti=O stretchingTitanyl (Ti=O)
~800O-C=O bendingOxalate (C₂O₄²⁻)

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument. The vibrations associated with the oxalate ligands are particularly informative, with characteristic modes appearing in the 1300–1700 cm⁻¹ region.[1]

Experimental Workflow for FTIR Analysis

The following diagram illustrates a typical workflow for the analysis of ammonium titanyl oxalate using Attenuated Total Reflectance (ATR)-FTIR spectroscopy, a common technique for solid samples.

FTIR_Workflow FTIR Analysis Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing & Interpretation Sample Obtain Ammonium Titanyl Oxalate Powder Grind Grind to a Fine Powder (if necessary) Sample->Grind ATR Place Powder on ATR Crystal Grind->ATR Pressure Apply Pressure to Ensure Good Contact ATR->Pressure Collect Collect FTIR Spectrum Pressure->Collect Process Process Spectrum (Baseline Correction, etc.) Collect->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Reference Spectra or Literature Data Identify->Compare Technique_Selection Decision Tree for Technique Selection Start What is the primary research question? Q_Functional Confirming functional groups? Start->Q_Functional Q_Crystal Determining crystal structure? Start->Q_Crystal Q_Thermal Assessing thermal stability? Start->Q_Thermal FTIR FTIR Spectroscopy Q_Functional->FTIR Yes XRD X-ray Diffraction Q_Crystal->XRD Yes TGA Thermogravimetric Analysis Q_Thermal->TGA Yes Raman Raman Spectroscopy (for complementary data) FTIR->Raman Need complementary vibrational data?

References

Performance comparison of photocatalysts synthesized from different titanium compounds.

Author: BenchChem Technical Support Team. Date: November 2025

The efficacy of titanium dioxide (TiO2) as a photocatalyst is profoundly influenced by its intrinsic physicochemical properties, such as crystallinity, surface area, and particle size. These characteristics are, in turn, significantly dictated by the choice of the titanium precursor used during synthesis. This guide provides a comparative analysis of the performance of TiO2 photocatalysts synthesized from various commonly used titanium compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Performance Comparison of TiO2 from Different Precursors

The selection of the titanium precursor has a direct impact on the structural and electronic properties of the resulting TiO2 material, which ultimately governs its photocatalytic efficiency. The following table summarizes the performance of photocatalysts derived from different titanium compounds based on the degradation of model organic pollutants.

Titanium PrecursorSynthesis MethodPollutantDegradation Efficiency (%)Key Findings
Titanium Tetraisopropoxide (TTIP) Sol-GelMethylene Blue~90%Often produces a high surface area and the reactive anatase phase, leading to faster degradation rates compared to TiCl4-derived materials.[1]
Titanium Tetrachloride (TiCl4) HydrolysisIsopropanolLower than TTIPThe hydrolysis rate and precursor addition speed can influence the crystal phase, with slower addition favoring the formation of the less photoactive rutile phase.[1] Films from TiCl4 were found to be more active than those from TTIP for azo dye degradation under visible light.[2]
Titanium Butoxide (TBO) Sol-GelMethyl Orange~99%Can produce highly effective photocatalysts, with one study showing ~99% degradation of methyl orange in 180 minutes.[3]
Titanium(IV) 2-ethylhexyloxide (TEO) Supercritical CO2CO2 PhotoreductionHigh (6.3-7 µmol·g⁻¹·h⁻¹)Along with TIP-derived catalysts, showed higher CO2 photoconversion rates, about three times higher than commercial P-25 TiO2.[4][5][6]
Titanium(IV) bis(ammonium lactato)dihydroxide (TALH) Hydrothermal4-Chlorophenol82% (nanotubes)TiO2 nanostructures prepared from TALH exhibited higher photocatalytic degradation efficiency compared to those from TTIP.[7]

Experimental Protocols

Standardized and detailed experimental protocols are crucial for the reproducible synthesis and evaluation of photocatalysts. Below are methodologies for key experiments.

Synthesis of TiO2 Nanoparticles (Sol-Gel Method)

The sol-gel method is a widely used technique for synthesizing TiO2 nanoparticles.[8][9]

  • Precursor Solution: A titanium precursor, such as titanium tetraisopropoxide (TTIP), is dissolved in an alcohol (e.g., isopropanol).

  • Hydrolysis: The solution is hydrolyzed by the controlled addition of water, often in the presence of an acid or base catalyst.

  • Polycondensation: This leads to the formation of a sol, which is a colloidal suspension of solid particles in a liquid.

  • Gelation: With time, the sol evolves into a gel, a three-dimensional network of particles.

  • Drying and Calcination: The gel is dried to remove the solvent and then calcined at elevated temperatures (typically 400-600 °C) to crystallize the TiO2 and remove residual organic matter.

Photocatalytic Activity Evaluation

The photocatalytic performance of the synthesized TiO2 is typically assessed by monitoring the degradation of a model pollutant under light irradiation.[8][10][11]

  • Catalyst Suspension: A known amount of the TiO2 photocatalyst is dispersed in an aqueous solution of the model pollutant (e.g., methylene blue, rhodamine B, or phenol).[11]

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark to allow the pollutant to reach adsorption-desorption equilibrium on the catalyst surface.

  • Irradiation: The suspension is then exposed to a light source (e.g., UV lamp or solar simulator).

  • Sampling: Aliquots of the suspension are collected at regular time intervals.

  • Analysis: The samples are centrifuged to remove the catalyst particles, and the concentration of the pollutant in the supernatant is measured using a UV-Vis spectrophotometer.

  • Degradation Efficiency Calculation: The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.[12]

Visualizing the Process and Mechanism

To better understand the workflow and the underlying principles of photocatalysis, the following diagrams have been generated.

G cluster_synthesis Synthesis Stage cluster_evaluation Evaluation Stage Precursor Titanium Precursor (e.g., TTIP, TiCl4) Hydrolysis Hydrolysis & Condensation Precursor->Hydrolysis Solvent Solvent (e.g., Alcohol) Solvent->Hydrolysis SolGel Sol-Gel Formation Hydrolysis->SolGel Drying Drying SolGel->Drying Calcination Calcination Drying->Calcination TiO2 TiO2 Photocatalyst Calcination->TiO2 Adsorption Adsorption/ Desorption Equilibrium (Dark) TiO2->Adsorption Pollutant Model Pollutant Solution Pollutant->Adsorption Irradiation Light Irradiation (UV/Visible) Adsorption->Irradiation Sampling Sampling & Analysis (UV-Vis) Irradiation->Sampling Degradation Degradation Efficiency Calculation Sampling->Degradation

Caption: Experimental workflow for the synthesis and evaluation of TiO2 photocatalysts.

G TiO2 TiO2 Photocatalyst e Electron (e⁻) TiO2->e h Hole (h⁺) TiO2->h Light Light (hν) Light->TiO2 O2 O₂ e->O2 H2O H₂O h->H2O Superoxide •O₂⁻ O2->Superoxide Hydroxyl •OH H2O->Hydroxyl Pollutant Organic Pollutant Superoxide->Pollutant Oxidation Hydroxyl->Pollutant Oxidation Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation

Caption: Simplified mechanism of photocatalytic degradation of organic pollutants by TiO2.

References

The Strategic Application of Ammonium Titanyl Oxalate in Materials Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of precursor in materials synthesis is a critical decision that influences not only the final properties of the material but also the overall cost and efficiency of the process. This guide provides a comprehensive cost-benefit analysis of using ammonium titanyl oxalate (ATO) as a titanium precursor, comparing it with other common alternatives such as titanium isopropoxide (TTIP), titanium tetrachloride (TiCl₄), and titanium oxysulfate (TiOSO₄).

Ammonium titanyl oxalate has emerged as a versatile and advantageous precursor for the synthesis of titanium-based materials, particularly titanium dioxide (TiO₂). Its water solubility, stability, and the ability to yield various TiO₂ polymorphs with controlled morphology make it a compelling choice for applications ranging from photocatalysis to advanced sensor development.

Performance Comparison of TiO₂ Synthesized from Different Precursors

The selection of a titanium precursor significantly impacts the physicochemical properties of the synthesized TiO₂ nanoparticles, such as crystalline phase, particle size, and surface area. These properties, in turn, dictate the material's performance in various applications. The following table summarizes experimental data from various studies, offering a comparative overview.

PrecursorSynthesis MethodCrystalline PhaseParticle Size (nm)Surface Area (m²/g)Photocatalytic Degradation Efficiency (%)
Ammonium Titanyl Oxalate Hydrothermal/CalcinationAnatase, Rutile, or Brookite (pH-dependent)[1]10-5050-150High (often >90% for organic dyes)
Titanium Isopropoxide (TTIP) Sol-GelPrimarily Anatase[2][3]5-20[3]80-170[2]87-97% for Methylene Blue[2]
Titanium Tetrachloride (TiCl₄) Sol-Gel/HydrolysisAnatase[4][5]~10[5]~140High, comparable to commercial P25
Titanium Oxysulfate HydrolysisAnataseLarger particle sizesLowerGenerally lower than other precursors

Cost-Benefit Analysis: A Financial Overview

While performance is paramount, the cost of the precursor is a crucial factor in the overall economic viability of a synthesis process, especially for large-scale production. The following table provides an estimated cost comparison of the different titanium precursors. Prices are indicative and can vary based on purity, quantity, and supplier.

PrecursorChemical FormulaTypical PurityEstimated Price (USD/kg)
Ammonium Titanyl Oxalate (NH₄)₂TiO(C₂O₄)₂·H₂O98-99%$30 - $400[6][7]
Titanium Isopropoxide (TTIP) Ti[OCH(CH₃)₂]₄>97%~$150 - $250 (per liter, density ~0.96 g/mL)[8][9][10]
Titanium Tetrachloride (TiCl₄) TiCl₄>99%~$70 - $200 (per liter, density ~1.73 g/mL)[11][12][13]
Titanium Oxysulfate TiOSO₄~29% (as TiO₂)~$280 - $2900[14][15]

Analysis:

Ammonium titanyl oxalate presents a moderate to high initial cost compared to some alternatives like titanium tetrachloride. However, its benefits, such as ease of handling due to its solid and water-soluble nature, and the high degree of control over the final product's properties, can offset the initial investment. The ability to tune the crystalline phase of TiO₂ simply by adjusting the pH during synthesis is a significant advantage that can reduce the need for complex post-synthesis treatments.[1]

Titanium isopropoxide is a widely used precursor in sol-gel synthesis, yielding high-purity and high-surface-area TiO₂.[2][3] However, it is sensitive to moisture and requires careful handling in anhydrous conditions, which can add to the complexity and cost of the process.

Titanium tetrachloride is a relatively inexpensive precursor, but its highly corrosive and fuming nature necessitates specialized handling and equipment, posing safety and environmental concerns.[5]

Titanium oxysulfate is a solid, water-soluble precursor, but the resulting TiO₂ often has larger particle sizes and lower surface areas, which may limit its performance in applications requiring high catalytic activity.

Experimental Protocols: A Methodological Overview

Detailed and reproducible experimental protocols are essential for the successful synthesis of high-quality materials. Below are representative methodologies for the synthesis of TiO₂ nanoparticles using the discussed precursors.

Synthesis of TiO₂ Nanoparticles from Ammonium Titanyl Oxalate (Hydrothermal Method)
  • Preparation of Precursor Solution: Dissolve a specific amount of ammonium titanyl oxalate in deionized water to form a clear solution.

  • pH Adjustment: Adjust the pH of the solution using an acid (e.g., nitric acid) or a base (e.g., ammonia solution) to target the desired TiO₂ crystalline phase (e.g., pH 2 for anatase, pH 4-6 for rutile).[1]

  • Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it at a specific temperature (e.g., 150-200°C) for a defined duration (e.g., 12-24 hours).

  • Washing and Drying: After cooling, the precipitate is collected, washed multiple times with deionized water and ethanol to remove impurities, and then dried in an oven.

  • Calcination (Optional): The dried powder can be calcined at a high temperature (e.g., 400-600°C) to improve crystallinity.

Synthesis of TiO₂ Nanoparticles from Titanium Isopropoxide (Sol-Gel Method)
  • Preparation of Alkoxide Solution: Mix titanium isopropoxide with an alcohol, such as isopropanol, under vigorous stirring.[3]

  • Hydrolysis: Prepare a separate solution of deionized water and alcohol. Add this solution dropwise to the alkoxide solution under continuous stirring. The hydrolysis of TTIP leads to the formation of a sol.[3]

  • Peptization (Optional): To obtain a stable colloid, an acid (e.g., nitric acid) can be added to the sol to peptize the precipitate.

  • Gelation and Aging: Allow the sol to age, leading to the formation of a gel.

  • Drying and Calcination: The gel is then dried to remove the solvent and subsequently calcined at a high temperature to obtain crystalline TiO₂ nanoparticles.

Synthesis of TiO₂ Nanoparticles from Titanium Tetrachloride (Hydrolysis)
  • Preparation of Precursor Solution: Slowly add titanium tetrachloride dropwise to chilled deionized water or an alcohol (e.g., ethanol) under vigorous stirring in an ice bath to control the exothermic reaction.[5][16]

  • Hydrolysis and Precipitation: The hydrolysis of TiCl₄ in the aqueous or alcoholic solution leads to the precipitation of hydrated titanium oxide.

  • Neutralization and Washing: The precipitate is then neutralized with a base (e.g., ammonia solution) and washed thoroughly with deionized water to remove chloride ions.

  • Drying and Calcination: The resulting powder is dried and then calcined at a specific temperature to obtain the desired crystalline phase of TiO₂.

Visualizing the Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for synthesizing TiO₂ from ammonium titanyl oxalate and titanium isopropoxide.

Synthesis_Workflow_ATO cluster_prep Precursor Preparation cluster_reaction Reaction cluster_post Post-Processing ATO_Solid Ammonium Titanyl Oxalate (Solid) ATO_Solution ATO Solution ATO_Solid->ATO_Solution DI_Water Deionized Water DI_Water->ATO_Solution pH_Adjustment pH Adjustment (Acid/Base) ATO_Solution->pH_Adjustment Hydrothermal Hydrothermal Treatment pH_Adjustment->Hydrothermal Washing Washing (Water/Ethanol) Hydrothermal->Washing Drying Drying Washing->Drying Calcination Calcination (Optional) Drying->Calcination TiO2_Powder TiO₂ Powder Calcination->TiO2_Powder

Synthesis workflow for TiO₂ from Ammonium Titanyl Oxalate.

Synthesis_Workflow_TTIP cluster_prep Precursor Preparation cluster_reaction Reaction cluster_post Post-Processing TTIP Titanium Isopropoxide Alkoxide_Solution Alkoxide Solution TTIP->Alkoxide_Solution Alcohol Alcohol Alcohol->Alkoxide_Solution Hydrolysis Hydrolysis Alkoxide_Solution->Hydrolysis Water_Alcohol Water/Alcohol Solution Water_Alcohol->Hydrolysis Gelation Gelation & Aging Hydrolysis->Gelation Drying Drying Gelation->Drying Calcination Calcination Drying->Calcination TiO2_Powder TiO₂ Powder Calcination->TiO2_Powder

Synthesis workflow for TiO₂ from Titanium Isopropoxide.

Conclusion

The choice of a titanium precursor is a multifaceted decision that requires a careful evaluation of performance, cost, and practical handling considerations. Ammonium titanyl oxalate stands out as a highly versatile and controllable precursor for the synthesis of advanced titanium-based materials. While its initial cost may be higher than some alternatives, its water-solubility, stability, and the ability to fine-tune the properties of the final material offer significant advantages in terms of process simplicity and product performance. For researchers and developers aiming for precise control over the crystalline phase and morphology of TiO₂, ammonium titanyl oxalate represents a compelling and strategic choice. Conversely, for applications where cost is the primary driver and stringent control over material properties is less critical, other precursors like titanium tetrachloride might be considered, albeit with greater attention to safety and handling protocols. Ultimately, the optimal precursor will depend on the specific requirements of the target application and the desired balance between cost and performance.

References

Electrochemical Validation of TiO2 Films from Ammonium Titanyl oxalate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical performance of titanium dioxide (TiO₂) films synthesized from ammonium titanyl oxalate. While direct, comprehensive comparative studies with other synthesis methods are not extensively documented in a single source, this document collates available data to offer insights into the material's properties and performance in electrochemical applications.

Performance Comparison

The electrochemical properties of TiO₂ films are critically dependent on the synthesis method, which influences the film's morphology, crystallinity, and defect density. Ammonium titanyl oxalate serves as a precursor for producing TiO₂ nanoparticles and thin films through methods like hydrothermal synthesis and electrochemical deposition.[1] The resulting TiO₂ can be tailored to different crystalline phases, such as anatase, rutile, and brookite, by controlling synthesis parameters like pH.[1]

While specific quantitative data for the electrochemical performance of TiO₂ films derived from ammonium titanyl oxalate is sparse in directly comparative literature, we can infer its potential performance by examining typical values for TiO₂ films prepared by various common methods.

Precursor/MethodPhotocurrent Density (Jsc) (mA/cm²)Charge Transfer Resistance (Rct) (Ω)Flat-band Potential (V vs. NHE)Charge Carrier Density (cm⁻³)Reference
Ammonium Titanyl Oxalate Data not available in comparative studiesData not available in comparative studiesData not available in comparative studiesData not available in comparative studies[1]
Titanium Isopropoxide (Sol-Gel) ~5 - 15~20 - 100~ -0.4 to -0.6~10¹⁹ - 10²⁰Inferred from general literature
Titanium Tetrachloride (Sol-Gel) ~7 - 18~15 - 80~ -0.5 to -0.7~10¹⁹ - 10²¹Inferred from general literature
P25 (Commercial Nanoparticles) ~10 - 20~10 - 50~ -0.5 to -0.7~10²⁰ - 10²¹Inferred from general literature

Note: The values presented for alternative methods are typical ranges found in the literature and can vary significantly based on specific experimental conditions. The lack of direct comparative data for ammonium titanyl oxalate highlights a potential area for future research.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing results. Below are generalized methodologies for key experiments in the electrochemical validation of TiO₂ films.

Synthesis of TiO₂ Films from Ammonium Titanyl Oxalate (Hydrothermal Method)
  • Precursor Solution Preparation: Dissolve ammonium titanyl oxalate monohydrate in deionized water to form a stable aqueous solution.

  • pH Adjustment: Adjust the pH of the precursor solution using an acid (e.g., HCl) or a base (e.g., NH₄OH) to control the resulting crystalline phase of TiO₂.

  • Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 150-200°C) for a defined duration (e.g., 12-24 hours).

  • Film Deposition: After cooling, the resulting TiO₂ nanoparticles can be deposited onto a conductive substrate (e.g., FTO glass) using techniques like doctor-blading or spin-coating to form a film.

  • Annealing: The deposited film is typically annealed at high temperatures (e.g., 450-550°C) to improve crystallinity and electrical contact with the substrate.

Electrochemical Characterization

a) Cyclic Voltammetry (CV):

  • Purpose: To investigate the redox properties and potential window of the TiO₂ film.

  • Setup: A three-electrode system is used, with the TiO₂ film as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Procedure: The potential is swept between defined limits at a specific scan rate (e.g., 50 mV/s) in a suitable electrolyte (e.g., 0.1 M Na₂SO₄).

b) Electrochemical Impedance Spectroscopy (EIS):

  • Purpose: To study the charge transfer processes at the semiconductor-electrolyte interface.

  • Setup: The same three-electrode system as for CV is used.

  • Procedure: A small amplitude AC voltage is applied over a range of frequencies (e.g., 0.1 Hz to 100 kHz) at a specific DC bias. The resulting impedance data is fitted to an equivalent circuit model to determine parameters like charge transfer resistance (Rct).

c) Photoelectrochemistry:

  • Purpose: To evaluate the film's performance as a photoanode, for example, in a dye-sensitized solar cell (DSSC).

  • Setup: The TiO₂ film, sensitized with a dye, serves as the photoanode in a two-electrode or three-electrode setup with a counter electrode and a redox electrolyte.

  • Procedure: The current-voltage (I-V) characteristics are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine key parameters like photocurrent density (Jsc), open-circuit voltage (Voc), and fill factor (FF).

Visualizations

Experimental Workflow for TiO₂ Film Preparation and Characterization

G cluster_prep Film Preparation cluster_char Electrochemical Characterization A Ammonium Titanyl Oxalate Solution B Hydrothermal Synthesis A->B C Film Deposition (e.g., Doctor Blading) B->C D Annealing C->D E Cyclic Voltammetry D->E F Electrochemical Impedance Spectroscopy D->F G Photoelectrochemistry (e.g., I-V Testing) D->G

Caption: Workflow for TiO₂ film synthesis and electrochemical validation.

Logical Relationship of Electrochemical Parameters

G Jsc Photocurrent Density (Jsc) Eff Overall Efficiency Jsc->Eff Rct Charge Transfer Resistance (Rct) Rct->Jsc inversely proportional FF Fill Factor (FF) FF->Eff Voc Open-Circuit Voltage (Voc) Voc->Eff

Caption: Key parameters influencing the efficiency of a photoelectrochemical cell.

References

A Comparative Analysis of Thermal Decomposition Pathways in Divalent Metal Titanyl Oxalates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and professionals in drug development and materials science, this document provides an objective comparison of the thermal decomposition pathways of various metal titanyl oxalates. By examining the influence of different divalent metals—iron, cobalt, nickel, and zinc—on the decomposition process, this guide offers valuable insights into the formation of titanate materials.

The thermal decomposition of metal titanyl oxalates is a critical process for the synthesis of a wide range of functional materials, including catalysts, pigments, and electronic ceramics. The pathway of this decomposition, including the temperatures of dehydration and oxalate group decomposition, as well as the nature of the intermediate and final products, is significantly influenced by the identity of the divalent metal cation. Understanding these differences is paramount for controlling the composition, structure, and properties of the final titanate product.

This guide summarizes key quantitative data from thermal analyses, details the experimental protocols for obtaining this data, and provides visual representations of the decomposition pathways to facilitate a clear comparison.

Quantitative Analysis of Thermal Decomposition

The thermal decomposition of metal titanyl oxalates (M-TiO(C₂O₄)₂) generally proceeds in a multi-step process, beginning with dehydration, followed by the decomposition of the oxalate group, and culminating in the formation of the corresponding metal titanate. The precise temperatures and weight losses associated with each step are characteristic of the specific metal involved.

CompoundDehydration StepOxalate Decomposition StepFinal Product(s)
Iron (II) Titanyl Oxalate (FeTiO(C₂O₄)₂) ~170-230 °C~330-400 °CFeTiO₃ (Ilmenite)
Cobalt (II) Titanyl Oxalate (CoTiO(C₂O₄)₂) ~180-250 °C~250-350 °CCoTiO₃
Nickel (II) Titanyl Oxalate (NiTiO(C₂O₄)₂) ~200-280 °C~300-400 °CNiTiO₃
Zinc (II) Titanyl Oxalate (ZnTiO(C₂O₄)₂) ~150-220 °C~380-450 °CZnTiO₃ or Zn₂TiO₄

Note: The temperature ranges for the titanyl oxalate compounds are estimated based on the behavior of their respective simple metal oxalates and the general trends observed for other metal titanyl oxalates. The final product for zinc titanyl oxalate can vary depending on the stoichiometry and reaction conditions.

Experimental Protocols

The data presented in this guide is typically obtained through a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative information about mass changes and heat flow as a function of temperature.

Synthesis of Metal Titanyl Oxalates

A general method for the preparation of divalent metal titanyl oxalates involves the reaction of a soluble metal salt with a titanyl oxalate solution.

Materials:

  • Titanium tetrachloride (TiCl₄) or another soluble titanium salt

  • Oxalic acid (H₂C₂O₄)

  • Soluble divalent metal salt (e.g., FeCl₂, CoCl₂, NiCl₂, ZnCl₂)

  • Deionized water

  • Acetone (optional, to aid precipitation)

Procedure:

  • A solution of titanyl oxalate is prepared by reacting an aqueous solution of a titanium salt with a stoichiometric amount of oxalic acid solution.

  • To this titanyl oxalate solution, an aqueous solution of the desired divalent metal salt is added dropwise with constant stirring.

  • The resulting precipitate of the metal titanyl oxalate is then filtered, washed with deionized water to remove any soluble impurities, and dried at a low temperature (e.g., 80-100 °C) to remove excess water without initiating decomposition. For some compounds, the addition of a solvent like acetone may be necessary to induce precipitation[1].

Thermal Analysis

Instrumentation:

  • Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC.

Procedure:

  • A small, accurately weighed sample (typically 5-10 mg) of the dried metal titanyl oxalate is placed in an inert crucible (e.g., alumina or platinum).

  • The crucible is placed in the furnace of the thermal analyzer.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C).

  • The analysis is typically conducted under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidation, or in an oxidizing atmosphere (e.g., air) if the formation of higher oxides is being studied.

  • The TGA instrument continuously records the mass of the sample as a function of temperature, while the DSC instrument measures the difference in heat flow between the sample and a reference.

  • The resulting TGA and DSC curves are then analyzed to determine the temperatures of decomposition events, the corresponding mass losses, and the nature of the thermal events (endothermic or exothermic).

Visualizing the Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the generalized thermal decomposition pathways for the different metal titanyl oxalates.

Thermal_Decomposition_Pathway cluster_Fe Iron Titanyl Oxalate Fe_start FeTiO(C₂O₄)₂·nH₂O Fe_dehydrated FeTiO(C₂O₄)₂ Fe_start->Fe_dehydrated -nH₂O (170-230°C) Fe_final FeTiO₃ (Ilmenite) Fe_dehydrated->Fe_final -2CO, -2CO₂ (330-400°C)

Caption: Thermal decomposition pathway of Iron Titanyl Oxalate.

Thermal_Decomposition_Pathway_Co cluster_Co Cobalt Titanyl Oxalate Co_start CoTiO(C₂O₄)₂·nH₂O Co_dehydrated CoTiO(C₂O₄)₂ Co_start->Co_dehydrated -nH₂O (180-250°C) Co_final CoTiO₃ Co_dehydrated->Co_final -2CO, -2CO₂ (250-350°C)

Caption: Thermal decomposition pathway of Cobalt Titanyl Oxalate.

Thermal_Decomposition_Pathway_Ni cluster_Ni Nickel Titanyl Oxalate Ni_start NiTiO(C₂O₄)₂·nH₂O Ni_dehydrated NiTiO(C₂O₄)₂ Ni_start->Ni_dehydrated -nH₂O (200-280°C) Ni_final NiTiO₃ Ni_dehydrated->Ni_final -2CO, -2CO₂ (300-400°C)

Caption: Thermal decomposition pathway of Nickel Titanyl Oxalate.

Thermal_Decomposition_Pathway_Zn cluster_Zn Zinc Titanyl Oxalate Zn_start ZnTiO(C₂O₄)₂·nH₂O Zn_dehydrated ZnTiO(C₂O₄)₂ Zn_start->Zn_dehydrated -nH₂O (150-220°C) Zn_final ZnTiO₃ or Zn₂TiO₄ Zn_dehydrated->Zn_final -2CO, -2CO₂ (380-450°C)

Caption: Thermal decomposition pathway of Zinc Titanyl Oxalate.

Concluding Remarks

The choice of the divalent metal cation in metal titanyl oxalates exerts a significant influence on the thermal decomposition pathway. The variations in dehydration and decomposition temperatures can be attributed to differences in the ionic radii, electronegativity, and coordination chemistry of the metal ions, which affect the stability of the hydrated and anhydrous oxalate complexes. This comparative guide provides a foundational understanding for the rational design and synthesis of metal titanates with tailored properties for various advanced applications. Further research focusing on a direct, systematic comparative study of this series of transition metal titanyl oxalates would be invaluable for a more precise understanding of their thermal behavior.

References

Safety Operating Guide

Safe Disposal of Ammonium Titanium(4+) Ethanedioate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential information for the safe disposal of Ammonium titanium(4+) ethanedioate (also known as Ammonium titanium oxalate), ensuring compliance with safety protocols and minimizing environmental impact.

Immediate Safety and Handling Precautions:

Ammonium titanium(4+) ethanedioate is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It can also cause skin and serious eye irritation.[1][3] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times when handling this chemical.[4] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[1][4]

Core Disposal Procedure:

The primary and mandated method for the disposal of Ammonium titanium(4+) ethanedioate is through an approved hazardous waste disposal facility.[1] This chemical should not be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Containment: In case of a spill, carefully sweep up the solid material and place it into a suitable, clearly labeled, and sealed container for disposal.[4] Avoid creating dust.

  • Labeling: The waste container must be accurately labeled as "Hazardous Waste" and include the full chemical name: "Ammonium titanium(4+) ethanedioate".

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials, pending collection.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this service.

Quantitative Hazard Data:

The following table summarizes the hazard classifications for Ammonium titanium(4+) ethanedioate, providing a clear reference for risk assessment.

Hazard ClassificationCategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed[1][2][3]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[1][2][3]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[1][2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][3]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[1][3]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation[1]

Disposal Workflow Diagram:

The following diagram illustrates the logical flow for the proper disposal of Ammonium titanium(4+) ethanedioate.

A Start: Handling Ammonium Titanium(4+) Ethanedioate B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) A->C I Spill Occurs A->I D Chemical Waste Generated C->D E Collect Waste in a Labeled, Sealed Container D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Professional Hazardous Waste Disposal F->G H End: Proper Disposal Complete G->H J Contain Spill and Collect Material I->J J->E

Caption: Disposal workflow for Ammonium titanium(4+) ethanedioate.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of Ammonium titanium(4+) ethanedioate, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines for any additional requirements.

References

Essential Safety and Operational Guide for Handling Ammonium Titanium(4+) Ethanedioate (2/1/3)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of Ammonium titanium(4+) ethanedioate (2/1/3), also known as Ammonium titanyl oxalate monohydrate (CAS No. 10580-03-7). Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Ammonium titanium(4+) ethanedioate is a hazardous substance that requires careful handling. The primary hazards include acute toxicity if swallowed, inhaled, or in contact with skin, as well as causing serious skin and eye irritation.[1][2][3]

Table 1: Summary of Hazard Classifications

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Goggles (European Standard EN 166)[1]Protects against chemical splashes and dust.
Hand Protection Protective gloves[1]Prevents skin contact and absorption.
Body Protection Long-sleeved clothing or lab coat[1]Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 136 approved respirator is required if exposure limits are exceeded.[1]Prevents inhalation of harmful dust.

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following experimental workflow is crucial for safe handling.

  • Preparation :

    • Ensure a calibrated eyewash station and safety shower are readily accessible.

    • Work within a properly functioning chemical fume hood to ensure adequate ventilation.[1]

    • Gather all necessary PPE as specified in Table 2 and inspect for integrity.

    • Have spill cleanup materials (e.g., absorbent pads, appropriate waste containers) available.

  • Handling :

    • Wear all required PPE before handling the chemical.

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

  • In Case of Exposure :

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][3]

    • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][3]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Caption: Safe handling workflow for Ammonium titanium(4+) ethanedioate.

Disposal Plan

All waste containing Ammonium titanium(4+) ethanedioate must be treated as hazardous waste.

  • Containment :

    • Collect all waste material, including contaminated disposables (e.g., gloves, wipes), in a suitable, sealed, and clearly labeled container.[1]

  • Disposal :

    • Dispose of the waste container through an approved hazardous waste disposal service.[3]

    • Do not release the chemical or its waste into the environment.[1]

Table 3: Disposal Guidelines

Waste TypeProcedure
Solid Waste Sweep up and shovel into a suitable, closed container for disposal.[1]
Contaminated PPE Place in a sealed bag and dispose of as hazardous waste.
Empty Containers Triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to local regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.